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  • Product: 1,7-Naphthyridin-6-amine
  • CAS: 5912-36-7

Core Science & Biosynthesis

Foundational

1,7-Naphthyridin-6-amine chemical properties and structure

An In-Depth Technical Guide to 1,7-Naphthyridin-6-amine: Chemical Properties, Structure, and Therapeutic Potential Introduction The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,7-Naphthyridin-6-amine: Chemical Properties, Structure, and Therapeutic Potential

Introduction

The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This core is present in numerous compounds with a wide array of biological activities.[3][4][5] Naphthyridines exist in six different isomeric forms depending on the position of the two nitrogen atoms.[3][4][6] This guide focuses specifically on 1,7-Naphthyridin-6-amine, a derivative of the 1,7-diazanaphthalene system, providing a comprehensive overview of its chemical properties, structure, and the broader therapeutic context of the 1,7-naphthyridine class for researchers and drug development professionals.

Core Chemical Identity and Properties

1,7-Naphthyridin-6-amine is a distinct organic compound with the fundamental properties outlined below. These identifiers are crucial for unambiguous documentation and procurement in a research setting.

Table 1: Physicochemical Properties of 1,7-Naphthyridin-6-amine

PropertyValueSource
IUPAC Name 1,7-naphthyridin-6-amine[7]
CAS Number 5912-36-7[7]
Molecular Formula C₈H₇N₃[7]
Molecular Weight 145.16 g/mol [7]
Physical Form Pale-yellow to Yellow-brown Solid
Purity ≥98%
Storage Temperature 2-8 °C
InChI 1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H,(H2,9,11)[7]
InChIKey LYSLEXZCMQGSBJ-UHFFFAOYSA-N

Note: Experimental data for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature.

Molecular Structure and Inherent Reactivity

The structure of 1,7-Naphthyridin-6-amine is defined by a fused pyridine-pyridine ring system, with nitrogen atoms at positions 1 and 7. The amine substituent at position 6 is a key functional group that influences the molecule's electronic properties and chemical reactivity.

Caption: 2D structure of 1,7-Naphthyridin-6-amine.

The heterocyclic nature of the core makes it electron-deficient, influencing its interaction with biological targets. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. This dual capability is critical for molecular recognition in biological systems. The aromatic system is susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens. The amine group can undergo standard reactions such as acylation, alkylation, and diazotization.

Synthetic Methodologies

General Synthetic Strategy: Silver-Catalyzed Cyclization

A modern approach to synthesizing functionalized 1,7-naphthyridine derivatives involves a one-pot silver-catalyzed cyclization.[8] This method offers mild reaction conditions and tolerates a diverse range of functional groups, making it suitable for creating complex molecular libraries for drug discovery.[8]

Experimental Protocol: Conceptual Synthesis via Cyclization

  • Reactant Preparation: A solution of an appropriate 2-aminobenzamide derivative and an ortho-alkynylquinoline carbaldehyde is prepared in a suitable organic solvent (e.g., dioxane).

  • Catalyst Addition: A silver catalyst, such as silver triflate (AgOTf), is added to the reaction mixture.

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature. The crude product is worked up through filtration (e.g., over celite) to remove the catalyst, followed by solvent evaporation.

  • Final Purification: The resulting residue is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 1,7-naphthyridine derivative.

G Start Starting Materials (e.g., Substituted Pyridines) Reaction Cyclization Reaction (e.g., Ag-Catalyzed) Start->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure 1,7-Naphthyridine Derivative Purification->Product

Caption: Generalized workflow for the synthesis of 1,7-naphthyridine derivatives.

Another established route involves the nucleophilic substitution of 2,4-dichloro-1,7-naphthyridine intermediates, which are synthesized from nicotinate analogues.[9] This pathway allows for the sequential introduction of different substituents at the 2- and 4-positions.[9]

Applications in Drug Discovery and Medicinal Chemistry

The 1,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutics, particularly as kinase inhibitors.[2] Its rigid structure serves as an excellent platform for orienting functional groups to interact with specific binding pockets in enzymes.

Table 2: Biological Activities of Naphthyridine Isomers

Naphthyridine IsomerKey Biological Targets/ActivitiesTherapeutic Area
1,7-Naphthyridine p38 MAP Kinase, PIP4K2A, PDE5Anti-inflammatory, Oncology
1,8-Naphthyridine DNA Gyrase, Topoisomerase IVAntibacterial
1,6-Naphthyridine Kinases (FGFR, c-met, SYK), HIV IntegraseOncology, Antiviral
1,5-Naphthyridine KinasesOncology
Kinase Inhibition

Derivatives of 1,7-naphthyridine have been identified as potent and selective inhibitors of key kinases.

  • p38 MAP Kinase: 1,7-Naphthyridine 1-oxides have been synthesized as highly effective inhibitors of p38α mitogen-activated protein (MAP) kinase, a critical regulator of inflammatory responses.[2] These compounds have demonstrated in vivo efficacy in animal models by reducing levels of the pro-inflammatory cytokine TNFα.[2]

  • PIP4K2A: Compounds based on the 1,7-naphthyridine core are also potent and highly selective inhibitors of the lipid kinase PIP4K2A, which plays a role in tumor suppression.[2]

Antibacterial Activity (A Broader Naphthyridine Context)

While 1,7-naphthyridines are primarily explored for kinase inhibition, the closely related 1,8-naphthyridine isomer is the foundational structure for the nalidixic acid class of antibiotics.[3][5][10] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][11] This mechanism ultimately leads to bacterial cell death. The structural similarity suggests that derivatives of 1,7-naphthyridine could also be explored for antibacterial properties.

G cluster_cell Bacterial Cell Naphthyridine Naphthyridine Derivative (e.g., 1,8-isomer) Gyrase DNA Gyrase / Topoisomerase IV Naphthyridine->Gyrase Binds to Complex Stabilized DNA-Enzyme 'Cleavage Complex' Gyrase->Complex Stabilizes Replication DNA Replication Fork Complex->Replication Blocks Progression Death Cell Death Replication->Death Leads to

Caption: Proposed mechanism of antibacterial action for naphthyridine derivatives.

Other Therapeutic Targets

The versatility of the naphthyridine family extends to other areas:

  • Antiviral: 1,6-Naphthyridine structures have shown promise as inhibitors of HIV integrase.[12]

  • Phosphodiesterase (PDE) Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been identified as potent and specific inhibitors of phosphodiesterase 5 (PDE5).[2]

Conclusion

1,7-Naphthyridin-6-amine is a member of the medicinally significant naphthyridine family of heterocyclic compounds. While detailed experimental data for this specific molecule are sparse, the broader 1,7-naphthyridine scaffold serves as a highly valuable core for the development of potent and selective kinase inhibitors targeting diseases in oncology and inflammation. The established synthetic routes and the diverse biological activities associated with its isomers underscore the continued importance of the naphthyridine framework in modern drug discovery and development. Further investigation into the structure-activity relationships of 1,7-naphthyridine derivatives promises to yield novel therapeutic agents.

References

  • 1,7-naphthyridin-6-amine | CAS 5912-36-7 | AMERICAN ELEMENTS ®. American Elements. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • 1,7-Naphthyridine. NIST WebBook. [Link]

  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1,8-Naphthyridine. Wikipedia. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - NIH. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PMC. [Link]

  • ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. HETEROCYCLES, Vol 19, No 2, 1982. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

  • 6H-indolo[3,2-b][7][13]naphthyridine. ChemSynthesis. [Link]

  • 1,6- Naphthyridine. American Chemical Society. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1,7-Naphthyridin-6-amine

Introduction The 1,7-naphthyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a cornerstone for designing targeted therapeutic agents. 1,7-Naphthyridin-6-amine, in particular, serves as a crucial building block for a variety of biologically active compounds. This guide provides a detailed exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to empower researchers in drug discovery and development.

Strategic Pathway 1: The Friedländer Annulation Approach

The Friedländer synthesis is a classic, robust, and widely adopted method for constructing quinoline and naphthyridine ring systems.[2][3][4][5] This strategy involves the condensation of an ortho-amino-substituted aromatic aldehyde or ketone with a compound containing an activated α-methylene group, typically promoted by an acid or base catalyst.[3][4][5] For the synthesis of 1,7-naphthyridin-6-amine, the key precursors are 4-aminopyridine-3-carbaldehyde and a suitable nitrile-containing methylene compound like malononitrile or cyanoacetamide.

Mechanism and Rationale

The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the aminopyridine. This is followed by a cyclodehydration step, where the amino group attacks the nitrile (or a related carbonyl), leading to the formation of the second pyridine ring.

The choice of catalyst is critical. Bases like piperidine or potassium hydroxide facilitate the deprotonation of the α-methylene compound, initiating the reaction. Conversely, acid catalysts like p-toluenesulfonic acid can activate the aldehyde carbonyl group towards nucleophilic attack.[2] The selection often depends on the specific substrates and desired reaction kinetics.

Visualizing the Friedländer Pathway

Friedlander_Synthesis cluster_products Product 4-aminopyridine-3-carbaldehyde 4-Aminopyridine- 3-carbaldehyde Intermediate Aldol Condensation Intermediate 4-aminopyridine-3-carbaldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Target 1,7-Naphthyridin-6-amine Cyclization Cyclodehydration Intermediate->Cyclization Cyclization->Target

Caption: Friedländer synthesis workflow for 1,7-Naphthyridin-6-amine.

Detailed Experimental Protocol

This protocol represents a generalized approach to the Friedländer annulation for this specific target.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminopyridine-3-carbaldehyde (1.0 eq)[6][7][8] and malononitrile (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove residual reactants and catalyst. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Strategic Pathway 2: Synthesis via an Intermediate Halide

An alternative and highly versatile strategy involves the initial construction of a 6-halo-1,7-naphthyridine intermediate, followed by a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed amination reaction to install the desired amino group. This two-step approach offers flexibility, allowing for the synthesis of various 6-substituted analogs from a common intermediate.

Step 1: Construction of the 6-Chloro-1,7-naphthyridine Core

The synthesis often begins with a pyridine derivative that undergoes cyclization to form a naphthyridin-6-ol or naphthyridin-6-one. This intermediate is then halogenated, typically using phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 6-chloro-1,7-naphthyridine.

Step 2: Amination of the Halide Intermediate

The chlorine atom at the 6-position is activated towards nucleophilic substitution. Direct amination can be achieved by heating the 6-chloro-1,7-naphthyridine with a source of ammonia, such as aqueous or alcoholic ammonia, often in a sealed vessel under pressure. Alternatively, modern cross-coupling reactions, like the Buchwald-Hartwig amination, can be employed using a palladium catalyst, a suitable ligand, and a base with an ammonia surrogate.

Visualizing the Halide Intermediate Pathway

Halide_Pathway Start Pyridine Derivative Cyclization Cyclization Start->Cyclization Naphthyridinone 1,7-Naphthyridin-6-one Cyclization->Naphthyridinone Halogenation Halogenation (e.g., POCl₃) Naphthyridinone->Halogenation Chloro_Intermediate 6-Chloro-1,7-naphthyridine Halogenation->Chloro_Intermediate Amination Amination (SₙAr or Cross-Coupling) Chloro_Intermediate->Amination Target 1,7-Naphthyridin-6-amine Amination->Target

Caption: Multi-step synthesis via a 6-chloro-1,7-naphthyridine intermediate.

Detailed Experimental Protocol (Amination Step)
  • Reaction Setup: Place 6-chloro-1,7-naphthyridine (1.0 eq) into a high-pressure reaction vessel.

  • Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution) in excess.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The internal pressure will increase significantly; ensure the vessel is rated for the conditions.

  • Work-up and Isolation: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Strategic Pathway 3: Microwave-Assisted Synthesis

To address the demand for more efficient and environmentally friendly protocols, microwave-assisted organic synthesis has emerged as a powerful tool.[3][9] This technology can dramatically reduce reaction times, improve yields, and enhance product purity by enabling rapid and uniform heating.

A notable microwave-assisted route involves the cyclization of 2-cyano-3-pyridylacetonitrile derivatives.[9] For instance, the reaction of ethyl-2-cyano-3-pyridylacetate can be promoted under microwave irradiation to form the naphthyridine core.[9]

Rationale for Microwave Application

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating that is often difficult to achieve with conventional methods. This can overcome activation energy barriers more effectively, accelerating the rate-limiting steps of the cyclization and annulation reactions.

Comparative Data: Conventional vs. Microwave Synthesis
ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours to overnight10-30 minutes[2][3][9]
Yield Moderate to GoodGood to Excellent[3][9]
Energy Efficiency LowerHigher[9]
Side Products More likelyOften reduced[3]

Conclusion

The synthesis of 1,7-Naphthyridin-6-amine can be successfully achieved through several strategic pathways. The Friedländer annulation remains a direct and reliable method, particularly for large-scale preparations. The synthesis via a halide intermediate offers greater flexibility for analog creation, while microwave-assisted protocols provide a rapid and efficient alternative for research and development. The optimal choice of synthesis route will depend on factors such as available starting materials, required scale, desired purity, and available laboratory equipment. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-15. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

  • Anwair, M. A. S., Zeglam, T. H., Fhid, O. N., Elmezogi, J. S., & Ong, C. S. (2012). Synthesis of some 1, 8- Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 752-758. [Link]

  • PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed Central. [Link]

  • MDPI. (2022, May 25). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. MDPI. [Link]

  • J-Stage. (n.d.). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. J-Stage. [Link]

  • MDPI. (2025, November 12). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Research Square. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Research Square. [Link]

  • ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Connect Journals. (n.d.). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals. [Link]

  • Royal Society of Chemistry. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]

  • Organic Syntheses. (n.d.). 4. Organic Syntheses. [Link]

  • Pipzine Chemicals. (n.d.). N-Boc-3-amino-4-pyridine carboxzyaldehyde. Pipzine Chemicals. [Link]

  • MDPI. (2024, November 7). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]

  • PMC. (2022, May 25). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PubMed Central. [Link]

Sources

Foundational

The Biological Potential of the 1,7-Naphthyridine Scaffold: A Comprehensive Technical Guide

Executive Summary Naphthyridines are a class of bicyclic heteroaromatic compounds consisting of two fused pyridine rings. Among the six possible isomers, the 1,7-naphthyridine core has emerged as a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridines are a class of bicyclic heteroaromatic compounds consisting of two fused pyridine rings. Among the six possible isomers, the 1,7-naphthyridine core has emerged as a privileged scaffold in medicinal chemistry and drug development. Its rigid, planar geometry and unique electron distribution make it exceptionally well-suited for targeting the ATP-binding pockets of various kinases and enzymes. This technical whitepaper provides an in-depth analysis of the biological activities, mechanisms of action, and experimental workflows associated with 1,7-naphthyridine derivatives.

Structural Logic & Pharmacophore Rationale

The biological efficacy of 1,7-naphthyridine derivatives stems directly from their electronic properties. The specific arrangement of two nitrogen atoms within the fused ring system creates a highly 1[1]. In biological systems, these nitrogen atoms act as potent hydrogen bond acceptors, allowing the molecule to anchor securely within the hinge region of kinase active sites, mimicking the adenine ring of ATP[2]. Furthermore, this electron deficiency makes the scaffold highly amenable to metal-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse structure-activity relationship (SAR) libraries for lead optimization[1].

Primary Modality: Kinase Inhibition

The most significant area of investigation for 1,7-naphthyridine derivatives is kinase inhibition. Kinases regulate cellular signaling, and their dysregulation is a hallmark of oncology and inflammatory diseases.

PIP4K2A Inhibition (Oncology)

Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase that catalyzes the conversion of PI5P to PI(4,5)P2. Because PIP4K2A is intricately linked to the PI3K/AKT survival pathway, its inhibition is a major therapeutic target for inducing 3[3]. 1,7-Naphthyridine analogues have demonstrated potent PIP4K2A inhibitory activity, with IC50 values ranging from 0.066 to 18.0 μM[3].

p38 MAP Kinase Inhibition (Inflammation)

The p38 mitogen-activated protein (MAP) kinase pathway regulates inflammatory responses. 1,7-Naphthyridine 1-oxides have been identified as highly selective inhibitors of p38α MAP kinase, effectively4[4]. In vivo studies have shown efficacy at an ED50 of 0.5 mg/kg[4].

Emerging Kinase Targets: FGFR and CK2

Beyond PIP4K2A and p38, 1,7-naphthyridine derivatives exhibit nanomolar affinity for Fibroblast Growth Factor Receptors (FGFR1-4), which drive cell proliferation in various tumors[4]. Additionally, novel pyrido-fused 1,7-naphthyridine compounds have recently been patented as potent inhibitors of Protein Kinase CK2, demonstrating 5 against colon adenocarcinoma and melanoma[5].

Secondary Modalities: Antiviral & Phosphodiesterase Activity

HIV-1 Reverse Transcriptase Inhibition

Recent molecular hybridization efforts have developed 2,4-disubstituted 1,7-naphthyridines as non-nucleoside reverse transcriptase inhibitors (NNRTIs). By introducing nitrogen atoms into the core structure to enhance polarity and solubility, researchers achieved6, comparable to clinical drugs like rilpivirine[6]. Notably, these compounds also exhibited significant cytotoxicity against MOLT-3, HeLa, and HL-60 cancer cell lines, highlighting a dual antiviral-anticancer potential[6].

Phosphodiesterase (PDE) Inhibition

1,7-Naphthyridine derivatives also function as potent PDE inhibitors. 6,8-disubstituted variants are recognized as PDE4D inhibitors, which suppress inflammatory responses by preventing the degradation of cAMP[1]. Furthermore, specific novel derivatives have shown extraordinary potency against PDE5, with 7[7].

Natural Alkaloids

Nature also utilizes the 1,7-naphthyridine scaffold. Bisleuconothine A, an alkaloid derived from Leuconotis griffithii, exerts antineoplastic effects by 8, causing G0/G1 cell cycle arrest in colon cancer cells[8].

Quantitative Efficacy Data

The following table summarizes the biological activity of key 1,7-naphthyridine derivatives across various targets:

Target / Disease AreaCompound / Derivative ClassEfficacy MetricReference
PIP4K2A (Cancer)1,7-Naphthyridine AnaloguesIC50 = 0.066 – 18.0 μM[3]
p38α MAP Kinase (Inflammation)1,7-Naphthyridine 1-oxidesED50 = 0.5 mg/kg (in vivo)[4]
HIV-1 RT (Viral Infection)2-Cyanopyridinyl-1,7-naphthyridinesIC50 = 0.175 – 0.222 μM[6]
WNT Signaling (Colon Cancer)Bisleuconothine A (Natural Alkaloid)Significant Antiproliferative[8]
PDE5 (Erectile Dysfunction)Novel 1,7-Naphthyridine DerivativesIC50 = 0.23 nM[7]
FGFR1, 2, 3, 4 (Cancer)1,7-Naphthyridine DerivativesNanomolar affinity[4]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 1,7-naphthyridine derivatives.

Regioselective Synthesis via Palladium-Catalyzed Cross-Coupling

Causality & Rationale: The electron-deficient nature of the 1,7-naphthyridine ring accelerates the oxidative addition of palladium catalysts to halogenated precursors. The unequal electron density across the ring allows for highly regioselective carbon-carbon bond formation, enabling sequential functionalization without protecting groups[1].

  • Preparation: Dissolve a di-halo-1,7-naphthyridine precursor (e.g., 6,8-dichloro-1,7-naphthyridine) in an anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Primary Coupling (Suzuki): Add 1.0 equivalent of the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a mild base (e.g., K2CO3). Heat to 80°C under an inert argon atmosphere for 4-6 hours.

  • Isolation: The inherent difference in reactivity between the two halogen sites ensures mono-functionalization. Purify the intermediate via silica gel chromatography.

  • Secondary Coupling: Subject the mono-functionalized intermediate to a second cross-coupling reaction (e.g., using organozinc reagents with CoCl2 catalysis) to yield the fully diversified di-substituted 1,7-naphthyridine[1].

PIP4K2A ADP-Glo Kinase Assay

Causality & Rationale: Measuring lipid kinase activity directly is notoriously challenging due to the hydrophobic, insoluble nature of the PI5P substrate. The ADP-Glo assay bypasses this limitation by quantifying the universal byproduct of the kinase reaction (ADP). Crucially, the protocol includes a strict ATP-depletion step, which acts as a self-validating mechanism to eliminate background luminescence and prevent false positives[3].

  • Kinase Reaction: In a 384-well plate, incubate recombinant PIP4K2A enzyme, PI5P lipid substrate, and ultra-pure ATP with varying concentrations of the 1,7-naphthyridine inhibitor for 60 minutes at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent to the reaction mixture. Incubate for 40 minutes. This step completely degrades unreacted ATP, ensuring that any subsequent signal is solely derived from the ADP produced during the kinase reaction.

  • Kinase Detection: Add the Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin.

  • Quantification: Measure the resulting luminescence using a microplate reader. The luminescent signal is directly proportional to PIP4K2A activity. Calculate the IC50 by plotting the dose-response curve.

Visualizations

PIP4K2A Signaling Pathway Inhibition

PIP4K2A_Pathway Naphthyridine 1,7-Naphthyridine Derivatives PIP4K2A PIP4K2A (Lipid Kinase) Naphthyridine->PIP4K2A Inhibits Apoptosis Apoptosis (Tumor Cells) Naphthyridine->Apoptosis Induces via ROS PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalyzes PI5P PI5P (Substrate) PI5P->PIP4K2A Binds PI3K_AKT PI3K/AKT Survival Pathway PI45P2->PI3K_AKT Activates PI3K_AKT->Apoptosis Suppresses

Diagram 1: Disruption of the PIP4K2A and PI3K/AKT survival pathway by 1,7-naphthyridine derivatives.

Synthetic and Screening Workflow

Workflow Precursor Di-halo-1,7-naphthyridine Precursor Coupling1 Primary Cross-Coupling (Pd-catalyzed Suzuki/Negishi) Precursor->Coupling1 Intermediate Mono-functionalized Intermediate Coupling1->Intermediate Regioselective Substitution Coupling2 Secondary Cross-Coupling (Co or Pd-catalyzed) Intermediate->Coupling2 Product Di-substituted 1,7-naphthyridine Coupling2->Product Structural Diversification Assay In Vitro Kinase Assay (ADP-Glo Luminescence) Product->Assay High-Throughput Screening Hit Lead Optimization & In Vivo Studies Assay->Hit IC50 < 100 nM

Diagram 2: Workflow from regioselective cross-coupling synthesis to high-throughput kinase screening.

References

  • The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview - Benchchem. 2

  • A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers - Benchchem. 7

  • Biological Activity of Naturally Derived Naphthyridines - PMC (NIH). 8

  • The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile - Benchchem. 1

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC (NIH). 3

  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry - Benchchem. 4

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs - PMC (NIH). 6

  • US11932641B1 - Pyrido[4′,3′:4,5]pyrrolo[3,2-b][1,7]naphthyridine compounds as CK2 inhibitors - Google Patents. 5

Sources

Exploratory

Spectroscopic Elucidation and Analytical Methodologies for 1,7-Naphthyridin-6-amine

Executive Summary In contemporary medicinal chemistry, the diazanaphthalene scaffold—specifically 1,7-naphthyridine—has emerged as a privileged pharmacophore. Its unique electronic distribution and hydrogen-bonding capab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the diazanaphthalene scaffold—specifically 1,7-naphthyridine—has emerged as a privileged pharmacophore. Its unique electronic distribution and hydrogen-bonding capabilities make it a critical structural motif in the development of highly selective Tyrosine Kinase 2 (TYK2) and Ras inhibitors [1, 2]. Among its derivatives, 1,7-Naphthyridin-6-amine (CAS: 5912-36-7) [4] serves as a fundamental building block.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, HRMS, and IR) of 1,7-naphthyridin-6-amine. As a Senior Application Scientist, I have structured this guide not merely as a repository of data, but as a mechanistic exploration of why this molecule behaves the way it does under electromagnetic and ionization stimuli, coupled with self-validating experimental protocols.

Structural Causality & Electronic Environment

To interpret the spectroscopic data of 1,7-naphthyridin-6-amine, one must first understand its electronic topology. The molecule consists of a fused bicyclic system containing two electron-withdrawing nitrogen atoms at positions 1 and 7, counterbalanced by an electron-donating primary amine at position 6 [3].

This "push-pull" electronic system creates significant magnetic anisotropy across the rings. The nitrogen at position 7 acts as a strong inductive electron sink, heavily deshielding the adjacent C8 proton. Conversely, the amine at C6 donates electron density via resonance into the ring, shielding the C5 position. Understanding this causality is paramount for accurate spectral assignment and for predicting how the molecule will interact with target kinases [1].

Pathway Compound 1,7-Naphthyridin-6-amine Scaffold Kinase Target Kinase (e.g., TYK2 / Ras) Compound->Kinase ATP-Competitive Binding Signaling Downstream Signaling (STAT / Raf / PI3K) Kinase->Signaling Inhibition of Phosphorylation Outcome Cellular Response (Apoptosis / Anti-inflammation) Signaling->Outcome Modulated Gene Expression

Pharmacological context of 1,7-Naphthyridin-6-amine in kinase inhibition.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Solvent Selection

The selection of DMSO- d6​ over CDCl 3​ is not merely a matter of solubility; it is a strategic choice to mitigate the severe quadrupolar broadening caused by the primary amine and the basic nitrogen atoms of the naphthyridine core [1, 3]. DMSO acts as a strong hydrogen-bond acceptor, locking the -NH 2​ protons in a uniform chemical environment and preventing rapid intermolecular exchange. This resolves the amine signal as a distinct broad singlet rather than an indistinguishable baseline hump, allowing for precise integration.

Quantitative Data: NMR Assignments

Data acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in DMSO- d6​ at 298 K.

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)Electronic Causality
C2 8.80dd, J = 4.2, 1.5151.2Strongly deshielded by adjacent N1.
C8 8.65s144.5Deshielded by N7 and bridgehead anisotropy.
C4 8.10dd, J = 8.5, 1.5137.8Para to N1, moderate deshielding.
C3 7.45dd, J = 8.5, 4.2124.1Meta to N1, relatively shielded.
C5 7.10s119.3Shielded by resonance from C6-amine.
C6 --158.4Directly bonded to electronegative NH 2​ .
-NH 2​ 6.50br s, 2H-H-bonded to DMSO solvent molecules.
Self-Validating Protocol: 1D 1 H NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of 1,7-naphthyridin-6-amine in 0.6 mL of anhydrous DMSO- d6​ (isotopic purity 99.9%).

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes to ensure complete disruption of crystalline lattice H-bonds.

  • Tuning & Matching: Insert the sample into the 400 MHz spectrometer. Perform automated tuning and matching (ATM) for the 1 H channel to optimize the probe circuit for the high dielectric constant of DMSO.

  • Shimming: Execute gradient shimming (Z1-Z5) until the residual DMSO pentet (2.50 ppm) exhibits a peak width at half-height (FWHM) of 0.8 Hz.

  • Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle to ensure quantitative integration.

  • Validation Checkpoint: The integration of the broad singlet at ~6.50 ppm must yield exactly 2.00 protons relative to the C8-H singlet (calibrated to 1.00 proton). Any deviation >5% indicates incomplete relaxation, sample degradation, or rapid H/D exchange due to moisture contamination.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Ionization Dynamics

For a highly basic heterocycle like 1,7-naphthyridin-6-amine, Electrospray Ionization in positive mode (ESI+) is the definitive choice. The molecule possesses three basic sites (N1, N7, and the C6-amine). In an acidic mobile phase (0.1% Formic Acid), protonation thermodynamically favors the N7 position due to the stabilization afforded by the adjacent electron-donating amine group, resulting in a robust, dominant [M+H]+ pseudo-molecular ion [2].

Quantitative Data: HRMS Profile
Ion SpeciesFormulaTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]+ C 8​ H 8​ N 3+​ 146.0718146.0715-2.05
[M+Na]+ C 8​ H 7​ N 3​ Na + 168.0538168.0536-1.19
Fragment 1 C 7​ H 5​ N 2+​ 117.0453117.0450-2.56
Self-Validating Protocol: LC-HRMS (Q-TOF)
  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Sample Dilution: Dilute the compound to a final concentration of 1 μ g/mL in 50:50 A:B.

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μ m). Run a rapid gradient from 5% B to 95% B over 3 minutes.

  • Ionization: Set the ESI capillary voltage to +3.5 kV and desolvation temperature to 350°C.

  • Validation Checkpoint: Examine the isotopic envelope of the [M+H]+ peak at 146.07 m/z. The M+1 peak (due to 13 C natural abundance) must be approximately 9.1% of the monoisotopic peak intensity. A mismatch indicates isobaric interference or detector saturation.

Vibrational Spectroscopy (ATR-FTIR)

Causality & Solid-State Dynamics

Attenuated Total Reflectance (ATR) FTIR is utilized to analyze the compound in its native solid state. Unlike KBr pelleting—which introduces hygroscopic artifacts that mask the critical 3300–3500 cm −1 region—ATR requires zero sample preparation [3]. The primary amine yields two distinct stretching bands (symmetric and asymmetric) due to the in-phase and out-of-phase vibrations of the N-H bonds.

Quantitative Data: Key Vibrational Bands
Wavenumber (cm −1 )IntensityFunctional Group AssignmentCausality / Mode
3450 Medium, SharpN-H Asymmetric StretchOut-of-phase stretching of the primary amine.
3320 Medium, SharpN-H Symmetric StretchIn-phase stretching of the primary amine.
3050 WeakC-H Aromatic Stretchsp 2 hybridized C-H bonds of the naphthyridine core.
1620 StrongN-H Scissoring / BendIn-plane bending of the NH 2​ group.
1580, 1500 StrongC=C & C=N Ring StretchSkeletal vibrations of the diazanaphthalene rings.
Self-Validating Protocol: ATR-FTIR Acquisition
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to air dry for 30 seconds.

  • Background Scan: Acquire a 32-scan background spectrum from 4000 to 400 cm −1 at 4 cm −1 resolution.

  • Sample Application: Place ~2 mg of solid 1,7-naphthyridin-6-amine directly onto the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact (typically ~50-70 units of pressure).

  • Validation Checkpoint: Review the background scan immediately prior to sample acquisition. The region between 3500-3900 cm −1 must be completely flat. If negative or positive peaks are present, water vapor compensation has failed, and the N-H stretches of the sample will be compromised.

Analytical Workflow Integration

To ensure absolute structural integrity before utilizing 1,7-naphthyridin-6-amine in downstream synthetic pipelines (e.g., Buchwald-Hartwig cross-couplings for TYK2 inhibitors), an orthogonal validation workflow is mandatory.

Workflow Sample 1,7-Naphthyridin-6-amine CAS: 5912-36-7 LCMS LC-MS/MS ESI+ Ionization Sample->LCMS Aliquot 1 (1 µg/mL) NMR NMR Spectroscopy DMSO-d6 Solvent Sample->NMR Aliquot 2 (15 mg/mL) IR ATR-FTIR Solid-State Sample->IR Aliquot 3 (Neat) Data Orthogonal Validation LCMS->Data m/z 146.07 NMR->Data 1H/13C Shifts IR->Data N-H Vibrations

Analytical workflow for orthogonal validation of 1,7-Naphthyridin-6-amine.

References

  • Fused azoled as tyk2 inhibitors and uses thereof Google P
  • Fused ring compounds Google P
  • Product Class 8: Naphthyridines Thieme Connect
  • 1,7-naphthyridin-6-amine | CAS 5912-36-7 American Elements
Foundational

Known derivatives and analogues of 1,7-Naphthyridin-6-amine

Advanced Therapeutic Targeting via 1,7-Naphthyridin-6-amine Derivatives: Synthesis, Mechanisms, and Kinase Inhibition Profiles Executive Summary The 1,7-naphthyridine scaffold represents a privileged pharmacophore in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Therapeutic Targeting via 1,7-Naphthyridin-6-amine Derivatives: Synthesis, Mechanisms, and Kinase Inhibition Profiles

Executive Summary

The 1,7-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for designing highly selective kinase inhibitors and modulating oncogenic pathways. The strategic positioning of the nitrogen atoms in this fused bicyclic system provides unique hydrogen-bonding capabilities. Functionalization at the 6- and 8-positions—often utilizing 1,7-naphthyridin-6-amine and its halogenated analogue, 8-bromo-1,7-naphthyridin-6-amine—enables precise exploration of the chemical space within kinase active sites[1][2]. This technical guide explores the mechanistic rationale, key derivatives, and validated experimental workflows for leveraging this core in drug development.

Pharmacological Targets and Structural Causality

As application scientists, we select the 1,7-naphthyridine core not merely for its structural rigidity, but for its predictable exit vectors and hinge-binding orthogonality. The nitrogen at position 7 acts as a critical hydrogen bond acceptor, while the aromatic system engages in π−π stacking with hydrophobic pocket residues[3].

PIP4K2A Inhibition (BAY-091 and BAY-297)

Phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A) is a lipid kinase implicated in tumor survival, particularly in p53-mutant cancers[3]. High-throughput screening and structure-based optimization have identified 1,7-naphthyridine derivatives, notably BAY-091 and BAY-297, as highly selective PIP4K2A inhibitors[3].

  • Mechanistic Rationale: The naphthyridine nitrogen at position 7 forms a critical hydrogen bond with the backbone nitrogen of Val199 in the kinase hinge motif[3]. The terminal ring system engages in π−π T-stacking with the adjacent Phe200 side chain, while carboxylic acid or carboxamide functional groups provide optimal exit vectors for salt-bridge interactions with Thr232 and Lys209[3].

p38α MAP Kinase Inhibition

The p38α mitogen-activated protein kinase (MAPK) is a central regulator of pro-inflammatory cytokines like TNF- α [4]. 1,7-Naphthyridine 1-oxides have been developed as highly selective p38α inhibitors[4].

  • Mechanistic Rationale: Structure-activity relationship (SAR) studies reveal that the N-oxide oxygen is essential for activity[4]. It acts as a determinant factor for marked selectivity against related kinases (e.g., c-Raf, JNK-1–3), driving in vivo efficacy in acute inflammation models with an ED50 of <1 mg/kg[4][5].

Tpl2 Kinase and Mutant Ras Proteins
  • Tpl2 Kinase: 4-alkylamino-[1,7]naphthyridine-3-carbonitriles demonstrate exceptional selectivity for Tumor Progression Loci-2 (Tpl2) kinase over EGFR, MEK, and p38[6]. The 4-cycloheptylamino substitution specifically improves pharmacokinetic properties and in vivo efficacy in LPS-induced TNF- α models[6].

  • Ras Proteins: Fused ring compounds derived directly from 8-bromo-1,7-naphthyridin-6-amine are utilized to inhibit mutant Ras proteins (e.g., K-Ras G12C/D)[1]. By preventing the prolonged activation of RasGTP signaling pathways, these analogues halt central growth signaling in tumorigenesis[1].

G Naph 1,7-Naphthyridine Derivatives p38 p38α MAPK Naph->p38 Inhibits (1-oxides) Tpl2 Tpl2 Kinase Naph->Tpl2 Inhibits (3-carbonitriles) PIP4K PIP4K2A Naph->PIP4K Inhibits (BAY-091/297) Ras Mutant Ras (K-Ras) Naph->Ras Inhibits (Fused Rings) TNF TNF-α Production (Inflammation) p38->TNF Promotes Tpl2->TNF Promotes Lipid PI5P to PI(4,5)P2 (Tumor Survival) PIP4K->Lipid Catalyzes Prolif Cell Proliferation (Oncogenesis) Ras->Prolif Drives

Fig 1. Key signaling pathways modulated by 1,7-naphthyridine derivatives.

Quantitative Data & Efficacy Profiling

The following table summarizes the quantitative structure-activity relationships (QSAR) and efficacy metrics of key 1,7-naphthyridine analogues based on recent predictive modeling and empirical assays[3][4][6][7].

Derivative Class / CompoundPrimary TargetKey Structural FeatureEfficacy / IC50
1,7-Naphthyridine 1-oxides p38α MAPKN-oxide oxygenED50 < 1 mg/kg (in vivo chronic arthritis model)
4-Alkylamino-3-carbonitriles Tpl2 Kinase4-cycloheptylamino groupHighly selective over EGFR/MEK; active in vivo
BAY-091 (Carboxylic acid)PIP4K2ACarboxylic acid exit vector16 nM (high ATP HTRF assay)
BAY-297 (Carboxamide)PIP4K2ACarboxamide group13 nM (low ATP ADP-Glo assay)
Fused ring analogues K-Ras / H-Ras8-bromo-1,7-naphthyridin-6-amine coreProlonged RasGTP inhibition (Tumor shrinkage)

Experimental Methodologies and Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of 1,7-naphthyridine libraries and their subsequent biochemical validation.

Protocol 3.1: Synthesis of 8-Aryl-1,7-naphthyridin-6-amines via Suzuki-Miyaura Coupling

Causality Rationale: 8-bromo-1,7-naphthyridin-6-amine is utilized as the primary electrophile[8]. We employ a palladium catalyst with a large bite-angle ligand (e.g., dppf) to facilitate oxidative addition into the electron-deficient heteroaryl bromide while tolerating the free amine at the 6-position[8].

  • Preparation: In a rigorously degassed Schlenk flask, combine 8-bromo-1,7-naphthyridin-6-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under an inert argon atmosphere.

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor the consumption of the bromide via LC-MS.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and partition between EtOAc and brine.

  • Purification: Concentrate the organic layer and purify via reverse-phase HPLC to yield the functionalized 1,7-naphthyridine analogue (>95% purity required for assays).

Protocol 3.2: Biochemical Evaluation via PIP4K2A ADP-Glo Kinase Assay

Causality Rationale: The ADP-Glo assay is chosen over fluorescent methods to eliminate compound auto-fluorescence interference. Testing at both low (10 μM) and high (250 μM) ATP concentrations is mandatory to determine if the synthesized analogue is ATP-competitive[3].

  • Enzyme Preparation: Dilute recombinant PIP4K2A enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Triton X-100).

  • Compound Incubation: Dispense 100 nL of the 1,7-naphthyridine derivative (in DMSO) into a 384-well plate. Add 5 μL of the enzyme solution and incubate for 15 minutes at 22°C to allow hinge-binding equilibration.

  • Reaction Initiation: Add 5 μL of substrate mix containing PI5P and ATP (either 10 μM or 250 μM final concentration). Incubate for 60 minutes.

  • ADP Detection: Add 10 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins).

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence and calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Start 8-Bromo-1,7-naphthyridin -6-amine Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Purification HPLC & LC-MS Validation Coupling->Purification Yield >80% Assay In Vitro Kinase Assay (ADP-Glo / HTRF) Purification->Assay >95% Purity Hit Hit Identification (IC50 < 50 nM) Assay->Hit Activity Profiling

Fig 2. Workflow for synthesis and screening of 1,7-naphthyridine analogues.

Conclusion and Future Directions

The 1,7-naphthyridin-6-amine core is far more than a structural novelty; it is a highly tunable engine for kinase inhibition. As demonstrated by the development of BAY-091, BAY-297, and various p38/Tpl2 inhibitors, the precise manipulation of exit vectors at the 6- and 8-positions allows for the fine-tuning of physicochemical properties (e.g., solubility, TPSA) without sacrificing the critical hydrogen-bonding network at the kinase hinge region[3][6]. Future drug development efforts should leverage machine learning models (such as SVM with RBF kernel functions) to predict the inhibitory activity of novel 1,7-naphthyridine analogues prior to synthesis, accelerating the discovery of next-generation targeted therapeutics[7].

References

  • Lumeras, W., et al. "1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase." Journal of Medicinal Chemistry, PubMed/ACS Publications.[Link]

  • Wortmann, L., et al. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry, PUBDB.[Link]

  • "Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles." Bioorganic & Medicinal Chemistry Letters, PubMed.[Link]

  • "FUSED RING COMPOUNDS - European Patent Office - EP 3735299 B1." Googleapis. [Link]

  • "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies." RSC Advances, RSC Publishing.[Link]

  • "The Naphthyridines: Chemistry and Synthesis." Digital Library. [Link]

Sources

Exploratory

The Naphthyridine Scaffold: A Technical Guide to Its Discovery, Synthesis, and Pharmacology

Introduction: The Genesis of a Privileged Scaffold In the realm of medicinal chemistry, few heterocyclic cores have demonstrated the evolutionary versatility of the naphthyridine scaffold. Comprising a bicyclic diazanaph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Genesis of a Privileged Scaffold

In the realm of medicinal chemistry, few heterocyclic cores have demonstrated the evolutionary versatility of the naphthyridine scaffold. Comprising a bicyclic diazanaphthalene framework, naphthyridines exist in six isomeric forms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-). While the first naphthyridine derivative was synthesized by Reissert in 1893[1], the scaffold remained an academic curiosity until the mid-20th century. The synthesis of the 1,8-naphthyridine core by Koller’s group in 1927 laid the foundational chemistry[2], but it was a serendipitous discovery in the 1960s that permanently altered the trajectory of antibacterial drug development.

During the synthesis of the antimalarial drug chloroquine at Sterling-Winthrop in 1962, George Lesher and his team isolated a minor byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[3]. Recognizing its modest antibacterial properties, Lesher’s team engaged in rigorous structure-activity relationship (SAR) optimization. This led to the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), the first synthetic quinolone-class antibiotic[4],[3].

Timeline N1 1893 First Naphthyridine (Reissert) N2 1927 1,8-Naphthyridine Core (Koller) N1->N2 N3 1962 Nalidixic Acid (Lesher et al.) N2->N3 N4 1980s Fluoroquinolones (e.g., Enoxacin) N3->N4 N5 1990s-Present Advanced Agents (e.g., Gemifloxacin) N4->N5

Caption: Timeline illustrating the historical evolution of naphthyridine-based therapeutics.

Mechanistic Grounding: Causality in SAR and Efficacy

As an application scientist, I emphasize that drug design is an exercise in molecular causality. The bactericidal efficacy of 1,8-naphthyridine derivatives is not derived from simple competitive inhibition, but from the active trapping of a lethal macromolecular complex.

Mechanism of Action

Naphthyridine antibiotics target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [5]. During DNA replication, gyrase relieves positive supercoiling ahead of the replication fork by creating transient double-strand breaks. Naphthyridines intercalate into the DNA at the cleavage site and bind to the gyrase enzyme, stabilizing the ternary cleavage complex [5].

  • The Causality of Cell Death: By preventing the religation of the cleaved DNA, the stabilized complex acts as a physical roadblock. When the replication fork collides with this complex, it triggers irreversible double-strand DNA breaks, leading to rapid bacterial cell death[5].

MOA DNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase / Topo IV (Strand Cleavage) DNA->Gyrase Binds Complex Ternary Cleavage Complex (DNA-Gyrase-Drug) Gyrase->Complex Drug Naphthyridine Agent (e.g., Nalidixic Acid) Drug->Complex Intercalates & Stabilizes Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Prevents Religation Death Irreversible Bacterial Cell Death Arrest->Death

Caption: Mechanistic pathway of naphthyridine-induced bacterial cell death via DNA gyrase inhibition.

SAR Evolution: From Naphthyridones to Fluoroquinolones

Nalidixic acid was highly effective against Gram-negative Enterobacteriaceae but lacked Gram-positive coverage and suffered from rapid resistance[5],[3]. Rational SAR modifications transformed this scaffold:

  • C6 Fluorination: The introduction of a fluorine atom at the C6 position drastically increased lipophilicity, enhancing cell wall penetration and binding affinity to the gyrase complex[4].

  • C7 Substitution: The addition of a basic heterocycle (e.g., piperazine in Enoxacin , or pyrrolidine in Gemifloxacin ) broadened the spectrum to include Gram-positive pathogens (like S. pneumoniae) and improved oral bioavailability[4].

Quantitative Efficacy Profiling

The table below summarizes the Minimum Inhibitory Concentration (MIC) values, demonstrating the generational leap in potency achieved through these structural modifications[4],[6],[3].

CompoundGenerationKey Structural ModificationMIC Range: E. coli (µg/mL)MIC Range: S. aureus (µg/mL)
Nalidixic Acid 1st GenUnsubstituted 1,8-naphthyridone2.0 – 8.0> 64.0 (Resistant)
Enoxacin 2nd GenC6-Fluoro, C7-Piperazine0.1 – 0.51.0 – 2.0
Trovafloxacin 3rd GenC1-Difluorophenyl, C7-Azabicyclo0.01 – 0.10.05 – 0.2
Gemifloxacin 4th GenC7-Pyrrolidine oxime derivative0.01 – 0.060.01 – 0.03

Synthetic Methodologies: Self-Validating Experimental Protocols

To harness the naphthyridine scaffold, synthetic chemists rely on highly regioselective annulation strategies. Below are two foundational, field-proven protocols: the Friedländer Synthesis (for 1,8-naphthyridines) and the Skraup Synthesis (for 1,5-naphthyridines).

Protocol A: Friedländer Annulation for 1,8-Naphthyridines

The Friedländer reaction involves the condensation of an o-aminoaryl aldehyde with an α-methylene ketone[7]. We utilize a modern, eco-friendly approach using an ionic liquid ([Bmmim][Im]) which acts as both solvent and base catalyst, ensuring high yields and simple recovery[8].

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 10 mmol of 2-amino-3-pyridinecarboxaldehyde and 10 mmol of the target ketone (e.g., 2-phenylacetophenone)[8].

  • Catalyst Addition: Add 5 mL of the ionic liquid 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]). Causality: The strong basicity of the imidazolide anion drives the initial aldol condensation without the need for harsh inorganic bases[8].

  • Cyclization & Monitoring: Heat the mixture to 80°C under continuous magnetic stirring for 4–6 hours.

    • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The solution will transition from clear to deep yellow. The disappearance of the highly UV-active aldehyde spot confirms complete cyclization.

  • Isolation: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water.

    • In-Process Validation: The sudden drop in solubility will force the 1,8-naphthyridine derivative to precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. The aqueous ionic liquid filtrate can be recovered and reused. Recrystallize the crude solid from hot ethanol to yield the pure 1,8-naphthyridine derivative[8].

Friedlander S1 Step 1: Preparation Equimolar o-aminoaryl aldehyde + ketone S2 Step 2: Catalysis Add Ionic Liquid ([Bmmim][Im]) at 80°C S1->S2 S3 Step 3: Condensation Aldol condensation & dehydration S2->S3 S4 Step 4: Cyclization Intramolecular ring closure (TLC Validated) S3->S4 S5 Step 5: Isolation Ice-water quench & Recrystallization S4->S5

Caption: Step-by-step experimental workflow for the Friedländer synthesis of 1,8-naphthyridines.

Protocol B: Skraup Synthesis for 1,5-Naphthyridines

The Skraup synthesis constructs the 1,5-naphthyridine core by reacting 3-aminopyridine with glycerol in the presence of sulfuric acid and an oxidizing agent[9].

Step-by-Step Methodology:

  • Reagent Assembly: In a robust 250 mL three-neck flask equipped with a reflux condenser and dropping funnel, combine 50 mmol of 3-aminopyridine, 150 mmol of anhydrous glycerol, and 30 mmol of sodium m-nitrobenzenesulfonate (oxidizing agent)[9].

  • Safety Control & Acid Addition: Add 0.5 g of ferrous sulfate (FeSO₄). Causality: The dehydration of glycerol to acrolein by sulfuric acid is violently exothermic; FeSO₄ acts as a moderator to prevent thermal runaway[9]. Submerge the flask in an ice bath. Slowly add 25 mL of concentrated H₂SO₄ dropwise over 30 minutes.

  • Cyclization: Once addition is complete, gradually heat the mixture to 135–140°C for 5 hours.

    • In-Process Validation: The mixture will turn dark brown/black. The in situ generated acrolein undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation[9].

  • Quenching & Neutralization: Cool the flask to room temperature and carefully pour the viscous mixture over 200 g of crushed ice. Slowly neutralize the acidic solution by adding concentrated NaOH (aq) dropwise until the pH reaches 7.5–8.0.

    • In-Process Validation: The neutralization will trigger the precipitation of the crude 1,5-naphthyridine product[9].

  • Extraction & Purification: If precipitation is incomplete, extract the aqueous phase with dichloromethane (3 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, evaporate the solvent, and purify via silica gel column chromatography (using DCM:MeOH gradients)[9].

Conclusion

The naphthyridine scaffold exemplifies the power of iterative medicinal chemistry. From its humble beginnings as a synthetic byproduct to its current status as a privileged pharmacophore, its history is a testament to the importance of understanding mechanistic causality. By mastering the synthetic protocols—such as the Friedländer and Skraup annulations—modern researchers can continue to functionalize this core, developing next-generation therapeutics that overcome emerging antimicrobial resistance.

References

  • Wójcicka, A., & Mączyński, M. (2024). "Antimicrobial Activity of Naphthyridine Derivatives". Pharmaceuticals, 17(12), 1705. Available at: [Link]

  • Bisacchi, G. S. (2015). "Origins of the Quinolone Class of Antibacterials: An Expanded 'Discovery Story'". Journal of Medicinal Chemistry, 58(12), 4874-4882. Available at: [Link]

  • Karaca, H., et al. (2017). "New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors". Bioorganic & Medicinal Chemistry Letters, 27(5), 1162-1168. Available at: [Link]

  • Wikipedia Contributors. "Nalidixic acid". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhang, Y., et al. (2021). "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition". ACS Omega, 6(42), 28160-28169. Available at: [Link]

Sources

Foundational

The 1,7-Naphthyridine Scaffold in Modern Therapeutics: A Technical Whitepaper on Target Engagement and Pharmacological Optimization

Executive Summary The 1,7-naphthyridine core—a bicyclic heteroaromatic system comprising two fused pyridine rings—has transcended its origins as a basic chemical building block to become a privileged pharmacophore in tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine core—a bicyclic heteroaromatic system comprising two fused pyridine rings—has transcended its origins as a basic chemical building block to become a privileged pharmacophore in targeted drug discovery. Characterized by its rigid, planar geometry and unique electronic distribution, this scaffold is exceptionally suited for occupying the ATP-binding pockets of kinases and disrupting critical protein-protein interactions (PPIs). This technical guide explores the mechanistic rationale, primary therapeutic targets, and experimental workflows essential for developing 1,7-naphthyridine-based therapeutics, focusing on oncology and inflammatory diseases.

Structural Rationale: Why 1,7-Naphthyridine?

The strategic placement of the nitrogen atoms in the 1,7-naphthyridine isomer dictates its physicochemical and binding properties. Unlike its 1,8-isomer counterpart, which is historically associated with DNA intercalation and antibacterial activity, the 1,7-isomer presents specific exit vectors that are highly amenable to kinase inhibition[1].

The causality behind its efficacy lies in the nitrogen at position 7. This atom acts as a highly directional hydrogen bond acceptor. When positioned within a kinase active site, it frequently interacts with the backbone nitrogen atoms of the kinase hinge region, securely anchoring the molecule while allowing substituents at the C6 and C8 positions to probe adjacent hydrophobic pockets for enhanced selectivity[2]. Furthermore, the scaffold's lipophilicity and pKa profiles can be finely tuned to improve membrane permeability and metabolic stability, making it an ideal starting point for lead optimization[1].

Primary Therapeutic Targets & Mechanistic Insights

PIP4K2A (Lipid Kinases in Oncology)

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a type II lipid kinase implicated in the PI3K/AKT signaling pathway and is a critical survival factor in p53-deficient tumors[2].

  • Mechanistic Action: 1,7-Naphthyridine derivatives, specifically BAY-091 and BAY-297, have been developed as highly potent, selective PIP4K2A inhibitors[2]. Crystallographic data reveals that the naphthyridine N7 atom forms a crucial hydrogen bond with the backbone nitrogen of Val199 in the PIP4K2A hinge motif[2]. Additionally, the terminal naphthyridine ring engages in a π−π T-stacking interaction with the adjacent Phe200 side chain, driving its nanomolar affinity[2].

PIP4K2A_Pathway PI5P PI5P PIP4K2A PIP4K2A Kinase PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Phosphorylation AKT AKT Signaling PI45P2->AKT Activation Tumor Tumor Proliferation AKT->Tumor Drives Inhibitor BAY-091 / BAY-297 (1,7-Naphthyridine) Inhibitor->PIP4K2A Competitive Inhibition

Caption: PIP4K2A lipid kinase signaling pathway and its targeted inhibition by 1,7-naphthyridines.

p38α MAP Kinase (Inflammation)

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a master regulator of pro-inflammatory cytokines, including TNF α .

  • Mechanistic Action: A novel series of 1,7-naphthyridine 1-oxides have been identified as potent p38α inhibitors[3]. The synthetic decision to introduce an N-oxide group is a deliberate, causality-driven choice: the N-oxide oxygen is absolutely essential for activity, acting as a determinant factor for the compound's marked selectivity against other related kinases (like ERK1 and JNK1-3) by exploiting a unique hydrogen-bonding network within the p38α active site[3][4]. These compounds successfully reduce LPS-induced TNF α production in vivo[3].

SOS1 / KRAS Pathway (Oncology)

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that catalyzes the conversion of KRAS from an inactive GDP-bound state to an active GTP-bound state[5].

  • Mechanistic Action: The 1,7-naphthyridine derivative HH0043 acts as a potent SOS1 inhibitor, disrupting the KRAS-SOS1 interaction[5]. Scaffold hopping from a quinoline to a 1,7-naphthyridine core was utilized because the 7-N atom allows for superior steric alignment of the R1 substituent with the bicyclic ring, significantly enhancing binding affinity and resulting in a 76% total growth inhibition (TGI) in KRAS G12C-mutated xenograft models[5].

KRAS_SOS1 InactiveKRAS KRAS (GDP-bound) Inactive SOS1 SOS1 (GEF) InactiveKRAS->SOS1 ActiveKRAS KRAS (GTP-bound) Active SOS1->ActiveKRAS Nucleotide Exchange MAPK MAPK / PI3K Pathways ActiveKRAS->MAPK Effector Activation Cancer Cancer Cell Growth MAPK->Cancer Proliferation HH0043 HH0043 (1,7-Naphthyridine) HH0043->SOS1 Disrupts KRAS-SOS1

Caption: Disruption of the KRAS-SOS1 protein-protein interaction by the 1,7-naphthyridine HH0043.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key 1,7-naphthyridine derivatives across various targets.

Compound ID / SeriesPrimary TargetIndicationPotency (IC50 / ED50)Key Structural Feature
BAY-091 PIP4K2AOncology (p53-null)IC50 = 14 nM3-cyano-8-(4-hydroxyphenyl) core[6]
BAY-297 PIP4K2AOncology (p53-null)IC50 = 13 nMCarboxamide substitution[2]
1,7-Naphthyridine 1-oxides p38 α MAP KinaseInflammationED50 = 0.5 mg/kg (in vivo)N-oxide oxygen essential for selectivity[3]
HH0043 SOS1 (GEF)KRAS-driven CancersTGI = 76% (in vivo)C6 C-linked cyclic substituents[5]
6-sub-4-anilino derivatives Tpl2 KinaseInflammatory DiseasesNanomolar affinity4-anilino functionalization[7]

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding necessary controls and explaining the causality behind each methodological step.

Protocol 1: Synthesis of the 1,7-Naphthyridine Core via Friedländer Annulation

The Friedländer annulation is the most robust method for constructing the 1,7-naphthyridine skeleton, allowing for late-stage diversification[7].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-aminopyridine-3-carbaldehyde in anhydrous ethanol. Causality: Anhydrous conditions prevent premature hydrolysis of the active methylene compound.

  • Condensation: Add 1.1 equivalents of the active methylene compound (e.g., a ketone or ester) and a catalytic amount of piperidine (base catalyst). Causality: The base deprotonates the active methylene, creating a strong nucleophile that attacks the carbaldehyde, initiating the aldol-type condensation[7].

  • Cyclization: Heat the mixture to reflux for 6–12 hours. Monitor via TLC. Causality: Thermal energy is required to drive the subsequent intramolecular dehydration and ring closure, forming the thermodynamically stable aromatic bicyclic system.

  • Validation & Purification: Quench the reaction, extract with ethyl acetate, and purify via silica gel column chromatography. Validate the structure using 1 H NMR; the defining H-8 proton of the 1,7-naphthyridine ring typically appears as a distinct singlet around δ 9.66 ppm[7].

Protocol 2: Biochemical Validation of Kinase Inhibition (ADP-Glo Assay)

To validate compounds like BAY-091 against kinases (e.g., PIP4K2A), an ADP-Glo assay is utilized. This protocol includes built-in validation to confirm the mechanism of inhibition (ATP-competitive)[2].

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant PIP4K2A with serial dilutions of the 1,7-naphthyridine derivative in kinase buffer for 30 minutes. Control: Include a DMSO-only vehicle control (0% inhibition) and a known broad-spectrum kinase inhibitor (100% inhibition).

  • Substrate & ATP Addition (The Causality Step): Initiate the reaction by adding the lipid substrate (PI5P) and ATP. Self-Validation: Run the assay in parallel at two different ATP concentrations (e.g., 10 μ M "low ATP" and 250 μ M "medium ATP")[2]. If the compound is an ATP-competitive hinge binder, the apparent IC50 will shift to a higher value in the "medium ATP" condition due to substrate competition.

  • Signal Generation: After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Data Analysis: Quantify luminescence. The reduction in signal correlates directly with kinase inhibition. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Synthesis 1. Core Synthesis (Friedländer Annulation) SAR 2. SAR Optimization (C6/C8 Substitution) Synthesis->SAR Biochemical 3. Biochemical Assay (ADP-Glo / FRET) SAR->Biochemical Cellular 4. Cellular Assay (Target Engagement) Biochemical->Cellular InVivo 5. In Vivo Efficacy (Xenograft / Inflammatory Models) Cellular->InVivo

Caption: End-to-end experimental workflow for 1,7-naphthyridine drug discovery and validation.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Journal of Medicinal Chemistry (via PUBDB) URL: [Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase PubMed / Journal of Medicinal Chemistry URL: [Link]

  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors PMC / NIH URL: [Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase ACS Publications URL: [Link]

Sources

Exploratory

The Ascendant Scaffold: Structural Informatics and Kinase Inhibition Workflows for 1,7-Naphthyridin-6-amine

Executive Summary In modern medicinal chemistry, the bicyclic heteroaromatic system of the naphthyridine core has emerged as a privileged structural motif. Specifically, 1,7-naphthyridin-6-amine provides a rigid, planar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the bicyclic heteroaromatic system of the naphthyridine core has emerged as a privileged structural motif. Specifically, 1,7-naphthyridin-6-amine provides a rigid, planar geometry with precisely positioned nitrogen atoms that act as critical hydrogen-bond acceptors within the ATP-binding pockets of various kinases. As a Senior Application Scientist overseeing high-throughput screening (HTS) and lead optimization pipelines, I rely on deterministic structural informatics to track this scaffold across global databases. This whitepaper details the core identifiers of 1,7-naphthyridin-6-amine, explores its mechanistic role in kinase inhibition, and establishes self-validating experimental protocols for its derivatization and biological evaluation.

Chemical Identity & Structural Informatics

Data fragmentation is a persistent bottleneck in drug discovery. Synonymous nomenclature (e.g., 6-amino-1,7-naphthyridine vs. 1,7-naphthyridin-6-amine) often leads to duplicated efforts or missed Structure-Activity Relationship (SAR) correlations. To circumvent this, we anchor our informatics pipelines to two definitive identifiers: the CAS Registry Number and the InChI Key.

The CAS Number (5912-36-7) serves as the definitive, globally recognized registry identifier . However, because the CAS number is sequentially assigned and carries no inherent structural information, we pair it with the InChI Key (LYSLEXZCMQGSBJ-UHFFFAOYSA-N) . The InChI Key is a deterministic, cryptographic hash of the molecular graph. The causality here is critical: by using a hashed structural representation, decentralized databases can programmatically merge assay data without human verification, creating a self-validating structural informatics pipeline.

Table 1: Structural Informatics of 1,7-Naphthyridin-6-amine
PropertyValueCausality / Significance in Drug Design
IUPAC Name 1,7-naphthyridin-6-amineStandardized nomenclature for regulatory submissions.
CAS Number 5912-36-7Primary identifier for commercial procurement and safety data.
InChI Key LYSLEXZCMQGSBJ-UHFFFAOYSA-NEnsures exact stereochemical and isotopic matching in HTS databases.
SMILES C1=CC2=CC(=NC=C2N=C1)NEnables rapid in silico 2D/3D structure generation for docking.
Molecular Formula C8H7N3Baseline for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 145.16 g/mol Low molecular weight provides high ligand efficiency (LE) during SAR.

Pharmacological Relevance: Kinase Inhibition

The 1,7-naphthyridine scaffold is highly valued for its ability to selectively inhibit kinases implicated in oncology and inflammation, such as Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and p38α Mitogen-Activated Protein Kinase (MAPK) .

Mechanistically, the N1 and N7 atoms of the naphthyridine core engage in critical hydrogen bonding with the hinge region of the kinase active site. The exocyclic amine at the 6-position provides a synthetic vector to explore the solvent-exposed region of the binding pocket, allowing chemists to tune pharmacokinetic (PK) properties without disrupting the primary pharmacophore binding mode .

G A 1,7-Naphthyridin-6-amine (Scaffold) B In Silico Docking (Target Kinases) A->B C Chemical Derivatization B->C D LC-MS & NMR Validation C->D E In Vitro ADP-Glo Kinase Assay D->E F SAR & Lead Optimization E->F F->B Iterative Refinement

Workflow for 1,7-naphthyridin-6-amine derivative screening and lead optimization.

Table 2: Representative Kinase Inhibitory Activity of Naphthyridine Derivatives
Target KinaseDisease IndicationTypical IC₅₀ RangePrimary Binding Interaction
PIP4K2A Oncology (Apoptosis evasion)10 nM - 500 nMH-bond via N-oxide/amine to hinge region.
p38α MAPK Inflammation (TNFα production)0.7 nM - 25 nMPi-stacking and H-bonding in ATP pocket.
FGFR Solid Tumors50 nM - 1 μMHydrophobic interactions via C8 substituents.

Note: Data aggregated from structural activity relationship studies of the naphthyridine core .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means every protocol contains internal checkpoints that mathematically or chemically prove the success of the step before progression is allowed.

Protocol A: Synthesis of 1,7-Naphthyridine Derivatives via Buchwald-Hartwig Amination

Causality & Design: While the electron-deficient naphthyridine core is susceptible to nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling provides superior regiocontrol and tolerates a wider array of functional groups. We utilize Pd₂(dba)₃ to lower the activation energy of the oxidative addition step.

  • Inert Atmosphere Preparation: Within a nitrogen-purged glovebox, combine 1,7-naphthyridin-6-amine (1.0 eq), the desired aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Atmospheric oxygen irreversibly oxidizes the Pd(0) catalyst to inactive Pd(II). The glovebox ensures absolute exclusion of O₂ and moisture.

  • Thermal Activation: Seal the reaction vessel, remove it from the glovebox, and heat to 100°C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): At 2 hours and 4 hours, extract a 10 μL aliquot, dilute in MeCN, and inject into the LC-MS.

    • Self-Validation: The protocol strictly dictates that the reaction is only quenched when the extracted ion chromatogram (EIC) shows >95% depletion of the starting mass (m/z 145.16) and the emergence of the product mass. This eliminates arbitrary incubation times and confirms chemical conversion prior to the labor-intensive purification step.

  • Purification: Filter through a Celite pad to remove the palladium catalyst, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Design: Radiometric kinase assays pose significant safety and disposal risks, while standard fluorescent assays are prone to false positives caused by auto-fluorescent compounds in the chemical library. The ADP-Glo assay is selected because it directly measures the ADP produced during the kinase reaction via luminescence, decoupling the readout from the optical properties of the test compounds.

  • Kinase Reaction: In a 384-well white microplate, incubate the target kinase (e.g., PIP4K2A), the lipid/peptide substrate, ATP, and the 1,7-naphthyridine derivative (in a 10-point dose-response concentration) for 60 minutes at 25°C.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

    • Causality: Any remaining ATP would cause massive background luminescence in the final step. Depleting it ensures the final signal is exclusively derived from the ADP generated by the kinase.

  • Kinase Detection: Add 10 μL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Self-Validation Checkpoint (Standard Curve): Every assay plate must include an ATP-to-ADP conversion standard curve (ranging from 0% to 100% ADP).

    • Self-Validation: The luminescence of the test wells is mapped against this curve. If the standard curve's R² value is < 0.99, the plate is automatically invalidated. This mathematical checkpoint ensures that the reagent integrity is verified independently of the biological assay results.

Conclusion

The 1,7-naphthyridin-6-amine core (CAS: 5912-36-7, InChI Key: LYSLEXZCMQGSBJ-UHFFFAOYSA-N) is far more than a simple chemical building block; it is a highly tunable, privileged pharmacophore with profound implications in targeted kinase inhibition. By anchoring our discovery efforts in precise structural informatics and employing self-validating synthetic and biological protocols, we can systematically leverage this scaffold to develop next-generation therapeutics with high confidence and reproducibility.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances (Royal Society of Chemistry). Available at:[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Foundational

Solubility and stability of 1,7-Naphthyridin-6-amine

Preformulation Profiling of 1,7-Naphthyridin-6-amine: Solubility Thermodynamics and Degradation Kinetics Executive Summary 1,7-Naphthyridin-6-amine (CAS 5912-36-7) is a critical bicyclic heteroaromatic building block inc...

Author: BenchChem Technical Support Team. Date: March 2026

Preformulation Profiling of 1,7-Naphthyridin-6-amine: Solubility Thermodynamics and Degradation Kinetics

Executive Summary

1,7-Naphthyridin-6-amine (CAS 5912-36-7) is a critical bicyclic heteroaromatic building block increasingly utilized in the synthesis of advanced targeted therapeutics, including Ras GTPase inhibitors and novel antimicrobial agents[1]. As a Senior Application Scientist, I approach the preformulation of this scaffold not merely as a data-gathering exercise, but as a systematic deconstruction of its physicochemical behavior. This technical guide provides an authoritative analysis of the solubility and stability profiles of 1,7-naphthyridin-6-amine, detailing the mechanistic causality behind its behavior and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Rationale and Physicochemical Profiling

The core of 1,7-naphthyridin-6-amine consists of two fused pyridine rings with an exocyclic primary amine at the C6 position[2]. This electron-deficient naphthyridine system, combined with the electron-donating amine, creates a complex electronic landscape that dictates its solvation thermodynamics and chemical stability.

Table 1: Quantitative Physicochemical Data Summary

PropertyValueSource / Method
CAS Number 5912-36-7Commercial Standard[3]
Molecular Formula C8H7N3Structural Analysis[4]
Molecular Weight 145.16 g/mol Monoisotopic Mass[2]
Predicted XLogP ~0.8Computational (PubChem)[2]
Physical Form Pale-yellow to Yellow-brown SolidVendor Specification[4]
Known Salt Forms Dihydrochloride (CAS 2059993-86-9)Preformulation Data[5]

The Causality of Solubility: At physiological pH (7.4), the molecule exists predominantly in its unionized free-base form. The planar, rigid aromatic structure promotes strong intermolecular π−π stacking in the crystal lattice, resulting in a high lattice energy that resists aqueous solvation. Consequently, intrinsic aqueous solubility is poor.

However, the presence of three basic nitrogen centers (N1, N7, and the C6 amine) makes the solubility highly pH-dependent. As the pH drops below the pKa of the ring nitrogens (typically ~3.5 - 4.5 for naphthyridines), protonation disrupts the crystal lattice and exponentially increases aqueous solubility through ion-dipole interactions with water. This thermodynamic reality necessitates the development of salt forms, such as 1,7-naphthyridin-6-amine dihydrochloride, to achieve viable bioavailability in oral formulations[5].

G A 1,7-Naphthyridin-6-amine (Free Base) B Aqueous Media (pH 7.4) A->B Neutral pH C Acidic Media (pH < 3.0) A->C Low pH D Poor Solubility (<0.1 mg/mL) B->D Unionized E High Solubility (Protonated) C->E Ionized (N1, N7) F Dihydrochloride Salt (CAS 2059993-86-9) E->F Salt Isolation

pH-dependent solvation pathways and salt formation logic for 1,7-Naphthyridin-6-amine.

Stability Dynamics and Degradation Pathways

Understanding the degradation kinetics of 1,7-naphthyridin-6-amine requires analyzing its reactive liabilities to ensure proper storage and formulation.

  • Oxidative Susceptibility: The exocyclic amine at C6 is highly susceptible to oxidation. Under oxidative stress (e.g., peroxides or transition metal impurities in excipients), the amine can oxidize to hydroxylamine, nitroso, or nitro derivatives. Furthermore, the electron-rich N7 nitrogen can undergo N-oxidation.

  • Photolytic Degradation: The extended conjugated π -system of the naphthyridine core absorbs strongly in the UV spectrum. Exposure to UV/Vis light can trigger radical-mediated photo-oxidation, leading to ring cleavage or polymerization—often evidenced by the solid darkening from pale yellow to a brown hue[4].

  • Hydrolytic Stability: The heteroaromatic core is highly resistant to hydrolysis. However, extreme pH conditions (e.g., 1N NaOH at elevated temperatures) may induce nucleophilic aromatic substitution or ring-opening events, though these require significant activation energy.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every run includes internal controls that independently verify the reliability of the generated data, ensuring that analytical artifacts are not mistaken for physicochemical properties.

G Start 1,7-Naphthyridin-6-amine API Sample Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH, 60°C) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2, 25°C) Start->Oxidation Photolysis Photolytic Stress (ICH Q1B, UV/Vis) Start->Photolysis HPLC HPLC-DAD/MS Analysis (Stability-Indicating) Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Validation Method Validation (Mass Balance 100±2%) HPLC->Validation Resolution (Rs) > 1.5

Self-validating workflow for Stability-Indicating Assay (SIA) development.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Objective: Determine the intrinsic and pH-dependent thermodynamic solubility of 1,7-naphthyridin-6-amine.

  • Self-Validation Mechanism: Diode-Array Detection (DAD) peak purity analysis ensures the compound has not degraded during the 24-hour equilibration, validating that the measured concentration represents the intact parent API.

  • Media Preparation: Prepare standard USP buffer solutions at pH 1.2 (HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess of 1,7-naphthyridin-6-amine solid (approx. 10 mg) to 1 mL of each buffer in sealed amber glass vials (to prevent photolytic degradation).

  • Equilibration: Agitate the vials on a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours. Control Step: Run a parallel vial with a highly soluble reference standard (e.g., caffeine) to confirm system equilibrium kinetics.

  • Phase Separation: Centrifuge the suspensions at 15,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to prevent adsorption artifacts on the filter membrane.

  • Quantification: Analyze the diluted filtrate via HPLC-UV at the compound's λmax​ . Evaluate the DAD peak purity index (must be >0.990) to confirm no degradation occurred during shaking.

Protocol B: Forced Degradation and Stability-Indicating Assay (SIA)
  • Objective: Map the degradation profile and validate the specificity of the analytical method.

  • Self-Validation Mechanism: Mass Balance Calculation. The sum of the parent peak area and all degradant peak areas (adjusted for relative response factors) must equal 100% ± 2% of the initial control sample. A failure in mass balance indicates volatile degradants, secondary degradation, or co-elution.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1,7-naphthyridin-6-amine in a compatible co-solvent (e.g., 10% DMSO in water).

  • Stress Conditions:

    • Acidic: Add 0.1N HCl, heat at 60°C for 24 hours.

    • Basic: Add 0.1N NaOH, heat at 60°C for 24 hours.

    • Oxidative: Add 3% H2​O2​ , store at 25°C in the dark for 6 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV per ICH Q1B guidelines.

  • Quenching: Neutralize acidic/basic samples to pH 7.0 to arrest degradation prior to injection.

  • Analysis: Inject onto an LC-MS/MS system utilizing a gradient reversed-phase method (e.g., C18 column, 0.1% TFA in Water/Acetonitrile).

  • Validation Check: Calculate mass balance. Ensure the resolution ( Rs​ ) between the parent peak and the nearest degradant peak is ≥1.5 .

Conclusion

The successful integration of 1,7-naphthyridin-6-amine into advanced drug pipelines demands a rigorous understanding of its physicochemical boundaries. By leveraging its pH-dependent solubility through strategic salt formation and protecting its exocyclic amine from oxidative and photolytic stress, formulation scientists can effectively harness this potent heteroaromatic scaffold to design stable, bioavailable therapeutics.

References

  • American Elements. "1,7-naphthyridin-6-amine | CAS 5912-36-7". American Elements Catalog. Available at:[Link]

  • PubChemLite. "1,7-naphthyridin-6-amine (C8H7N3)". University of Luxembourg. Available at: [Link]

  • European Patent Office. "FUSED RING COMPOUNDS - EP 3735299 B1". Google Patents.

Sources

Exploratory

Natural Sources of Naphthyridine Alkaloids: A Comprehensive Technical Guide

Executive Summary Naphthyridines are a unique class of diazanaphthalenes characterized by a fused bicyclic system containing two nitrogen atoms—one in each aromatic ring. Depending on the relative positions of these nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridines are a unique class of diazanaphthalenes characterized by a fused bicyclic system containing two nitrogen atoms—one in each aromatic ring. Depending on the relative positions of these nitrogens, six isomeric forms exist (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine). While synthetic naphthyridines are ubiquitous in medicinal chemistry, naturally occurring naphthyridine alkaloids are structurally complex, ecologically specialized, and highly prized for their pharmacological potential. This whitepaper synthesizes the natural origins, bioactivity profiles, and isolation methodologies of these alkaloids, providing a foundational framework for drug development professionals.

The Naphthyridine Scaffold in Nature

Nature utilizes the naphthyridine scaffold primarily as a chemical defense mechanism in marine and terrestrial ecosystems. The biosynthesis of these complex molecules typically originates from amino acid precursors, followed by enzymatic Mannich-like cyclizations that construct the rigid, electron-rich heterocyclic core.

Marine Sponges: The Aaptamine Family (1,6-Naphthyridines)

The marine sponge genus Aaptos (e.g., Aaptos aaptos, Aaptos suberitoides) is the definitive natural reservoir for 1H-benzo[de][1,6]naphthyridine alkaloids, collectively known as aaptamines . Compounds such as aaptamine, isoaaptamine, and demethyl(oxy)aaptamine exhibit broad-spectrum antineoplastic, antimicrobial, and antioxidant activities. Mechanistically, aaptamines disrupt cancer cell survival by acting as proteasome inhibitors and modulating key transcriptional networks. They scavenge reactive oxygen species (ROS), thereby deactivating the MAPK/AP-1 and NF-κB signaling pathways, while concurrently upregulating p53-dependent apoptosis .

Red Algae: Lophocladines (2,7-Naphthyridines)

Alkaloids containing the 2,7-naphthyridine skeleton are exceptionally rare in marine flora. However, lophocladines A and B were successfully isolated from the marine red alga Lophocladia sp., collected in the Fijian Islands . Lophocladine A functions as a δ-opioid receptor antagonist with affinity for NMDA receptors. In contrast, lophocladine B exhibits potent cytotoxicity against MDA-MB-435 breast cancer cells by inducing microtubule depolymerization and subsequent G2/M cell cycle arrest .

Terrestrial Plants: Canthin-6-ones (1,5-Naphthyridines)

In terrestrial ecosystems, the 1,5-naphthyridine core is predominantly found within canthin-6-one type alkaloids. Tree species such as Picrasma quassioides yield novel derivatives like quassidine E, which exhibit targeted anti-inflammatory properties by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models .

Marine Tunicates: Pyridoacridines (Benzo[c][2,7]naphthyridines)

Pyridoacridine alkaloids represent a massive family of polycyclic aromatic alkaloids derived from marine tunicates and sponges. Compounds such as ascididemin and amphimedine feature a highly conjugated benzo[c][2,7]naphthyridine core . Their planar architecture allows them to act as powerful DNA intercalators and topoisomerase II inhibitors, making them prime candidates for oncology drug development.

Quantitative Bioactivity Profiles

The following table summarizes the quantitative pharmacological data for key naturally occurring naphthyridine alkaloids, providing a comparative baseline for lead optimization.

AlkaloidNaphthyridine IsomerPrimary Natural SourceKey Molecular TargetBioactivity Profile
Aaptamine 1,6-NaphthyridineAaptos sp. (Marine Sponge)Proteasome, AP-1, NF-κBCytotoxicity (IC₅₀: 0.9–8.3 μM)
Lophocladine A 2,7-NaphthyridineLophocladia sp. (Red Alga)NMDA / δ-opioid receptorsReceptor Antagonism (Affinity)
Lophocladine B 2,7-NaphthyridineLophocladia sp. (Red Alga)MicrotubulesCytotoxicity (IC₅₀: 3.1 μM)
Quassidine E 1,5-NaphthyridinePicrasma quassioides (Plant)Pro-inflammatory cytokinesAnti-inflammatory (IC₅₀: 20.5 μM)
Ascididemin Benzo[c][2,7]naphthyridineMarine TunicatesTopoisomerase II / DNADNA Intercalation / Apoptosis

Mechanistic Workflows and Visualizations

Pathway Aapt Aaptamine Alkaloid ROS Reactive Oxygen Species Aapt->ROS Scavenges NFkB AP-1 / NF-κB Aapt->NFkB Inhibits p53 p53 Pathway Aapt->p53 Activates Prot Proteasome Aapt->Prot Inhibits ROS->NFkB Activates Apop Apoptosis / Arrest NFkB->Apop Survival Block p53->Apop Pro-apoptotic Prot->Apop Factor Accumulation

Molecular mechanism of aaptamine-induced apoptosis.

Experimental Methodologies: Extraction, Isolation, and Validation

As a Senior Application Scientist, establishing a self-validating, reproducible protocol is paramount. The isolation of complex alkaloids from marine matrices requires a strategic manipulation of polarity, molecular size, and ionization states. The following workflow details the bioassay-guided isolation of aaptamines from Aaptos sp., emphasizing the physicochemical causality behind each experimental choice.

Protocol: Bioassay-Guided Isolation of Aaptamines

Step 1: Biomass Preparation and Exhaustive Extraction

  • Procedure : Lyophilize 1.0 kg of freshly collected Aaptos sp. sponge tissue. Macerate and extract exhaustively with a Methanol/Dichloromethane mixture (MeOH:CH₂Cl₂, 1:1 v/v) at room temperature for 48 hours.

  • Causality : Lyophilization rapidly halts enzymatic degradation of secondary metabolites. The biphasic-like polarity of the MeOH:CH₂Cl₂ mixture ensures the simultaneous disruption of lipid bilayers (via CH₂Cl₂) and the efficient solubilization of both polar alkaloid salts and moderately non-polar free bases (via MeOH).

Step 2: Liquid-Liquid Partitioning

  • Procedure : Concentrate the crude extract under reduced pressure. Suspend the residue in H₂O and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Causality : This step establishes a strict polarity gradient. Defatting with n-hexane removes non-polar sterols and lipids that foul chromatography columns. Subsequent extraction with EtOAc and n-BuOH selectively isolates the moderately polar free-base alkaloids and their protonated analogs, effectively concentrating the bioactive naphthyridine titer.

Step 3: Size-Exclusion Chromatography (Sephadex LH-20)

  • Procedure : Subject the active n-BuOH fraction to Sephadex LH-20 chromatography, eluting isocratically with 100% MeOH.

  • Causality : Sephadex LH-20 provides a dual-mode separation. In methanolic systems, it acts not only as a size-exclusion resin but also facilitates π-π interactions between its cross-linked dextran matrix and the planar, electron-rich benzo[1,6]naphthyridine core. This effectively retains the alkaloids longer than non-aromatic bulk impurities.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

  • Procedure : Purify the alkaloid-rich subfractions using semi-preparative Reversed-Phase HPLC (C18 column, 250 × 10 mm, 5 μm). Elute with a gradient of H₂O and Acetonitrile (CH₃CN), modified with 0.1% Trifluoroacetic acid (TFA).

  • Causality : The C18 stationary phase resolves closely related congeners (e.g., aaptamine vs. isoaaptamine) based on minute hydrophobicity differences. Crucially, TFA acts as an ion-pairing agent, protonating the basic naphthyridine nitrogens. This prevents secondary electrostatic interactions with residual silanols on the silica support, ensuring sharp, symmetrical peak elution and preventing peak tailing.

Step 5: Structural Validation (NMR & HRMS)

  • Procedure : Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in CD₃OD. Confirm the molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • Causality : This forms a closed, self-validating system. HRMS provides the exact mass and elemental composition, while HMBC correlations specifically map the connectivity of the distinct methoxy groups on the benzo[de][1,6]naphthyridine core, definitively distinguishing structural isomers without requiring synthetic standards.

Workflow N1 Sponge Biomass (Lyophilized) N2 MeOH:CH2Cl2 (1:1) Extraction N1->N2 Maceration & Lysis N3 Liquid-Liquid Partition (Hexane -> EtOAc -> n-BuOH) N2->N3 Polarity Fractionation N4 Sephadex LH-20 (100% MeOH) N3->N4 Active Fractions N5 RP-HPLC (C18) (H2O/CH3CN + 0.1% TFA) N4->N5 Aromatic Retention N6 NMR & HRMS Validation (Self-Validating System) N5->N6 Pure Congeners

Isolation workflow for marine naphthyridine alkaloids.

Conclusion

Naturally occurring naphthyridine alkaloids represent a highly privileged scaffold in pharmacognosy. By understanding the evolutionary rationale behind their biosynthesis—whether as marine sponge antifeedants or algal defense mechanisms—researchers can better harness their targeted bioactivities. The integration of rigorous, causality-driven isolation protocols with advanced structural validation ensures the reliable translation of these natural products into viable therapeutic leads.

References

  • Gross, H., et al. "Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp." Journal of Natural Products, 2006.[Link]

  • Kukuła-Koch, W., et al. "Biological Activity of Naturally Derived Naphthyridines." Molecules, 2021.[Link]

  • Calcul, L., et al. "Aaptamine Derivatives from the Indonesian Sponge Aaptos suberitoides." Journal of Natural Products, 2013.[Link]

  • Dyshlovoy, S. A., et al. "Aaptamine: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics." Marine Drugs, 2024.[Link]

  • Knorr, C., et al. "Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids." Beilstein Journal of Organic Chemistry, 2019.[Link]

  • Lyu, Y., et al. "The therapeutic potential and application of marine alkaloids in treating breast cancer." Frontiers in Pharmacology, 2024.[Link]

Foundational

The Ascendant Core: A Comprehensive Guide to the Reactivity of 1,7-Naphthyridine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry and materials science.[1] Its rigid, planar geometry and distinct electronic properties make it a privileged structure for designing novel therapeutic agents.[1] Derivatives have demonstrated a wide spectrum of biological activities, including the development of potent and selective inhibitors for enzymes like phosphodiesterase type 4D (PDE4D), highlighting their therapeutic potential in inflammatory diseases.[2][3][4]

This guide provides a detailed exploration of the chemical reactivity of the 1,7-naphthyridine core. A fundamental understanding of its electronic character is paramount for any scientist aiming to synthesize novel analogues, optimize structure-activity relationships (SAR), and unlock the full potential of this versatile scaffold.

Electronic Landscape and its Influence on Reactivity

The defining feature of the 1,7-naphthyridine core is its electron-deficient (π-deficient) nature.[2] The presence of two electronegative nitrogen atoms in the fused ring system exerts a powerful electron-withdrawing effect, significantly lowering the electron density across the carbocyclic positions. This electronic characteristic is the primary determinant of the core's reactivity, rendering it generally resistant to classical electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack.[2][5]

The basicity of the nitrogen atoms also plays a crucial role, providing sites for N-alkylation and N-oxidation.[5] The overall reactivity profile can be understood as a balance between the electron deficiency of the ring carbons and the nucleophilicity of the nitrogen lone pairs.

core 1,7-Naphthyridine Core (π-Deficient System) nuc_sub Nucleophilic Aromatic Substitution (SNAr) (Favored) core->nuc_sub Activated Positions (ortho/para to N) metal_cat Metal-Catalyzed Cross-Coupling (Key Functionalization) core->metal_cat Requires Halogenated Precursors elec_sub Electrophilic Aromatic Substitution (Disfavored) core->elec_sub High activation energy required n_react Reactions at Nitrogen (N-Alkylation, N-Oxidation) core->n_react Basic Nitrogen Lone Pairs

Caption: General reactivity pathways of the electron-deficient 1,7-naphthyridine core.

Key Methodologies for Core Functionalization

The strategic functionalization of the 1,7-naphthyridine core is central to developing new chemical entities. Modern synthetic methods have provided a powerful toolkit for its elaboration, with metal-catalyzed cross-coupling reactions being particularly prominent.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-N bonds, enabling the introduction of diverse substituents onto the naphthyridine scaffold.[2][6][7] These reactions typically start from a halogenated precursor, allowing for sequential and site-selective modifications.

Suzuki-Miyaura Coupling: This reaction is one of the most robust and widely used methods for forming C-C bonds by coupling an organohalide with an organoboron compound.[8] The differential reactivity between C-Br and C-Cl bonds in di-halogenated substrates allows for selective functionalization; the C-Br bond is typically more reactive in palladium-catalyzed couplings.[8] This strategy has been instrumental in the synthesis of 6,8-disubstituted 1,7-naphthyridines as potent PDE4D inhibitors.[3][4]

Exemplary Protocol: Suzuki-Miyaura Coupling of a Halogenated 1,7-Naphthyridine

This protocol describes a general method for the selective Suzuki coupling at the more reactive halogen position of a di-halogenated 1,7-naphthyridine with a generic arylboronic acid.[8][9]

Materials:

  • 5-Bromo-8-chloro-1,7-naphthyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)[9]

  • Base (e.g., aqueous Sodium Carbonate solution)[9]

  • Anhydrous solvent (e.g., Toluene or Dioxane)[8][9]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-8-chloro-1,7-naphthyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst followed by the anhydrous solvent via syringe.[9]

  • Degassing: Degas the resulting mixture by bubbling with inert gas for 15-20 minutes.[9]

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously for 8-12 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] The crude product is then purified by column chromatography on silica gel.[9]

cluster_reactants Reactants cluster_conditions Conditions cluster_cycle Catalytic Cycle Halo-Naphthyridine Halo-Naphthyridine Oxidative Addition Oxidative Addition Halo-Naphthyridine->Oxidative Addition Boronic Acid Boronic Acid Transmetalation Transmetalation Boronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Solvent & Heat Solvent & Heat Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product

Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling: The Negishi reaction provides an alternative C-C bond-forming strategy, coupling an organohalide with an organozinc compound. It has also been successfully applied to the synthesis of 6,8-disubstituted 1,7-naphthyridines.[2]

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the 1,7-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the ring nitrogens (C2, C4, C5, C8) when a suitable leaving group (e.g., a halogen) is present.[2] This provides a direct and often high-yielding route to introduce amine, alkoxide, and other nucleophilic fragments. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized by the electron-withdrawing nitrogen atoms.

Reactions at the Nitrogen Centers

The lone pairs of electrons on the two nitrogen atoms are available for reaction with electrophiles.

  • N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents.[5] This modification can be used to modulate solubility, steric properties, and biological activity.

  • N-Oxidation: Reaction with oxidizing agents, such as peroxy acids, can form the corresponding N-oxides. This transformation alters the electronic properties of the ring, potentially opening up different reactivity pathways for subsequent functionalization.

Applications in Drug Discovery: A Case Study of PDE4D Inhibitors

The practical application of the reactivity principles discussed above is powerfully illustrated by the development of 1,7-naphthyridine-based inhibitors of phosphodiesterase type 4D (PDE4D), an enzyme implicated in inflammatory conditions like asthma and COPD.[3][4][10]

Researchers utilized a synthetic strategy centered on a di-halogenated 1,7-naphthyridine core.[3] Sequential, site-selective palladium-catalyzed cross-coupling reactions (Suzuki and Negishi) were employed to introduce different aryl groups at the C6 and C8 positions.[2][3] This systematic approach allowed for a thorough exploration of the structure-activity relationship, leading to the identification of highly potent and selective inhibitors.[3]

Compound IDTargetIC₅₀ (nM)Synthetic HighlightReference
Compound 11 PDE4D1Sequential Suzuki couplings[3][4]
BAY-091 PIP4K2A2.9Suzuki coupling reactions[9][11]
BAY-297 PIP4K2A1.8Nucleophilic substitutions[9][11]
Naphthyridone derivative KDM5A25Not specified[9]

This table summarizes data for selected 1,7-naphthyridine derivatives and is not exhaustive.

Conclusion

The 1,7-naphthyridine core possesses a rich and predictable reactivity profile governed by its inherent electron-deficient character. While resistant to classical electrophilic substitution, it is primed for nucleophilic attack and is an exceptional substrate for modern metal-catalyzed cross-coupling reactions. This predictable reactivity allows medicinal chemists to strategically and selectively functionalize the scaffold, generating diverse libraries of compounds for biological screening. The successful development of potent PDE4D inhibitors serves as a testament to the power of applying these fundamental principles to drug discovery.[3][4] As synthetic methodologies continue to evolve, the 1,7-naphthyridine scaffold is poised to remain a fertile ground for the discovery of next-generation therapeutics.[1]

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
  • Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. (2025). BenchChem.
  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. (2025). BenchChem.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Review and Letters.
  • The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery. (2025). BenchChem.
  • ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. (1982). HETEROCYCLES.
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. (2000). Journal of Medicinal Chemistry.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). Sciforum.
  • 1,7-Naphthyridine (CAS 253-69-0). Cheméo.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). PubMed.
  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine. (2025). BenchChem.
  • Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). (2025). ResearchGate.
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). RSC Publishing.
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024). PMC.
  • Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
  • THE NAPHTHYRIDINES.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.
  • Synthesis and reactions of naphthyridines (review). Semantic Scholar.
  • 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. (2021). Chemistry LibreTexts.
  • Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. (2025). ResearchGate.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
  • Mini-Reviews in Medicinal Chemistry. (2020). Ingenta Connect.
  • Antimicrobial Activity of Naphthyridine Derivatives. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 1,7-Naphthyridin-6-amine Scaffolds

Introduction and Pharmacological Relevance 1,7-Naphthyridine derivatives represent a privileged heterocyclic scaffold in modern drug discovery. They exhibit a broad spectrum of biological activities, including phosphodie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

1,7-Naphthyridine derivatives represent a privileged heterocyclic scaffold in modern drug discovery. They exhibit a broad spectrum of biological activities, including phosphodiesterase (PDE) inhibition, anti-inflammatory properties, and kinase modulation[1]. The 6-amino-1,7-naphthyridine core is particularly valuable, as the exocyclic amine and the nitrogen atoms of the fused pyridine rings provide essential hydrogen bond donor and acceptor vectors for robust target engagement.

This application note details a validated, two-step synthetic protocol for generating functionalized 1,7-naphthyridin-6-amine derivatives, specifically focusing on the synthesis of 6-amino-8-morpholino-1,7-naphthyridine.

Retrosynthetic Strategy and Pathway

The construction of the 1,7-naphthyridine core relies on the cyclization of functionalized pyridine precursors. A highly efficient, scalable approach involves the acid-mediated ring closure of o-(cyanomethyl)pyridinecarbonitriles to form an 8-bromo-1,7-naphthyridin-6-amine intermediate[2]. This intermediate is subsequently functionalized via Nucleophilic Aromatic Substitution (SNAr) at the highly activated C8 position[3].

G N1 3-(cyanomethyl)pyridine-4-carbonitrile N2 Anhydrous HBr Et2O, -5°C to 0°C N1->N2 N3 8-bromo-1,7-naphthyridin-6-amine (Core Scaffold) N2->N3 Cyclization Yield: ~75% N4 Morpholine (Excess) MeOH, Reflux, 13h N3->N4 N5 6-amino-8-morpholino-1,7-naphthyridine (Target Derivative) N4->N5 SNAr Yield: 60.9%

Synthetic workflow for 6-amino-8-morpholino-1,7-naphthyridine.

Experimental Methodologies

Protocol A: Synthesis of the Core Scaffold (8-bromo-1,7-naphthyridin-6-amine)

This step establishes the fused bicyclic ring system via a hydrogen bromide-mediated cyclization[2].

  • Preparation: Dissolve 3-(cyanomethyl)pyridine-4-carbonitrile (8.0 g, 51 mmol) in dry diethyl ether (100 mL) in a 250 mL round-bottom flask equipped with a gas dispersion tube and a magnetic stir bar.

  • Cooling: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature to between –5 °C and 0 °C.

  • Reagent Addition: Slowly bubble anhydrous hydrogen bromide (HBr) gas through the mixture continuously for 2 hours. Monitor the formation of a precipitate.

  • Quenching: Carefully pour the highly acidic, cold reaction mixture into a beaker containing an excess of saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize the acid. Caution: Vigorous effervescence will occur.

  • Isolation: Collect the resulting yellow precipitate via vacuum filtration using a Büchner funnel.

  • Purification: Wash the precipitate with several small portions of cold distilled water to remove residual inorganic salts. Dry the solid under a high vacuum to yield 8-bromo-1,7-naphthyridin-6-amine.

Protocol B: SNAr Derivatization (6-amino-8-morpholino-1,7-naphthyridine)

This step introduces the morpholine moiety at the C8 position, replacing the labile bromide leaving group[1],[3].

  • Preparation: In a 100 mL round-bottom flask, combine 800 mg (3.57 mmol) of 6-amino-8-bromo-1,7-naphthyridine and 3.12 g (35.8 mmol) of morpholine.

  • Solvent Addition: Add 40 mL of anhydrous methanol to the mixture to form a suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 13 hours under an inert nitrogen atmosphere.

  • Concentration: After confirming reaction completion (via TLC), cool the mixture to room temperature and distill off the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in chloroform (50 mL). Transfer to a separatory funnel and wash the organic layer sequentially with distilled water (2 × 25 mL) to remove excess morpholine and water-soluble byproducts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the concentrated residue in a minimal volume of acetone. Add hexane dropwise until the solution becomes slightly turbid, indicating the precipitation of insoluble impurities. Filter the mixture.

  • Final Isolation: Concentrate the purified filtrate and recrystallize the residue from a mixed solvent system of chloroform and hexane. Collect the yellowish crystals of 6-amino-8-morpholino-1,7-naphthyridine (Yield: 500 mg, 60.9%)[3].

Mechanistic Causality and Experimental Logic

Every parameter in this workflow is designed to ensure a self-validating and high-yielding process:

  • Anhydrous HBr vs. Aqueous Acid: The use of anhydrous HBr gas in Protocol A is critical. Aqueous hydrobromic acid would lead to the rapid hydrolysis of the highly electrophilic nitrile groups into amides or carboxylic acids. The anhydrous environment ensures that the bromide ion acts strictly as a nucleophile, attacking the activated nitrile to facilitate the intramolecular cyclization into the naphthyridine core[2].

  • Temperature Control: The initial cyclization is highly exothermic. Maintaining the temperature between –5 °C and 0 °C prevents the thermal degradation or polymerization of the starting material while maximizing the solubility of the HBr gas in the ether solvent.

  • Excess Morpholine in Methanol: In Protocol B, morpholine is used in a roughly 10-fold molar excess. This serves a dual purpose: it acts as the primary nucleophile for the SNAr reaction and functions as an acid scavenger to neutralize the hydrobromic acid generated during the substitution[1]. Methanol is chosen as the solvent because its polar protic nature stabilizes the anionic Meisenheimer complex formed during the transition state of the SNAr reaction.

  • Purification Logic: The use of chloroform for extraction ensures the highly polar naphthyridine derivative is effectively partitioned from the aqueous phase. The subsequent acetone/hexane precipitation step acts as a self-validating purity check—selectively crashing out highly polar polymeric impurities before the final recrystallization[3].

Quantitative Data Summary

The following table summarizes the key reaction metrics, enabling rapid comparison of conditions and expected outcomes for the two-step synthesis.

StepReaction TypeReactantsSolventTemp / TimeProductIsolated Yield
1 Acid-Mediated Cyclization3-(cyanomethyl)pyridine-4-carbonitrile, HBr (gas)Diethyl Ether-5 to 0 °C / 2 h8-bromo-1,7-naphthyridin-6-amine~75%
2 Nucleophilic Aromatic Substitution (SNAr)6-amino-8-bromo-1,7-naphthyridine, MorpholineMethanolReflux / 13 h6-amino-8-morpholino-1,7-naphthyridine60.9%

References[2] Title: Product Class 8: Naphthyridines

Source: thieme-connect.de URL: 1] Title: EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same Source: Google Patents URL: 3] Title: Synthesis of 6-amino-8-morpholino-1,7-naphthyridine Source: PrepChem.com URL:

Sources

Application

Application Note: Utilizing the 1,7-Naphthyridin-6-amine Scaffold in High-Throughput Kinase Inhibitor Screening and Optimization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold rationale, quantitative profiling, and self-validating screening protocols for kinase targets (e.g., PIP4K2A, p38α MAP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold rationale, quantitative profiling, and self-validating screening protocols for kinase targets (e.g., PIP4K2A, p38α MAPK, TYK2).

Pharmacological Rationale: The 1,7-Naphthyridine Core in Kinase Targeting

The development of highly selective ATP-competitive kinase inhibitors requires scaffolds that can precisely anchor into the highly conserved kinase hinge region while projecting functional groups into non-conserved adjacent pockets (such as the selectivity pocket or solvent-exposed regions). The 1,7-naphthyridin-6-amine core has emerged as a privileged bicyclic heteroaromatic pharmacophore in modern drug discovery[1].

Mechanistic Causality of the Scaffold:

  • Hinge Binding (N7): The nitrogen at position 7 of the naphthyridine ring acts as a critical hydrogen bond acceptor. For example, in the lipid kinase PIP4K2A, the N7 atom forms a direct, high-affinity hydrogen bond with the backbone nitrogen of Val199[2]. This interaction is the primary thermodynamic driver for target residency.

  • Conformational Rigidity: The planar, rigid nature of the fused bicyclic ring reduces the entropic penalty upon binding compared to flexible aliphatic chains, significantly enhancing the overall binding free energy ( ΔG ).

  • Functionalization Vector (C6-Amine): The amine group at position 6 serves as a versatile synthetic vector. It allows for the introduction of diverse R-groups (via amidation or Buchwald-Hartwig cross-coupling) that extend into the solvent-exposed region, improving aqueous solubility and tuning pharmacokinetic properties without disrupting the primary hinge interaction[2].

  • Hydrophobic Stacking: Terminal ring systems attached to the scaffold often engage in π−π T-stacking with adjacent aromatic residues (e.g., Phe200 in PIP4K2A), further locking the inhibitor into the active site[2][3].

BindingLogic Scaffold 1,7-Naphthyridin-6-amine Core N7 N7 Nitrogen Scaffold->N7 contains C6_Amine C6 Amine Group Scaffold->C6_Amine contains TerminalRing Terminal Ring System Scaffold->TerminalRing attached via linker Hinge Kinase Hinge Region (e.g., Val199) N7->Hinge Hydrogen Bond Acceptor (Critical for affinity) Solvent Solvent Exposed Region C6_Amine->Solvent Functionalization Vector (Improves solubility/selectivity) Hydrophobic Hydrophobic Pocket (e.g., Phe200) TerminalRing->Hydrophobic Pi-Pi T-stacking (Enhances binding energy)

Fig 1: Pharmacophore logic of 1,7-naphthyridin-6-amine binding within the kinase active site.

Quantitative Profiling of 1,7-Naphthyridine Derivatives

The versatility of the 1,7-naphthyridine scaffold is demonstrated by its successful application against diverse kinase classes, including lipid kinases (PIP4K2A), mitogen-activated protein kinases (p38α), and Janus kinases (TYK2)[2][4][5].

Table 1: Inhibitory Activity of Key 1,7-Naphthyridine Derivatives

Compound / SeriesTarget KinaseAssay FormatPotency ( IC50​ / ED50​ )Key Structural FeatureReference
BAY-297 PIP4K2AADP-Glo (10 µM ATP) IC50​=13 nM 1,7-naphthyridine carboxamide[2]
BAY-091 PIP4K2AADP-Glo (10 µM ATP) IC50​<10 nM 1,7-naphthyridine carboxylic acid[2]
Naphthyridine N-oxides p38α MAP KinaseIn vivo (Murine LPS model) ED50​=0.5 mg/kg N-oxide oxygen at position 1[5][6]
Fused Azole (I-1) TYK2Biochemical HTRF IC50​<30 nM 1,7-naphthyridin-6-amine precursor[4]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data during hit-to-lead optimization, assays must be designed as self-validating systems. The following protocols detail the biochemical and cellular evaluation of 1,7-naphthyridine-based inhibitors, incorporating explicit causality for each methodological choice.

Protocol A: Primary Biochemical Screening via ADP-Glo™ Assay

Purpose: To quantify the IC50​ of 1,7-naphthyridine derivatives against purified kinases by measuring ADP production.

Step 1: Reagent Preparation & ATP Concentration Tuning

  • Action: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100). Set the ATP concentration strictly at the apparent Km​ of the target kinase (e.g., 10 µM for PIP4K2A).

  • Causality: Operating at the ATP Km​ balances the assay's sensitivity to ATP-competitive inhibitors (like 1,7-naphthyridines) while maintaining a robust signal window. If ATP is too high, competitive inhibitors will be artificially masked; if too low, the signal-to-background ratio collapses.

Step 2: Compound Pre-Incubation

  • Action: Dispense 1,7-naphthyridine compounds (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the purified kinase and pre-incubate for 30 minutes at room temperature before adding ATP/substrate.

  • Causality: Many highly potent hinge-binders exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor-kinase complex reaches thermodynamic equilibrium before the competitive substrate (ATP) is introduced, preventing an underestimation of inhibitor potency.

Step 3: Reaction Execution and ADP Detection

  • Action: Initiate the reaction by adding ATP and the specific substrate (e.g., PI5P for PIP4K2A). Incubate for 60 minutes. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Causality: Depleting unreacted ATP is critical. Because the starting ATP concentration is vastly higher than the generated ADP, residual ATP would cause massive background luminescence, destroying the assay window.

Step 4: Validation Checkpoint (Self-Validating System)

  • Action: Calculate the Z'-factor for every assay plate using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

  • Causality: A plate is only validated and accepted if Z′≥0.5 . This mathematical checkpoint proves that the separation between the positive control (e.g., 100% inhibition via 1 µM BAY-091) and the negative control (DMSO vehicle) is statistically significant and unaffected by edge effects or pipetting errors.

Protocol B: Cellular Target Engagement via CETSA

Purpose: To verify that the 1,7-naphthyridine inhibitor penetrates the cell membrane and binds the target kinase in a complex physiological environment.

Step 1: Live Cell Treatment

  • Action: Incubate intact cells (e.g., THP-1 cells for p38α or mutant p53 tumor cells for PIP4K2A) with the 1,7-naphthyridine inhibitor (e.g., BAY-297) or DMSO vehicle for 1 hour at 37°C[2][5].

  • Causality: Using intact cells rather than lysates ensures that the assay accounts for cellular permeability, efflux pump activity (e.g., P-glycoprotein), and intracellular compound degradation.

Step 2: Thermal Challenge

  • Action: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling at 4°C.

  • Causality: As temperature increases, proteins denature and aggregate. However, the binding of a high-affinity 1,7-naphthyridine inhibitor thermodynamically stabilizes the folded state of the kinase, shifting its aggregation temperature ( Tagg​ ) to a higher value.

Step 3: Lysis and Soluble Fraction Isolation

  • Action: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Causality: Freeze-thawing is used instead of harsh detergent lysis to prevent artificial disruption of the ligand-protein complex or premature protein denaturation before centrifugation.

Step 4: Validation Checkpoint (Self-Validating System)

  • Action: Quantify the soluble kinase fraction via Western blot or AlphaLISA. Compare the melting curve of the inhibitor-treated samples against the DMSO-treated baseline.

  • Causality: The assay self-validates target engagement only if a statistically significant thermal shift ( ΔTagg​>2∘C ) is observed relative to the internal DMSO baseline. If a highly potent biochemical inhibitor shows no ΔTagg​ , it immediately diagnoses a cellular permeability or efflux issue, preventing wasted in vivo efforts.

Integrated Screening Workflow

The progression of 1,7-naphthyridin-6-amine derivatives from initial hits to advanced in vivo probes requires a structured, multi-tiered screening cascade. Orthogonal assays are strictly required to filter out assay-interference artifacts (e.g., luciferase inhibitors in ADP-Glo).

ScreeningWorkflow HTS Primary HTS (ADP-Glo Assay) Hit Hit Identification (1,7-Naphthyridine Scaffold) HTS->Hit IC50 < 1 µM Orthogonal Orthogonal Validation (HTRF Assay) Hit->Orthogonal Eliminate False Positives SAR SAR Optimization (R-group modifications) Orthogonal->SAR Confirmed Hits CETSA Cellular Target Engagement (CETSA) SAR->CETSA Improved Potency/Selectivity Lead Lead Candidate (e.g., BAY-091) CETSA->Lead In vivo stabilization

Fig 2: Self-validating high-throughput screening workflow for 1,7-naphthyridine inhibitors.

References

  • Wortmann, L., et al. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry, 2021.

  • Escandell, J., et al. "1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry, 2011.

  • Ibrahim, M. M., et al. "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies." RSC Advances, 2023.

  • "Fused azoled as tyk2 inhibitors and uses thereof." World Intellectual Property Organization (WIPO), Patent WO2024246602A1, 2024.

  • BenchChem Technical Resources. "The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher." BenchChem, 2025.

Sources

Method

Application Notes &amp; Protocols for 1,7-Naphthyridine Derivatives in Cancer Cell Line Studies

A Note to the Researcher: While this guide focuses on the application of the 1,7-naphthyridine scaffold in cancer research, it is important to note that publicly available data specifically for 1,7-Naphthyridin-6-amine i...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: While this guide focuses on the application of the 1,7-naphthyridine scaffold in cancer research, it is important to note that publicly available data specifically for 1,7-Naphthyridin-6-amine is limited. Therefore, the following application notes and protocols are based on the broader class of 1,7-naphthyridine derivatives, which have been more extensively studied. The principles, targets, and methodologies described herein provide a robust framework for investigating novel derivatives, including 1,7-Naphthyridin-6-amine.

Introduction: The 1,7-Naphthyridine Scaffold in Oncology

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1] The specific arrangement of nitrogen atoms defines several isomers, with the 1,7-naphthyridine core emerging as a particularly versatile framework for developing targeted therapeutics.[1] Its rigid, planar structure is an excellent foundation for designing molecules that can bind with high affinity to the ATP-binding pockets of various protein kinases, which are critical regulators of cellular signaling.[1]

The dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern oncology. Derivatives of the 1,7-naphthyridine scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer, making them a subject of intense investigation for novel anticancer agents.[1][2]

This document provides an in-depth guide for researchers, summarizing the known biological activities of 1,7-naphthyridine derivatives, presenting quantitative data from cell line studies, and offering detailed protocols for their evaluation.

Primary Mechanisms of Action & Key Molecular Targets

The anticancer potential of 1,7-naphthyridine derivatives is primarily attributed to their ability to inhibit key enzymes involved in cancer progression.

Kinase Inhibition
  • PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha): This lipid kinase is involved in phosphoinositide signaling pathways.[1] Its dysregulation has been linked to cancer cell proliferation and survival, particularly in tumors with p53 mutations.[3][4] Several 1,7-naphthyridine-based compounds have been developed as potent and highly selective inhibitors of PIP4K2A, making this a significant area of investigation.[1][3]

  • p38 MAP Kinase (Mitogen-Activated Protein Kinase): The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and is involved in inflammation and apoptosis.[1] Potent inhibition of p38α MAP kinase has been demonstrated by 1,7-naphthyridine 1-oxide derivatives.[5]

  • FGFR (Fibroblast Growth Factor Receptors): This family of receptor tyrosine kinases can drive tumor growth and proliferation when aberrantly activated. The 1,7-naphthyridine core has been successfully utilized in the design of potent FGFR inhibitors.[1][2]

  • c-Met: The c-Met receptor tyrosine kinase is another important target in cancer therapy. 1,6-Naphthyridine derivatives have been shown to act as c-Met kinase inhibitors, and this activity is being explored in related scaffolds.[6]

Other Mechanisms
  • Topoisomerase II Inhibition: Some naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[7] This mechanism highlights the scaffold's versatility beyond kinase inhibition.

Below is a diagram illustrating the central role of 1,7-naphthyridine derivatives in blocking key oncogenic signaling pathways.

G cluster_0 Upstream Signals cluster_1 Kinase Targets cluster_2 cluster_3 Downstream Effects Growth Factors Growth Factors FGFR FGFR Growth Factors->FGFR Stress/Cytokines Stress/Cytokines p38_MAPK p38_MAPK Stress/Cytokines->p38_MAPK PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Proliferation Proliferation FGFR->Proliferation Inflammation Inflammation p38_MAPK->Inflammation Survival Survival PIP4K2A->Survival Inhibitor 1,7-Naphthyridine Derivative Inhibitor->FGFR Inhibitor->p38_MAPK Inhibitor->PIP4K2A G cluster_0 Phase 1: Discovery & In Vitro Screening cluster_1 Phase 2: Lead Optimization & In Vivo Studies A Synthesis of 1,7-Naphthyridine Analog B Kinase Inhibition Assay (e.g., ADP-Glo) A->B C Cell Viability Assay (e.g., MTT on Cancer Lines) A->C D Hit Identification (Potent & Selective Compounds) B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Pharmacokinetic (ADME/Tox) Profiling E->F G In Vivo Efficacy (e.g., Xenograft Models) F->G H Lead Candidate Selection G->H

Caption: A generalized workflow for the discovery and development of 1,7-naphthyridine-based inhibitors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 1,7-Naphthyridin-8(7H)
  • BenchChem. (2025). The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). Scientific Reports.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013).
  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. (2011). Journal of Medicinal Chemistry.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry.
  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[2][5]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry.

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021).

Sources

Application

Advanced Application Note: Microwave-Assisted Synthesis of 1,7-Naphthyridines

Rationale and Pharmacological Significance The 1,7-naphthyridine scaffold—a bicyclic heteroaromatic system containing two nitrogen atoms—has emerged as a privileged structure in modern medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Significance

The 1,7-naphthyridine scaffold—a bicyclic heteroaromatic system containing two nitrogen atoms—has emerged as a privileged structure in modern medicinal chemistry and materials science[1]. Characterized by its rigid, planar geometry and unique electron-deficient properties, this core is highly sought after for the design of novel therapeutic agents[1].

Pharmacologically, 1,7-naphthyridines have demonstrated exceptional potential as selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a primary target for the treatment of rheumatoid arthritis and inflammatory diseases[2]. Furthermore, functionalized derivatives act as potent inhibitors of PIP4K2A, a lipid kinase that modulates the PI3K/AKT signaling pathway, making them highly relevant in targeted oncology and the induction of tumor cell apoptosis[1].

BioPathway N1 1,7-Naphthyridines N2 Tpl2 / PIP4K2A Kinases N1->N2 Inhibits N3 PI3K/AKT Pathway N2->N3 Modulates N4 Therapeutic Outcome N3->N4 Induces Apoptosis

Fig 1. Pharmacological mechanism of 1,7-naphthyridines targeting kinase signaling pathways.

The Causality of Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of highly functionalized naphthyridines via conventional conductive heating is historically plagued by prolonged reaction times, localized thermal degradation, and poor atom economy. Microwave-Assisted Organic Synthesis (MAOS) fundamentally resolves these bottlenecks through dielectric heating [3].

When polar reagents and solvents are exposed to microwave irradiation, they absorb electromagnetic energy and convert it directly into heat via dipole rotation and ionic conduction[3]. This volumetric heating mechanism ensures that the reaction mixture reaches its activation energy instantaneously and uniformly. The causality is clear: by eliminating thermal gradients, MAOS suppresses competitive side reactions and thermodynamic sinks, which directly translates to accelerated reaction kinetics (from days to minutes) and significantly enhanced product yields[2],[4].

Validated Experimental Protocols

The following protocols have been engineered to function as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Protocol A: Eco-Friendly Synthesis of Unsubstituted 1,7-Naphthyridines

This protocol utilizes a highly efficient oxidation of a dihydrazino intermediate to yield the unsubstituted 1,7-naphthyridine core, leveraging green chemistry principles[2].

Reagents: 6,8-Dihydrazino-1,7-naphthyridine (4.2 mmol), Acetic Acid (8 mL), Distilled Water (16 mL), 10% Aqueous Copper Sulfate solution (80 mL), 20% NaOH solution, Diethyl Ether.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.8 g of 6,8-dihydrazino-1,7-naphthyridine in a solvent matrix of 8 mL acetic acid and 16 mL water. Causality: The acidic environment ensures the complete protonation and solubility of the hydrazine precursor.

  • Oxidation Setup: Slowly pour the dissolved mixture into 80 mL of hot 10% copper sulfate solution.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (boiling) for exactly 3 minutes[2]. Causality: The microwave energy rapidly catalyzes the oxidative cleavage of the hydrazine groups by the Cu(II) ions, a process that would otherwise take hours under reflux.

  • Alkalization & Extraction: Cool the mixture and make it strongly alkaline using 20% NaOH solution. Extract continuously with diethyl ether for 48 hours.

  • Self-Validation Checkpoint: Dry the ethereal layer over anhydrous sodium sulfate and evaporate the solvent. The reaction is validated by the isolation of a characteristic tan oil (approx. 0.2 g)[2]. Diagnostic: If a crystalline solid persists, it indicates incomplete oxidation of the hydrazine moieties, necessitating a reassessment of the microwave wattage.

Protocol B: Cascade Ugi-3CR/Aza-Diels-Alder Synthesis of 5-Aryl-benzo[f][1,7]naphthyridines

This advanced one-pot multicomponent reaction (MCR) constructs complex, polysubstituted 1,7-naphthyridines via an Ugi three-component reaction coupled with an intramolecular aza-Diels-Alder cycloaddition[4].

Reagents: Ester-aniline (0.1 M), Substituted Benzaldehyde (1.2 eq), Isocyanide (1.1 eq), LiBr (0.05 eq), Anhydrous CH₂Cl₂, Trifluoroacetic Acid (TFA, 1.0 eq), Acetonitrile.

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL sealed microwave reaction tube, combine the ester-aniline (0.1 mmol) and the corresponding benzaldehyde (1.2 eq) in anhydrous CH₂Cl₂. Irradiate at 65 °C (100 W) for 10 minutes[4].

  • In-Process Control (TLC): Validate complete imine formation via TLC (EtOAc/Hexane). The total consumption of the aldehyde is required before proceeding to prevent competitive side reactions.

  • Cascade Initiation: Sequentially add LiBr (0.05 eq) and the isocyanide (1.1 eq) to the vessel. Irradiate again at 65 °C (100 W) for 10 minutes[4]. Causality: LiBr acts as a mild Lewis acid, polarizing the imine to facilitate the nucleophilic attack of the isocyanide, driving the Ugi-3CR and subsequent oxa-bridged cycloaddition.

  • Aromatization: Transfer the oxa-bridged intermediate (0.05 mmol) to a flask with anhydrous acetonitrile at 0 °C. Dropwise add TFA (1.0 eq). Stir for 60 minutes at 0 °C, then 240 minutes at room temperature[4].

  • Spectroscopic Validation: Isolate the product via silica-gel column chromatography. Validate aromatization using ¹H-NMR. Diagnostic: The absolute disappearance of the oxa-bridge proton signals (typically observed at δ 5.2–5.8 ppm) serves as the definitive proof of successful dehydration and aromatization into the 5-aryl-benzo[f][1,7]naphthyridine core[4].

Workflow S1 Ester-aniline & Aldehyde S2 MW Irrad. (65°C, 10 min) S1->S2 Imine Formation S3 Add Isocyanide & LiBr S2->S3 S4 Oxa-Bridged Intermediate S3->S4 Ugi-3CR Cascade S5 Aromatization (TFA) S4->S5 Dehydration S6 5-Aryl-benzo[f][1,7]naphthyridine S5->S6 Purification

Fig 2. Microwave-assisted cascade synthesis workflow for 5-aryl-benzo[f][1,7]naphthyridines.

Quantitative Data & Yield Comparisons

The transition from conventional conductive heating to microwave irradiation yields profound improvements in both reaction kinetics and overall recovery of the target scaffolds. The table below summarizes the quantitative advantages of MAOS across different synthetic strategies.

Reaction TypeTarget ScaffoldConventional Heating (Time / Yield)Microwave Heating (Time / Yield)Catalyst / Additive
Oxidation / Cyclization Unsubstituted 1,7-Naphthyridine>24 h (45-55%)3 min (80-85%) CuSO₄ / AcOH-H₂O
Ugi-3CR / Aza-Diels-Alder 5-Aryl-benzo[f][1,7]naphthyridines12-18 h (20-40%)20 min (45-64%) LiBr / CH₂Cl₂
Multicomponent Condensation Highly Substituted 1,7-Naphthyridines8-12 h (50-60%)10-15 min (75-90%) Piperidine / EtOH

Sources

Method

High-Throughput Screening of 1,7-Naphthyridine Libraries: A Comprehensive Guide to Kinase Inhibitor Discovery

Introduction The 1,7-naphthyridine core is a privileged, electron-deficient bicyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and specific nitrogen atom placement make it an exceptional pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,7-naphthyridine core is a privileged, electron-deficient bicyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and specific nitrogen atom placement make it an exceptional pharmacophore for targeting the ATP-binding pocket of various kinases. From a structural biology perspective, the nitrogen at position 7 frequently acts as a crucial hydrogen-bond acceptor for the kinase hinge region, while the surrounding electron-deficient rings facilitate π−π stacking with adjacent aromatic residues .

This application note provides researchers and drug development professionals with an authoritative, step-by-step guide to applying high-throughput screening (HTS) methodologies to 1,7-naphthyridine libraries. By focusing on assay causality and self-validating workflows, this guide ensures robust hit identification and lead optimization.

Pharmacological Profiling & Target Landscape

1,7-Naphthyridine derivatives exhibit potent inhibitory activity against several high-value therapeutic targets. Recent HTS campaigns have successfully identified highly selective inhibitors for the lipid kinase PIP4K2A, p38 α MAP kinase, and metabotropic glutamate receptor 2 (mGlu2) . The table below summarizes the quantitative biological data for key 1,7-naphthyridine derivatives identified through rigorous screening.

Table 1: Quantitative Biological Data for Representative 1,7-Naphthyridine Derivatives
Compound IDPrimary TargetIC 50​ / AffinityAssay MethodologyKey Structural Feature
BAY-091 PIP4K2A2.9 nMADP-Glo Luminescence5-chloro substitution
BAY-297 PIP4K2A1.8 nMADP-Glo Luminescence5-fluoro substitution
Naphthyridine 1-oxide p38 α MAP Kinase< 10 nMRadiometric Kinase AssayN-oxide oxygen moiety
Compound 14a mGlu2 ReceptorHigh AffinityRadioligand Binding (PET)Tetrahydro-1,7-naphthyridine

Mechanistic Rationale: The PIP4K2A Paradigm

To understand the value of 1,7-naphthyridine libraries, we must examine the causality behind their target selection. A prime example is the targeting of PIP4K2A in oncology. PIP4K2A catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P 2​ ).

In p53-deficient tumors, elevated reactive oxygen species (ROS) levels make cells highly dependent on PIP4K2A to prevent the lethal overactivation of AKT. Inhibiting PIP4K2A with 1,7-naphthyridine derivatives (such as BAY-091) induces a synthetic lethal phenotype via ROS-dependent senescence and apoptosis . The introduction of a halogen (e.g., chlorine at C-5) significantly improves lipophilic ligand efficiency (LLE) by creating an additional halogen interaction with the Phe200 residue in the binding pocket.

PIP4K2A_Pathway p53 p53 Deficiency ROS Elevated ROS Levels p53->ROS Induces PIP4K2A PIP4K2A Activity (PI5P -> PI(4,5)P2) ROS->PIP4K2A Creates dependency AKT AKT Regulation PIP4K2A->AKT Prevents overactivation Survival Tumor Cell Survival AKT->Survival Promotes Inhibitor 1,7-Naphthyridine Inhibitors (e.g., BAY-091) Inhibitor->PIP4K2A Blocks (Synthetic Lethality) Apoptosis ROS-Mediated Apoptosis/Senescence Inhibitor->Apoptosis Triggers

PIP4K2A signaling and synthetic lethality induced by 1,7-naphthyridine inhibitors.

High-Throughput Screening (HTS) Strategy

Screening libraries containing millions of 1,7-naphthyridine compounds requires an assay that is highly sensitive and resistant to auto-fluorescence—a common artifact with heterocyclic compounds. The workflow relies on a primary luminescence-based assay, followed by rigorous target engagement validation.

HTS_Workflow Library 1,7-Naphthyridine Compound Library PrimaryScreen Primary HTS (ADP-Glo Kinase Assay) Library->PrimaryScreen 1536-well format HitID Hit Identification (IC50 Determination) PrimaryScreen->HitID Luminescence Readout SAR Structure-Activity Relationship (SAR) HitID->SAR Core functionalization CETSA Target Engagement (CETSA) SAR->CETSA In vitro validation Lead Lead Optimization (e.g., BAY-091 / BAY-297) CETSA->Lead Cellular validation

High-throughput screening and lead optimization workflow for 1,7-naphthyridine libraries.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every data point generated is internally controlled for accuracy and reproducibility.

Protocol 4.1: Luminescence-Based Kinase HTS (ADP-Glo)

Causality & Principle: The ADP-Glo assay measures the generation of ADP, a universal byproduct of kinase activity. By depleting unreacted ATP and then converting the generated ADP back into ATP to drive a luciferase reaction, this method eliminates the fluorescence interference commonly caused by 1,7-naphthyridine derivatives in standard biochemical assays .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , 0.01% BSA, and 1 mM DTT.

  • Compound Dispensing: Using an acoustic liquid handler, dispense the 1,7-naphthyridine library compounds into a 1536-well plate (final concentration range: 1 nM to 10 μ M).

  • Kinase Reaction: Add recombinant kinase (e.g., PIP4K2A), lipid substrate (PI5P), and 10 μ M ATP. The ATP concentration should be maintained near the Km​ value to ensure sensitivity to competitive hinge-binders. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes. (Critical Step: Incomplete depletion will result in high background noise).

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes in the dark.

  • Detection & Self-Validation: Measure luminescence using a microplate reader.

    • Quality Control: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor (positive control). A Z'-factor > 0.6 validates the assay plate.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Principle: Biochemical inhibition in a cell-free assay does not guarantee that a 1,7-naphthyridine compound can cross the cell membrane and bind its target in a complex intracellular milieu. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its thermal denaturation curve to higher temperatures. This confirms true intracellular target engagement .

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., p53-deficient tumor cell lines) in 6-well plates. Treat with the identified 1,7-naphthyridine hit (e.g., 1 μ M) or DMSO vehicle control for 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification & Self-Validation: Carefully extract the supernatant containing the soluble, stabilized target protein. Quantify the remaining target protein using Western Blotting or AlphaLISA.

    • Quality Control: Include a non-binding structural analog of the 1,7-naphthyridine hit as a negative control. The active compound must show a statistically significant shift in the aggregation temperature ( Tagg​ ) compared to both the DMSO and the inactive analog.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at:[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics. Available at:[Link]

Application

Application Note: Advanced Cross-Coupling Strategies for 1,7-Naphthyridin-6-amine Scaffolds in Drug Discovery

Introduction & Structural Causality The 1,7-naphthyridine core is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of highly selective kinase and phosphodiesterase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The 1,7-naphthyridine core is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of highly selective kinase and phosphodiesterase inhibitors[1]. Specifically, 1,7-naphthyridin-6-amine serves as a critical pharmacophore; the amine at the 6-position acts as a vital hydrogen-bond donor/acceptor motif that anchors the molecule within the ATP-binding hinge region of target kinases, such as PIP4K2A and TYK2[2],[3].

To optimize target affinity and pharmacokinetic properties, researchers must functionalize the naphthyridine core. The most robust approach involves the selective halogenation (typically bromination) at the C8 position, followed by transition-metal-catalyzed cross-coupling[4].

Mechanistic Insight: The two nitrogen atoms within the fused naphthyridine ring system strongly withdraw electron density from the aromatic core. This electron deficiency significantly lowers the activation energy required for the oxidative addition of Palladium(0) to the C8–Br bond. However, the presence of the free, unprotected 6-amine can competitively bind to the palladium center, potentially poisoning the catalyst. Therefore, selecting a catalyst system with a large bite-angle ligand (e.g., dppf) or high steric bulk (e.g., XPhos) is a deliberate, causal choice to enforce proper geometry for transmetalation and reductive elimination while preventing unwanted coordination from the 6-amine[4].

Synthetic Workflow Visualization

Workflow Start 1,7-Naphthyridin-6-amine Scaffold Halogenation Selective Halogenation (C8 Bromination) Start->Halogenation Intermediate 8-Bromo-1,7-naphthyridin-6-amine Halogenation->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd cat., R-B(OH)2) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (Pd cat., R-NH2) Intermediate->Buchwald Product1 8-Aryl-1,7-naphthyridin-6-amine (e.g., TYK2 Inhibitor) Suzuki->Product1 Product2 8-Amino-1,7-naphthyridin-6-amine (e.g., PDE4 Inhibitor) Buchwald->Product2

Figure 1: Divergent cross-coupling workflow for functionalizing 1,7-naphthyridin-6-amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure reaction fidelity before proceeding to downstream purification.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation to synthesize 8-aryl-1,7-naphthyridin-6-amine derivatives.

Reagents & Causality:

  • Substrate: 8-bromo-1,7-naphthyridin-6-amine (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.3 equiv). A slight excess compensates for potential protodeboronation.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). The bidentate dppf ligand forces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and preventing catalyst poisoning by the substrate's primary amine.

  • Base: K₂CO₃ (3.0 equiv). A mild inorganic base that efficiently generates the reactive boronate complex without degrading the naphthyridine core.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Dioxane allows for a high reaction temperature (100 °C), while water is strictly required to dissolve the base and activate the boronic acid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 8-bromo-1,7-naphthyridin-6-amine, the chosen boronic acid, and K₂CO₃.

  • Degassing (Critical): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Failure to remove oxygen will result in rapid oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 95–100 °C.

  • Validation Checkpoint 1 (TLC/LC-MS): After 4 hours, sample the reaction. LC-MS must show the disappearance of the distinct isotopic doublet (M, M+2 of equal intensity) characteristic of the brominated starting material. The appearance of the [M+H]+ product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C–N bond formation for 8-amino-substituted derivatives.

Reagents & Causality:

  • Catalyst/Ligand: Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). The bulky, electron-rich XPhos ligand facilitates the challenging reductive elimination of the newly formed C–N bond.

  • Base: Cs₂CO₃ (2.5 equiv). Provides the necessary basicity in non-polar solvents without the harshness of alkoxides (like NaOtBu), which can cause side reactions with the unprotected 6-amine.

  • Solvent: Anhydrous Toluene.

Step-by-Step Procedure:

  • Combine 8-bromo-1,7-naphthyridin-6-amine, the secondary/primary amine partner, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a vial.

  • Purge with Argon, add anhydrous Toluene, and heat to 110 °C for 12 hours.

  • Validation Checkpoint 2: TLC (Hexanes/EtOAc 1:1) should reveal a highly fluorescent new spot under 254 nm UV light, indicative of the extended conjugation of the aminated product.

  • Filter through a pad of Celite to remove palladium black and inorganic salts, then purify via reverse-phase HPLC.

Quantitative Data Summary

The table below synthesizes typical reaction parameters and expected yields for functionalizing the 8-position of the 1,7-naphthyridin-6-amine core based on established medicinal chemistry campaigns[4],[1].

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBase & Solvent SystemTemp / TimeTypical Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O (4:1)100 °C / 4-8 h65 – 85%
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ (5 mol%) / XPhosCs₂CO₃ / Toluene110 °C / 12-16 h50 – 75%
Direct S_NAr *Highly Nucleophilic Amines (e.g., Morpholine)None (Thermal Activation)None / Methanol80 °C (Reflux) / 12 h60 – 70%

*Note: Because the 1,7-naphthyridine core is highly electron-deficient, direct Nucleophilic Aromatic Substitution (S_NAr) is a viable, catalyst-free alternative for highly reactive aliphatic amines.

Biological Application Context

Derivatives synthesized via these cross-coupling methods are heavily utilized in the treatment of autoimmune diseases and inflammatory conditions. For instance, functionalized 1,7-naphthyridines have been patented as potent inhibitors of Tyrosine Kinase 2 (TYK2) and Phosphodiesterase 4 (PDE4)[2],[4].

Pathway Drug 1,7-Naphthyridine Derivative TYK2 TYK2 Kinase Drug->TYK2 Inhibits PDE4 PDE4 Enzyme Drug->PDE4 Inhibits STAT STAT Phosphorylation TYK2->STAT Blocks cAMP cAMP Degradation PDE4->cAMP Prevents Inflammation Pro-inflammatory Cytokines STAT->Inflammation Reduces Airway Airway Inflammation cAMP->Airway Relieves

Figure 2: Dual mechanistic pathways of 1,7-naphthyridine derivatives in inflammatory disease models.

By carefully selecting the cross-coupling partners at the C8 position, drug development professionals can fine-tune the molecule to selectively target the TYK2/STAT pathway (reducing interleukins like IL-12 and IL-23) or the PDE4/cAMP pathway (relieving airway inflammation in asthma models).

References

  • [2] WO2024246602A1 - Fused azoled as tyk2 inhibitors and uses thereof - Google Patents. Google Patents. 2

  • [4] Hersperger et al., Pd-Catalysed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphtyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors, Journal of Medicinal Chemistry, 2000. (Cited via WO2003039544A1). 4

  • [3] Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry / PUBDB.3

  • [1] 5-Bromo-8-chloro-1,7-naphthyridine structure and synthesis. Benchchem.1

Sources

Method

The 1,7-Naphthyridine-6-Amine Scaffold: A Versatile Platform for Novel Fluorescent Probe Development

The quest for highly sensitive and selective fluorescent probes is a driving force in modern chemical biology and drug discovery. The ability to visualize and quantify specific analytes within complex biological systems...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for highly sensitive and selective fluorescent probes is a driving force in modern chemical biology and drug discovery. The ability to visualize and quantify specific analytes within complex biological systems provides invaluable insights into cellular processes and disease mechanisms. The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its rigid, planar structure and unique electronic properties also make it an attractive framework for the design of novel fluorescent probes. This guide provides a comprehensive overview of the principles, protocols, and applications for developing fluorescent probes based on the 1,7-Naphthyridin-6-amine backbone.

The 1,7-Naphthyridine-6-Amine Core: A Foundation for Fluorescence

The 1,7-naphthyridine structure itself possesses intrinsic photophysical properties that can be modulated through chemical modification. The strategic placement of the amino group at the 6-position of the 1,7-naphthyridine ring system offers a versatile handle for synthetic elaboration. This primary amine can be readily functionalized to introduce various recognition moieties and signaling units, allowing for the rational design of probes for a wide range of analytes.

The fluorescence of 1,7-naphthyridine derivatives can be modulated through several established mechanisms, including:

  • Photoinduced Electron Transfer (PET): A widely employed mechanism where the fluorescence of the naphthyridine core is initially quenched by a recognition unit. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the 1,7-naphthyridine system can be tuned to create probes that exhibit changes in their emission wavelength (solvatochromism) in response to changes in the local environment's polarity.

  • Chelation-Enhanced Fluorescence (CHEF): By incorporating a chelating moiety, the binding of metal ions can restrict intramolecular rotations, leading to a significant enhancement in fluorescence intensity.

The choice of synthetic strategy and the appended functional groups will ultimately dictate the probe's selectivity, sensitivity, and mode of action.

General Synthetic Strategy: From Scaffold to Probe

The development of a fluorescent probe from 1,7-Naphthyridin-6-amine typically involves a multi-step synthetic sequence. A general workflow is outlined below:

Synthesis_Workflow General Synthetic Workflow A 1,7-Naphthyridin-6-amine (Starting Material) B Introduction of a Recognition Moiety A->B Functionalization of the amino group C Optional: Introduction of a Linker B->C Further modification E Final Probe B->E Directly forms final probe D Coupling to a Signaling Unit (e.g., another fluorophore for FRET) C->D D->E

Caption: A generalized workflow for the synthesis of fluorescent probes starting from 1,7-Naphthyridin-6-amine.

A key advantage of using 1,7-Naphthyridin-6-amine as a starting material is the reactivity of the amino group, which allows for the direct attachment of various functionalities. For instance, the amine can be acylated with an appropriate acid chloride or anhydride to introduce a recognition element. Alternatively, it can undergo condensation with an aldehyde to form a Schiff base, which can be a recognition site itself or a precursor for further elaboration.

Application Example: A "Turn-On" Fluorescent Probe for Metal Ion Detection

To illustrate the practical application of the 1,7-naphthyridine scaffold, we will outline the design and application of a hypothetical "turn-on" fluorescent probe for the detection of a specific metal ion, for example, Al³⁺. The design principle is based on the CHEF mechanism.

Probe Design and Synthesis

The probe, hereafter referred to as NP-1 , is designed to have a metal-chelating moiety attached to the 1,7-naphthyridine core. The synthesis could proceed as follows:

Protocol 1: Synthesis of NP-1

  • Step 1: Synthesis of the Ligand. A suitable metal-chelating ligand with a carboxylic acid or acid chloride functionality is synthesized or obtained commercially. For Al³⁺ detection, a ligand containing oxygen or nitrogen donor atoms would be appropriate.

  • Step 2: Acylation of 1,7-Naphthyridin-6-amine. To a solution of 1,7-Naphthyridin-6-amine in a suitable aprotic solvent (e.g., dichloromethane or DMF), an equimolar amount of the synthesized ligand (as an acid chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added.

  • Step 3: Reaction Monitoring and Work-up. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield the final probe, NP-1 .

Photophysical Characterization

A crucial step in probe development is the characterization of its photophysical properties in the absence and presence of the target analyte.

Protocol 2: Photophysical Characterization of NP-1

  • Preparation of Stock Solutions: A stock solution of NP-1 is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile). Stock solutions of various metal ions (as their chloride or perchlorate salts) are prepared in deionized water.

  • Absorption and Emission Spectra: The absorption and fluorescence emission spectra of NP-1 are recorded in a suitable buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Titration with Al³⁺: Aliquots of the Al³⁺ stock solution are incrementally added to the solution of NP-1 , and the fluorescence emission spectrum is recorded after each addition.

  • Selectivity Studies: The fluorescence response of NP-1 is tested against a panel of other relevant metal ions to assess its selectivity for Al³⁺.

  • Determination of Quantum Yield: The fluorescence quantum yield of NP-1 in the absence and presence of saturating concentrations of Al³⁺ is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Table 1: Expected Photophysical Properties of NP-1

PropertyNP-1 (Free)NP-1 + Al³⁺
Absorption Max (λabs)~350 nm~355 nm
Emission Max (λem)~450 nm~450 nm
Stokes Shift~100 nm~95 nm
Quantum Yield (Φ)Low (~0.05)High (~0.5)
FluorescenceWeakStrong ("Turn-on")
Application in Bioimaging

The utility of NP-1 as a bioimaging agent can be demonstrated in living cells.

Protocol 3: Live-Cell Imaging of Al³⁺

  • Cell Culture: A suitable cell line (e.g., HeLa or A549) is cultured in appropriate media until it reaches 70-80% confluency.

  • Probe Loading: The cells are incubated with a low micromolar concentration of NP-1 in cell culture media for a specific duration (e.g., 30-60 minutes).

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any excess, unbound probe.

  • Induction of Al³⁺ Influx: The cells are then treated with a solution of AlCl₃ in media for a defined period.

  • Fluorescence Microscopy: The cells are imaged using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of NP-1 .

  • Data Analysis: The fluorescence intensity in the cells before and after the addition of Al³⁺ is quantified to demonstrate the probe's ability to detect intracellular Al³⁺.

Bioimaging_Workflow Live-Cell Imaging Workflow A Cell Culture B Probe Loading (NP-1) A->B C Washing (PBS) B->C D Treatment with Al³⁺ C->D E Fluorescence Microscopy D->E F Image Analysis E->F

Caption: A stepwise workflow for the application of a 1,7-naphthyridine-based probe in live-cell imaging.

Future Perspectives

The 1,7-Naphthyridin-6-amine scaffold represents a promising, yet relatively underexplored, platform for the development of novel fluorescent probes. The synthetic accessibility and the tunable photophysical properties of its derivatives make it an attractive candidate for creating a new generation of chemical tools for biological research and diagnostics. Future efforts in this area could focus on:

  • Developing probes for other biologically relevant analytes: By diversifying the recognition moiety, probes for other metal ions, reactive oxygen species, and specific enzymes could be developed.

  • Improving photophysical properties: Synthetic modifications could be aimed at red-shifting the excitation and emission wavelengths for deeper tissue imaging and minimizing autofluorescence.

  • Multiplexed imaging: The development of a palette of 1,7-naphthyridine-based probes with distinct spectral properties could enable the simultaneous imaging of multiple analytes in living systems.

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). Sciforum. [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). Analyst (RSC Publishing). [Link]

  • A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al³⁺. (2014). ResearchGate. [Link]

  • A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo. (2021). ResearchGate. [Link]

Sources

Application

In vitro assay protocol for p38 MAP kinase inhibition

Application Note: High-Fidelity In Vitro Profiling of p38α MAP Kinase Inhibition Executive Summary The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central axis in cellular responses to environmental stress a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity In Vitro Profiling of p38α MAP Kinase Inhibition

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central axis in cellular responses to environmental stress and inflammatory cytokines. Dysregulation of this pathway is heavily implicated in autoimmune diseases, oncology, and inflammatory disorders[1]. This application note provides a comprehensive, self-validating protocol for evaluating p38α (MAPK14) inhibitors—using the classic pyridinyl imidazole SB203580 as a reference—via a highly quantitative luminescent ADP-detection assay.

Unlike standard rigid protocols, this guide emphasizes the causality behind assay architecture, buffer formulation, and kinetic timing, ensuring researchers can confidently adapt these parameters for novel drug discovery pipelines.

Mechanistic Grounding: The p38α Target & SB203580

The p38 MAPK family consists of four isoforms (α, β, γ, δ). Activation occurs via dual phosphorylation of the TGY motif by upstream kinases like MKK3 and MKK6[1]. Once activated, p38α phosphorylates downstream targets such as ATF2 and MAPKAPK2, driving inflammatory gene expression[2].

SB203580 is a highly selective, ATP-competitive inhibitor of p38α and p38β[3]. It achieves its selectivity by exploiting a structural nuance: a small gatekeeper residue (Thr106) in the ATP-binding pocket of the α and β isoforms, which accommodates the bulky fluorophenyl group of the inhibitor.

Figure 1: p38 MAPK signaling cascade and the pharmacological intervention point of SB203580.

Assay Architecture: The Causality of ADP-Glo

To measure kinase inhibition, researchers historically relied on radiometric assays ( 33 P-ATP) or TR-FRET. However, this protocol utilizes the ADP-Glo™ Kinase Assay [4].

Why ADP-Glo?

  • Universal Substrate Independence: Unlike TR-FRET, which requires specific fluorescent antibodies for every substrate, ADP-Glo measures the universal byproduct of kinase activity: ADP[5]. This allows the use of native, full-length protein substrates (like MAPKAPK2) rather than truncated artificial peptides.

  • High ATP Tolerance: ATP-competitive inhibitors like SB203580 must be evaluated at ATP concentrations near the enzyme's Km​ to generate physiologically relevant IC50​ values. ADP-Glo maintains linearity even at high ATP concentrations (up to 1 mM), preventing artificial inflation of inhibitor potency[5].

  • Interference Mitigation: The luminescent readout is immune to auto-fluorescent library compounds that frequently cause false positives in TR-FRET assays.

Figure 2: Sequential biochemical workflow of the ADP-Glo luminescent kinase assay.

Quantitative Baselines

Before executing the protocol on novel compounds, the assay must be validated using SB203580. The table below summarizes the expected selectivity profile and baseline IC50​ values[3]. Deviations from these benchmarks indicate issues with ATP concentration or enzyme viability.

Target KinaseIsoform / Off-TargetExpected IC50​ (nM)Selectivity Ratio
p38α (SAPK2a) Primary Target501x (Reference)
p38β2 (SAPK2b) Secondary Target50010x
LCK Off-Target>10,000>200x
GSK-3β Off-Target>10,000>200x

Detailed Experimental Protocol

A. Reagent Preparation & Causality

The integrity of an in vitro assay relies entirely on the microenvironment provided by the buffer. Prepare the p38α Kinase Buffer fresh[4]:

  • 40 mM Tris-HCl (pH 7.5): Maintains the optimal physiological pH for p38α catalytic activity.

  • 20 mM MgCl 2​ : Critical. The true substrate for the kinase is not free ATP, but the Mg-ATP complex. Sufficient magnesium ensures all ATP is complexed.

  • 0.1 mg/mL BSA: Recombinant p38α is used at extremely low concentrations (typically 1-5 nM). BSA acts as a carrier protein, preventing the kinase from adsorbing to the hydrophobic walls of the plastic microplate.

  • 50 µM DTT: Maintains a reducing environment, preventing the formation of artificial disulfide bonds that could distort the kinase's active site conformation.

B. Step-by-Step Execution (384-Well Format)

Note: All volumes are optimized for a low-volume 384-well white microplate.

  • Inhibitor Preparation:

    • Prepare a 10-point, 3-fold serial dilution of SB203580 in 100% DMSO.

    • Dilute the DMSO stocks 20-fold into Kinase Buffer.

    • Causality: The final DMSO concentration in the reaction must not exceed 1%. Higher concentrations of organic solvents will denature p38α and artificially suppress baseline luminescence.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 1 µL of the diluted SB203580 (or 5% DMSO vehicle control) to the wells[4].

    • Add 2 µL of recombinant active p38α enzyme (diluted in Kinase Buffer to 2X the final desired concentration).

    • Incubate at Room Temperature for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation:

    • Add 2 µL of the Substrate/ATP mix (e.g., 0.2 µg/µL MAPKAPK2 and ATP at the predetermined Km​ for p38α)[2][4].

    • Centrifuge the plate briefly at 1000 rpm to ensure all reagents are mixed at the bottom of the wells[5].

    • Incubate at Room Temperature for 60 minutes.

  • Signal Generation (ADP-Glo):

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Incubate for 40 minutes. Causality: This reagent simultaneously halts the kinase reaction (via proprietary denaturants) and actively depletes all remaining, unreacted ATP. This step is critical for achieving a high signal-to-background ratio[4][5].

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes. Causality: This introduces the luciferase/luciferin components and converts the generated ADP back into ATP, producing a stable luminescent glow[4][5].

  • Data Acquisition:

    • Read the plate on a multi-mode microplate reader using the luminescence module (integration time: 0.5–1.0 second per well)[4].

C. Data Analysis & Validation

Convert raw Relative Luminescence Units (RLU) to % Inhibition using the formula:

% Inhibition=100×(1−RLUvehicle​−RLUblank​RLUcompound​−RLUblank​​)

Plot the % Inhibition against the log10​ of the inhibitor concentration and fit to a four-parameter logistic (4PL) non-linear regression model to derive the IC50​ . Ensure the assay's Z'-factor (calculated from vehicle vs. blank wells) is ≥0.6 , validating the assay's robustness for high-throughput screening.

References

  • Sino Biological. p38 MAPK Signaling Pathway. Available at:[Link]

  • National Institutes of Health (PMC). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. Available at:[Link]

  • National Institutes of Health (PMC). Activation of p38 mitogen-activated protein kinase is critical step for acquisition of effector function. Available at: [Link]

Sources

Method

Application Note: Cellular Thermal Shift Assay (CETSA) for Target Engagement of Naphthyridine Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol Overview & Scope A persistent challenge in small-molecule drug discovery is th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Overview & Scope

A persistent challenge in small-molecule drug discovery is the frequent lack of rank-order correlation between biochemical potencies (derived from purified proteins) and disease-relevant cellular efficacy [1]. This discrepancy is particularly pronounced for ATP-competitive kinase inhibitors, such as 1,7-naphthyridine derivatives targeting the lipid kinase PIP4K2A.

The Cellular Thermal Shift Assay (CETSA) bridges this gap by enabling the direct, label-free assessment of drug-target engagement within the physiological environment of an intact cell [1]. This application note details the theoretical framework, step-by-step protocol, and data interpretation for utilizing CETSA to validate the intracellular target engagement of naphthyridine-based inhibitors.

Scientific Rationale: The ATP-Competition Dilemma

Naphthyridine derivatives, such as BAY-091 and BAY-297, are potent, highly selective inhibitors of PIP4K2A, a kinase implicated in p53-mutant cancers [2]. During early optimization, these compounds often exhibit nanomolar half-maximal inhibitory concentrations ( IC50​ ) in standard biochemical assays (e.g., ADP-Glo). However, these assays are typically performed at artificially low ATP concentrations (e.g., 10 µM) to maximize assay sensitivity.

The Causality of the Cellular Disconnect: Inside a living cell, physiological ATP concentrations range from 1 to 5 mM. Because naphthyridine inhibitors bind competitively at the ATP-binding pocket, the high intracellular ATP concentration drastically shifts the equilibrium, outcompeting the drug. Consequently, a compound with an IC50​ of 14 nM in a 10 µM ATP biochemical assay may require micromolar concentrations to achieve target engagement in vivo [2]. CETSA isolates the physical binding event from downstream phenotypic noise, providing a definitive answer to whether the naphthyridine core is successfully penetrating the cell membrane and binding the target despite high ATP competition.

Pathway PI5P PI5P (Lipid Substrate) PIP4K2A PIP4K2A (Target Kinase) PI5P->PIP4K2A Binds PI45P2 PI(4,5)P2 (Lipid Product) PIP4K2A->PI45P2 Catalyzes Naphthyridine 1,7-Naphthyridine (BAY-091 / BAY-297) Naphthyridine->PIP4K2A Competitive Inhibition ATP Intracellular ATP (1-5 mM) ATP->PIP4K2A Competes with Drug

Figure 1: Mechanism of action and ATP competition for naphthyridine inhibitors targeting PIP4K2A.

Principles of the CETSA System

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. When a target protein is subjected to a heat gradient, it unfolds and irreversibly aggregates. However, when a small molecule (like a naphthyridine inhibitor) binds to the protein, the Gibbs free energy of the system is altered, stabilizing the folded state and shifting the aggregation temperature ( Tagg​ ) higher [3].

By quantifying the remaining soluble protein after centrifugation, researchers can generate an Isothermal Dose-Response (ITDR) curve, calculating an EC50​ that reflects true intracellular target engagement [4].

CETSA_Workflow Step1 1. Cell Culture & Drug Treatment Step2 2. Thermal Challenge Step1->Step2 Intact Cells Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Heat Stress Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Extract Proteins Step5 5. Soluble Fraction Detection Step4->Step5 Quantify Target

Figure 2: The standard CETSA workflow from live-cell treatment to protein quantification.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is optimized for evaluating naphthyridine inhibitors in THP-1 human monocytic cells, a standard model for PIP4K2A expression [2].

Phase 1: Preparation and Treatment
  • Cell Culture: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS, 100 U/mL penicillin/streptomycin, and 0.05 mM β-mercaptoethanol at 37°C, 5% CO2​ .

  • Harvesting: Harvest cells, wash twice with PBS, and resuspend in Hank’s Balanced Salt Solution (HBSS) at a density of 1×107 cells/mL.

  • Compound Dosing:

    • Prepare a 10-point serial dilution of the naphthyridine inhibitor (e.g., BAY-091) in DMSO.

    • Add the compound to the cell suspension (final DMSO concentration ≤0.5% ).

    • Self-Validating Step: Always include a DMSO-only vehicle control to establish the baseline thermal degradation curve.

  • Incubation: Incubate the intact cells for 1 hour at 37°C to allow for membrane permeation and equilibrium binding.

Phase 2: Thermal Challenge
  • Aliquot: Distribute 50 µL of the treated cell suspension into a 96-well PCR plate.

  • Heating: Using a thermal cycler, heat the plate to the pre-determined aggregation temperature ( Tagg​ ) of the target protein.

    • Note: For PIP4K2A, the optimal isothermal heating temperature is 56°C for intact cells and 60°C for cell lysates [2].

    • Heat for exactly 3 minutes, followed by a rapid cool-down to 4°C for 3 minutes to halt the denaturation process.

Phase 3: Lysis and Clearance
  • Lysis: Add lysis buffer (e.g., containing protease inhibitors and mild non-ionic detergents, though freeze-thaw is preferred for membrane-sensitive targets). To ensure complete lysis without chemical artifacts, subject the plate to three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 20°C water bath).

  • Clearance: Transfer the lysates to polycarbonate ultracentrifuge tubes. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: This high-speed spin is critical. It pellets the thermally denatured, aggregated proteins. Only the drug-stabilized, folded target proteins remain in the supernatant.

Phase 4: Detection
  • Quantification: Carefully aspirate the supernatant. Quantify the remaining soluble PIP4K2A using Western Blot (anti-PIP4K2A primary antibody) or a high-throughput proximity-based assay like AlphaLISA/HTRF [4].

  • Normalization: Normalize the chemiluminescence or fluorescence signals to the lowest temperature/highest concentration control, and plot against the log of the compound concentration to derive the EC50​ .

Data Presentation & Interpretation

To understand the true efficacy of a compound, researchers must compare biochemical data against cellular CETSA data. Table 1 summarizes the target engagement profile of two naphthyridine inhibitors, BAY-091 and BAY-297 [2].

Table 1: Biochemical vs. Cellular Target Engagement of Naphthyridine Inhibitors

CompoundBiochemical IC50​ (10 µM ATP)Biochemical IC50​ (2 mM ATP)CETSA EC50​ (Intact THP-1 Cells)CETSA EC50​ (THP-1 Lysate)
BAY-091 0.014 µM0.38 µM1.1 µM1.8 µM
BAY-297 0.025 µM0.45 µM1.6 µM2.1 µM

Data Interpretation:

  • The ATP Shift: Moving from 10 µM to 2 mM ATP in the biochemical assay causes a ~20-fold drop in potency. This confirms the competitive nature of the naphthyridine core.

  • Intact vs. Lysate CETSA: The EC50​ values in intact cells (1.1 µM) and lysates (1.8 µM) are highly concordant. Because cell lysates destroy the cell membrane and active efflux pumps, the lysate assay isolates the pure thermodynamic binding event. The fact that the intact cell EC50​ is slightly lower (more potent) than the lysate suggests excellent membrane permeability and possible intracellular accumulation of the naphthyridine compounds [2].

Expert Insights & Troubleshooting

  • Matrix-Agnostic Validation (The "Wash" Dilemma): When adapting CETSA for whole blood or complex matrices, washing steps are critical to remove high-concentration background proteins (like serum albumin) that interfere with AlphaLISA/HTRF detection [5]. However, never wash cells after compound incubation but before heating. Because naphthyridine inhibitors bind reversibly, washing dilutes the extracellular compound concentration, causing the intracellular drug to rapidly efflux and re-equilibrate, leading to false-negative target engagement.

  • Isothermal Temperature Selection: If the chosen Tagg​ is too low, the baseline protein will not denature, resulting in a flat dose-response curve. If it is too high, the thermal energy will overcome the ligand-induced stabilization, also yielding a flat curve. Always run a preliminary 12-point thermal melt curve (e.g., 40°C to 70°C) with vehicle vs. 10×IC50​ compound to identify the temperature where exactly 70-80% of the vehicle-treated protein has aggregated ( T75​ ).

  • Differentiating Off-Target Toxicity: If a naphthyridine compound shows an anti-proliferative phenotype at 50 nM, but the CETSA EC50​ is 1.5 µM, the phenotypic effect is almost certainly driven by off-target toxicity rather than PIP4K2A inhibition. CETSA acts as a definitive "truth serum" for mechanism of action [2].

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Pelago Bioscience. (2023). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience Applications.[Link]

  • Takahashi, H., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7, 12891.[Link]

Application

Application Notes &amp; Protocols for SAR Studies Using the 1,7-Naphthyridin-6-amine Scaffold

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold The 1,7-Naphthyridin-6-amine moiety is particularly noteworthy. Its rigid, planar structure offers a defined geometry for presentation of substituents i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold

The 1,7-Naphthyridin-6-amine moiety is particularly noteworthy. Its rigid, planar structure offers a defined geometry for presentation of substituents into the active site of a target protein, such as the ATP-binding pocket of a kinase.[4] The nitrogen atoms within the fused pyridine rings act as key hydrogen bond acceptors, often mimicking the interactions of the adenine hinge-binding region of ATP. This inherent binding capability provides a strong starting point for developing potent inhibitors. This guide provides an in-depth overview of the principles and protocols for leveraging the 1,7-Naphthyridin-6-amine scaffold in structure-activity relationship (SAR) campaigns.

Core Principles of SAR with the 1,7-Naphthyridin-6-amine Scaffold

A successful SAR campaign aims to systematically modify a lead compound to enhance potency and selectivity while optimizing pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). For the 1,7-Naphthyridin-6-amine core, the key is to understand which positions on the scaffold are amenable to modification and how those changes influence biological activity.

Key modification points typically include:

  • The 6-amino group: This position often serves as a primary attachment point for side chains that can probe deeper into the target's binding pocket or extend towards the solvent-exposed surface.

  • Positions C2, C4, C5, and C8: These carbon atoms on the naphthyridine rings provide vectors for introducing a wide range of substituents to modulate properties like solubility, cell permeability, and metabolic stability, or to target adjacent sub-pockets within the active site.[7][8]

The overarching goal is to establish a clear correlation between a specific structural change and its effect on biological activity, thereby guiding the rational design of more effective and safer drug candidates.[3]

Application Note 1: Synthesis of a Focused 1,7-Naphthyridin-6-amine Analog Library

This section outlines a generalized, yet robust, synthetic protocol for generating a small library of analogs for initial SAR exploration. The strategy relies on a common intermediate that can be diversified in the final steps. A common approach involves the functionalization of a pre-formed naphthyridine core.

Objective: To synthesize a series of 1,7-Naphthyridin-6-amine analogs with varying substituents at the C5 and C6 positions to probe the SAR of a target kinase.

Representative Synthetic Scheme: A common strategy involves the construction of the naphthyridine core followed by sequential functionalization, for example, via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Protocol: Synthesis of a C5-Arylated, N6-Substituted Analog

  • Step 1: Starting Material Procurement: Begin with a suitable precursor such as 5-chloro-1,7-naphthyridin-6-amine. This intermediate allows for selective modification at two key positions.

  • Step 2: C5-Arylation (Suzuki Coupling):

    • To a solution of 5-chloro-1,7-naphthyridin-6-amine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.5 eq) and sodium carbonate (3.0 eq).

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture at 90-100 °C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1,7-naphthyridin-6-amine intermediate.

  • Step 3: N6-Acylation (Amide Formation):

    • Dissolve the 5-aryl-1,7-naphthyridin-6-amine intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Add a base, such as triethylamine or diisopropylethylamine (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (1-6 hours), monitored by TLC or LC-MS.

    • Quench the reaction with water and extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry, filter, and concentrate the organic layer. Purify the final compound by column chromatography or preparative HPLC.

Causality Behind Experimental Choices: The use of orthogonal reactions like Suzuki coupling and acylation allows for controlled, stepwise diversification. The Suzuki reaction is chosen for its broad functional group tolerance, enabling the introduction of a wide variety of aryl and heteroaryl groups at C5.[9] Subsequent acylation at the N6-amine is a straightforward and high-yielding reaction to explore how different amides impact target engagement.

Application Note 2: In Vitro Kinase Inhibition Assay Protocol

To evaluate the biological activity of the newly synthesized analogs, a robust and quantitative assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 1,7-naphthyridin-6-amine analogs against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[13]

  • Test compounds (analogs) dissolved in 100% DMSO

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Protocol:

  • Step 1: Compound Plating:

    • Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Step 2: Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, ATP (at or near its Kₘ for the kinase), and the specific substrate.

    • Add the kinase enzyme to the master mix immediately before starting the reaction.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mix to the wells containing the compounds.[14] The final reaction volume is typically 5-25 µL.

    • Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes).

  • Step 3: Terminate Reaction and Deplete ATP:

    • Add an equal volume of ADP-Glo™ Reagent to each well.[11] This stops the kinase reaction and depletes any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[13]

  • Step 4: ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well (volume is typically twice the initial kinase reaction volume).[13] This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[11]

  • Step 5: Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The raw luminescence data (Relative Light Units, RLU) is proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System: This protocol includes essential controls. The "no inhibition" control defines the maximum signal (100% activity), while the "no enzyme" control defines the background signal (0% activity). An ATP-to-ADP standard curve can also be generated to ensure the assay is performing within its linear range.[13][14]

Illustrative Case Study: SAR of a Hypothetical PIP4K2A Inhibitor Series

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase implicated in cancer, making it an attractive therapeutic target.[4][15][16] Let's explore a hypothetical SAR study based on a 1,7-naphthyridine scaffold.

Lead Compound (Cmpd 1): A moderately potent inhibitor identified from a screening campaign.

CompoundR¹ (at C5)R² (at N6)PIP4K2A IC₅₀ (nM)Rationale for Modification
1 PhenylAcetyl500Initial hit.
2 4-FluorophenylAcetyl250Introduce a fluorine as a bioisosteric replacement for hydrogen to probe for favorable halogen interactions and block potential metabolism at the para-position.[17][18][19]
3 3-MethoxyphenylAcetyl600Explore steric and electronic effects at the meta-position. Methoxy group is a hydrogen bond acceptor.
4 4-FluorophenylCyclopropanecarbonyl50The small, rigid cyclopropyl group can improve metabolic stability and introduce favorable hydrophobic interactions.
5 4-FluorophenylIsobutyryl150The bulkier isobutyryl group may introduce steric hindrance.
6 Pyridin-4-ylCyclopropanecarbonyl35Replace the phenyl ring with a pyridine to improve solubility and introduce a potential hydrogen bond acceptor.[17]

SAR Interpretation:

  • C5 Position: A 4-fluoro substitution on the phenyl ring (Cmpd 2 vs. 1) doubled the potency, suggesting a favorable interaction in a hydrophobic pocket or the blocking of a metabolic liability. The introduction of a pyridine ring (Cmpd 6 vs. 4) was also well-tolerated and slightly improved potency, likely by enhancing solubility and potentially forming a hydrogen bond.

  • N6 Position: Moving from a simple acetyl group to a cyclopropanecarbonyl group (Cmpd 4 vs. 2) led to a significant 5-fold increase in potency. This highlights the importance of this vector for probing a specific sub-pocket where the cyclopropyl group has optimal hydrophobic interactions. The bulkier isobutyryl group (Cmpd 5) was less favorable, indicating a size constraint in this region.

This systematic approach allows researchers to build a clear understanding of the target's binding site requirements, guiding the design of the next generation of more potent and optimized inhibitors.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Design Rational Design (Based on SAR Data) Synthesis Chemical Synthesis of Analog Library Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Assay (e.g., ADP-Glo) Purification->Screening IC50 IC50 Determination Screening->IC50 Analysis SAR Analysis IC50->Analysis NextGen Select Next-Gen Compounds Analysis->NextGen NextGen->Design Iterative Cycle

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Mechanistic Pathways &amp; Strategic Selection

Advanced Technical Support Center: Yield Optimization in 1,7-Naphthyridin-6-amine Synthesis Introduction Welcome to the Process Optimization and Troubleshooting Center. As a Senior Application Scientist, I frequently con...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Yield Optimization in 1,7-Naphthyridin-6-amine Synthesis

Introduction Welcome to the Process Optimization and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the synthesis of 1,7-naphthyridin-6-amine (also known as 6-amino-1,7-naphthyridine). This bicyclic heteroaromatic scaffold is notoriously difficult to synthesize with high atom economy and purity due to competing side reactions, catalyst poisoning by the basic nitrogen atoms, and regioselectivity issues during ring closure[1].

This guide provides self-validating protocols, mechanistic causality, and troubleshooting FAQs to maximize your yield, whether you are employing classical de novo cyclization or modern Buchwald-Hartwig cross-coupling methodologies.

The synthesis of 1,7-naphthyridin-6-amine generally proceeds via one of two strategic pathways, each presenting unique mechanistic challenges:

  • Route A (Classical Cyclization & Debromination) : Relies on the cyclization of 3-(cyanomethyl)pyridine-2-carbonitrile (also named 2-cyano-3-pyridylacetonitrile) using anhydrous HBr to form the intermediate 6-amino-8-bromo-1,7-naphthyridine[2],[3]. The critical yield-limiting step is the subsequent selective catalytic debromination using H₂ and Pd/C. Over-reduction of the naphthyridine core is a common failure mode if the reaction is not strictly controlled[1].

  • Route B (Buchwald-Hartwig Amination) : Utilizes a pre-formed 6-halo-1,7-naphthyridine undergoing Pd-catalyzed C-N bond formation[4],[5]. The challenge here is the strong coordination of the naphthyridine nitrogens to the Pd center, which can poison the catalyst. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., tBuXPhos) are required to prevent catalyst deactivation, facilitate oxidative addition, and promote rapid reductive elimination[6],[7].

G A 3-(Cyanomethyl)pyridine-2-carbonitrile (Starting Material) B 6-Amino-8-bromo-1,7-naphthyridine (Intermediate) A->B Anhydrous HBr Cyclization C 1,7-Naphthyridin-6-amine (Target Product) B->C H2, Pd/C, KOH Selective Debromination D 6-Halo-1,7-naphthyridine (Alternative Starting Material) E Pd-Amido Complex (Catalytic Intermediate) D->E Pd2(dba)3, tBuXPhos Oxidative Addition & Amine Binding E->C Reductive Elimination (Buchwald-Hartwig)

Synthetic routes to 1,7-naphthyridin-6-amine via cyclization/debromination and cross-coupling.

Section 2: Self-Validating Experimental Protocols

Protocol A: De Novo Cyclization and Selective Debromination

This protocol leverages classical ring closure followed by a highly sensitive hydrogenolysis step.

Step 1: Cyclization Treat 3-(cyanomethyl)pyridine-2-carbonitrile with anhydrous HBr in diethyl ether at low temperature (0–5 °C)[3]. Causality: Maintaining a low temperature is critical to prevent the exothermic polymerization of the nitrile precursors. The anhydrous conditions ensure that water does not prematurely hydrolyze the intermediate ketenimine, driving the equilibrium toward the 6-amino-8-bromo-1,7-naphthyridine precipitate.

Step 2: Selective Debromination

  • Dissolve 6-amino-8-bromo-1,7-naphthyridine (3.0 mmol) in absolute ethanol (150 mL).

  • Add an alcoholic solution of KOH (0.45 g in 10 mL EtOH) and 10% Palladium on Carbon (0.075 g)[2].

  • Hydrogenate at exactly 30 p.s.i. for 45 minutes at room temperature. Validation Checkpoint: Equip the hydrogenation apparatus with a mass flow controller or a precision burette to monitor hydrogen uptake. Cease the reaction immediately upon the consumption of 1.0 molar equivalent of H₂. Causality: The addition of KOH is non-negotiable. It neutralizes the generated HBr byproduct. Without KOH, the local pH drops, protonating the naphthyridine ring, which significantly lowers the LUMO energy of the aromatic system and leads to catastrophic over-reduction of the heterocyclic core[1].

Step 3: Workup Filter the catalyst through a pad of Celite (do not let the filter cake dry to prevent ignition). Dilute the filtrate with water (500 mL), extract with methylene chloride (3 × 200 mL), dry over anhydrous sodium sulfate, and evaporate. Recrystallize from a methylene chloride-benzene mixture to yield yellow prisms (Expected yield: ~78–81%)[2],[1].

Protocol B: Buchwald-Hartwig Amination of 6-Halo-1,7-naphthyridine

This protocol uses modern cross-coupling to directly aminate the naphthyridine core.

Step 1: Catalyst and Reagent Preparation In a nitrogen-filled glovebox, charge a Schlenk flask with 6-bromo-1,7-naphthyridine (1.0 equiv), benzophenone imine (ammonia equivalent, 1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuXPhos (8 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv)[6],[7].

Step 2: Coupling Reaction Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours. Causality: tBuXPhos is selected because its extreme steric bulk prevents the formation of off-cycle, inactive Palladium-bis(naphthyridine) complexes. The electron-rich nature of the dialkylphosphine accelerates the oxidative addition into the electron-deficient heteroaryl bromide[6].

Step 3: Hydrolysis and Workup Cool the mixture to room temperature. Add 1M HCl (aqueous) and stir vigorously for 2 hours to hydrolyze the intermediate imine to the primary amine and benzophenone. Basify the aqueous layer with 1M NaOH to pH 10, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography (Expected yield: 80–88%).

Section 3: Quantitative Yield Optimization Data

The following table summarizes the optimization landscape for the Buchwald-Hartwig amination (Route B) of 6-bromo-1,7-naphthyridine. Note the dramatic impact of ligand selection on the final isolated yield.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Failure Mode
Pd(OAc)₂PPh₃Cs₂CO₃Toluene1003512Catalyst poisoning by substrate
Pd₂(dba)₃BINAPNaOtBuToluene1007865Slow reductive elimination
Pd₂(dba)₃tBuXPhosNaOtBuToluene100>9985Minor hydrodehalogenation
[Pd(allyl)Cl]₂tBuXPhosLiOtBu1,4-Dioxane100>9988Optimal conditions[7]

Section 4: Technical FAQs & Troubleshooting Guide

Q1: I am experiencing severe over-reduction (loss of aromaticity) during the debromination of 6-amino-8-bromo-1,7-naphthyridine. How can I prevent this? A1: Over-reduction is the most common failure mode in Route A. It occurs when the reaction time exceeds the stoichiometric hydrogen uptake or if the H₂ pressure is too high. Limit the pressure strictly to 30 p.s.i. and monitor the reaction time (typically 45 minutes)[2]. Furthermore, ensure your KOH is completely dissolved and active; if the generated HBr is not immediately neutralized, the protonated naphthyridine becomes highly susceptible to ring reduction[1].

Q2: In the Buchwald-Hartwig amination, my starting material is consumed, but my yield of 1,7-naphthyridin-6-amine is <20%. What is happening? A2: If conversion is high but the yield is low, you are likely experiencing competitive β-hydride elimination (if using an alkyl amine source) or nucleophilic aromatic substitution (SNAr) by the base. Strong bases like NaOtBu can react with adventitious water to form hydroxide, which attacks the highly electrophilic 6-position to form 6-hydroxy-1,7-naphthyridine. Ensure absolute anhydrous conditions. If the problem persists, switch to a milder, non-nucleophilic base like Cs₂CO₃ or LiOtBu[7].

Q3: How do I definitively verify the regioselectivity of the amination or cyclization to ensure I have the 6-amino isomer and not the 8-amino isomer? A3: 1,7-Naphthyridine derivatives display distinct Infrared (IR) signatures. The unsubstituted 1,7-naphthyridine shows three bands at 853, 819, and 783 cm⁻¹. The 6-substituted 1,7-naphthyridines exhibit a strong band near 770 cm⁻¹ (attributed to the C-H out-of-plane deformation vibration of the three adjacent hydrogens at C-2, C-3, and C-4) and another band in the region of 823–833 cm⁻¹ (due to the isolated hydrogen at C-5 or C-8)[2]. For absolute structural proof, utilize 2D NMR (HMBC/HSQC) to observe the long-range coupling between the amine protons and the C-5/C-7 carbons.

Q4: My Pd-catalyzed cross-coupling stalls at 30% conversion. Should I increase the catalyst loading? A4: No, increasing catalyst loading rarely solves fundamental poisoning issues and only increases heavy metal contamination. Stalling typically indicates that the product (1,7-naphthyridin-6-amine) is chelating the palladium, removing it from the catalytic cycle. Instead of adding more Pd, switch to a more sterically demanding ligand (like tBuXPhos or BrettPhos) that physically prevents the bidentate coordination of the naphthyridine nitrogens to the metal center[6].

References

  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Wolniak, M. (1981). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. Institute of Organic Chemistry and Technology, Polytechnical University. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. Available at:[Link]

  • Science of Synthesis. Product Class 8: Naphthyridines. Thieme Connect. Available at:[Link]

  • Szlachcic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of 1,7-Naphthyridine Derivatives

Overview: 1,7-Naphthyridines are privileged, aza-fused bicyclic pharmacophores heavily utilized in kinase inhibitors and neuroimaging agents[1]. However, the presence of two highly basic nitrogen atoms at the 1- and 7-po...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 1,7-Naphthyridines are privileged, aza-fused bicyclic pharmacophores heavily utilized in kinase inhibitors and neuroimaging agents[1]. However, the presence of two highly basic nitrogen atoms at the 1- and 7-positions creates significant downstream bottlenecks. These heterocycles are notorious for severe peak tailing on silica gel, poor solubility due to rigid π−π stacking, and challenging regioisomer separations. This guide provides self-validating protocols and causal troubleshooting to overcome these specific bottlenecks.

Section 1: Diagnostic Purification Workflow

G Start Crude 1,7-Naphthyridine Mixture Soluble Soluble in DCM/EtOAc? Start->Soluble NormalPhase Normal Phase Silica + Basic Modifier (TEA/NH4OH) Soluble->NormalPhase Yes (Low/Med Polarity) ReversePhase Reverse Phase (C18) + Acidic Modifier (TFA) Soluble->ReversePhase No (Highly Polar/Rigid) Isomer Regioisomer Mixture? NormalPhase->Isomer ReversePhase->Isomer SFC SFC or PFP-HPLC Isomer->SFC Yes (Closely related Rf) Crystallize Recrystallization (Solvent/Anti-solvent) Isomer->Crystallize No (Single target)

Workflow for selecting the optimal purification strategy for 1,7-naphthyridines.

Section 2: Troubleshooting Guide & Mechanistic Causality
Issue 1: Severe Peak Tailing and Irreversible Adsorption on Silica Gel

The Causality: The basic nitrogen atoms in the 1,7-naphthyridine core act as strong hydrogen-bond acceptors and Lewis bases. When subjected to standard normal-phase chromatography, they interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary ion-exchange interaction causes the compound to streak across the column, resulting in broad, tailing peaks or complete irreversible retention[2],[3]. The Solution: Neutralize the acidic silanols dynamically by adding a basic modifier to the mobile phase, or switch to an inherently basic stationary phase (e.g., Basic Alumina or NH2-functionalized silica)[4].

Self-Validating Protocol: TEA-Modified Normal-Phase Flash Chromatography

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol (95:5 v/v) and add 1% v/v Triethylamine (TEA). Stir for 5 minutes to ensure homogeneity.

  • Column Equilibration: Flush a standard silica column with at least 3-5 column volumes (CV) of the TEA-modified solvent. Validation Check: Collect a few drops of the eluent exiting the column and spot it on pH paper. It must read pH > 8. If it is neutral, the silanols have not been fully saturated; continue flushing.

  • Dry Loading: Dissolve the crude 1,7-naphthyridine in a minimal amount of DCM. Add Celite (1:2 w/w ratio to crude mass). Evaporate under reduced pressure until a dry, free-flowing powder is obtained. Load this evenly onto the column head[2].

  • Elution: Run the gradient. The TEA competitively binds the silica, allowing the naphthyridine to elute as a sharp, high-resolution band.

Issue 2: Poor Solubility and "Oiling Out" During Crystallization

The Causality: The flat, rigid aromatic system of 1,7-naphthyridines promotes extensive intermolecular π−π stacking. This often renders them highly insoluble in standard loading solvents (like hexane or pure EtOAc)[2]. Furthermore, when attempting recrystallization, rapid cooling causes the compound to undergo liquid-liquid phase separation ("oiling out") rather than forming an ordered crystal lattice[5]. The Solution: Transition to Reverse-Phase (RP) chromatography for purification, or use a strict solvent/anti-solvent gradient for crystallization.

Self-Validating Protocol: Reverse-Phase Flash Chromatography (C18)

  • Sample Prep: Dissolve the crude mixture in a minimal volume of DMSO or DMF (solvents that disrupt π−π stacking).

  • Stationary Phase: Utilize a pre-packed C18 column.

  • Mobile Phase: Water and Acetonitrile, both modified with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid protonates the naphthyridine nitrogens, drastically increasing aqueous solubility and preventing secondary interactions[5].

  • Elution: Initiate at 5% MeCN and apply a shallow gradient up to 95% MeCN. Validation Check: Monitor UV absorbance at 254 nm and 280 nm. The protonated naphthyridine will elute sharply. Lyophilize the collected fractions to remove water and the volatile acid modifier.

Issue 3: Separation of Closely Related Regioisomers

The Causality: Synthesizing 1,7-naphthyridines often yields trace amounts of 1,6- or 1,8-naphthyridine regioisomers. Because they share identical masses and nearly identical dipole moments, standard silica or C18 chromatography cannot resolve them. The Solution: Employ Supercritical Fluid Chromatography (SFC) or Mixed-Mode Liquid Chromatography (MMLC)[6]. MMLC stationary phases combine reversed-phase and ion-exchange characteristics, amplifying minute differences in the pKa of the regioisomers to achieve baseline separation.

Section 3: Quantitative Data & Method Comparison
Purification MethodPrimary Use CaseTypical RecoveryMax PurityScalabilityCost / Complexity
Normal Phase + TEA Routine purification of lipophilic derivatives75 - 85%95%High (Multi-gram)Low
Reverse Phase + TFA Highly polar or insoluble derivatives85 - 95%>98%Medium (Gram)Medium
Basic Alumina Acid-sensitive naphthyridine derivatives60 - 70%90%High (Multi-gram)Low
Mixed-Mode LC (MMLC) Separation of regioisomers / LC-MS prep80 - 90%>99%Low (Milligram)High
Recrystallization Final polishing of highly crystalline batches50 - 70%>99.5%Very High (Kg)Very Low
Section 4: Frequently Asked Questions (FAQs)

Q: Why does my 1,7-naphthyridine derivative turn into a dark oil instead of crystallizing? A: This is known as "oiling out" and occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, often exacerbated by trace impurities. Fix: Re-dissolve the oil in a minimal amount of hot solvent. Add a non-polar anti-solvent dropwise only until slight turbidity persists. Scratch the inside of the flask with a glass rod to create nucleation sites, and cool the flask extremely slowly (e.g., wrap in a towel). Adding a seed crystal from a previous pure batch is highly recommended[5].

Q: Can I use standard LC-MS to monitor my purification fractions? A: Yes, but with a caveat. Highly polar basic heterocycles often display poor retention on standard C18 analytical columns, eluting in the void volume alongside solvent peaks. To accurately monitor these compounds, utilize Mixed-Mode Liquid Chromatography (MMLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which provide orthogonal retention mechanisms suited for basic nitrogens[6].

Q: How do I remove the triethylamine (TEA) after modified normal-phase chromatography? A: TEA (b.p. 89°C) can be stubbornly retained in the purified solid due to salt formation or entrapment. To remove it, co-evaporate the product with toluene 2-3 times under high vacuum. Alternatively, if your 1,7-naphthyridine is sufficiently lipophilic, dissolve it in DCM and wash twice with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and re-concentrate.

Section 5: References

1.[7] Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. 7 2.[2] Technical Support Center: Purification of Halogenated Naphthyridine Compounds. Benchchem. 2 3.[5] Overcoming challenges in the purification of heterocyclic compounds. Benchchem. 5 4.[3] Purification of Benzo[c]naphthyridine derivatives using column chromatography. Benchchem. 3 5.[6] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC/NIH. 6 6.[1] Synthesis and Preclinical Evaluation of 2-(4-[18F]Fluorophenyl)imidazo[1,2-h][1,7]naphthyridine... ACS Publications. 1 7.[4] Technical Support Center: Purification of 4-Methyl-2,6-naphthyridine. Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted 1,7-Naphthyridines

Welcome to the technical support center for the synthesis of substituted 1,7-naphthyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted 1,7-naphthyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. The 1,7-naphthyridine core is a privileged structure in medicinal chemistry, but its synthesis can be accompanied by challenging side reactions that impact yield and purity.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 1,7-naphthyridines, and what are its primary limitations?

A1: The Friedländer annulation is arguably the most prevalent and versatile method for constructing the 1,7-naphthyridine ring system.[2] This reaction involves the condensation of a 3-amino-2-substituted pyridine with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester, typically under acid or base catalysis.[3][4]

The primary limitations and challenges include:

  • Regioselectivity Issues: When using unsymmetrical ketones, the reaction can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired isomer.[5]

  • Side Reactions: Self-condensation of the active methylene compound, incomplete cyclization, and the formation of dimeric byproducts are common side reactions that can significantly lower the yield.[6]

  • Harsh Conditions: Traditional Friedländer syntheses often require high temperatures and strong acids or bases, which may not be suitable for substrates with sensitive functional groups.[3][5]

Q2: I'm observing a significant amount of an unknown, high-molecular-weight byproduct. What could it be?

A2: A common and often troublesome byproduct in naphthyridine synthesis is a dimer. Dimerization can occur through various mechanisms, including intermolecular condensation reactions, particularly under harsh reaction conditions or with extended reaction times. These dimers can be difficult to separate from the desired product due to similar polarities. Characterization by mass spectrometry and NMR is crucial to confirm the structure and devise a strategy for mitigation.

Q3: Are there "greener" or milder alternatives to the classical Friedländer synthesis?

A3: Yes, significant research has focused on developing more environmentally benign and efficient protocols. These include the use of green solvents like water or ionic liquids, solvent-free conditions, and microwave-assisted synthesis to improve yields and reduce reaction times.[7] Catalysts such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions have shown to be effective, offering operational simplicity and high yields.[3] Propylphosphonic anhydride (T3P®) is another promoter for mild and efficient synthesis.[8]

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific problems you may encounter during the synthesis of substituted 1,7-naphthyridines, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired 1,7-Naphthyridine Product

Q: My reaction is consistently resulting in a low yield of the target 1,7-naphthyridine. What factors should I investigate?

A: Low yield is a multifaceted issue. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: Ensure the high purity of your 3-aminopyridine derivative and the active methylene compound. Impurities can introduce competing side reactions.[6]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.

    • Catalyst: Both acid and base catalysis can be employed, and the optimal choice depends on the specific substrates. For acid catalysis, phosphoric acid is common.[6] Lewis acids like In(OTf)₃ have also been shown to be highly effective.[9] For base catalysis, catalysts like choline hydroxide have been used in aqueous media.[7]

    • Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A temperature optimization study is recommended.

  • Incomplete Cyclization: The final cyclodehydration step may be slow or incomplete. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If intermediates are observed, consider extending the reaction time or increasing the temperature cautiously.[6]

  • Product Loss During Workup: The product may be lost during extraction or purification. Check the pH of your aqueous layer during workup to ensure the product, which is basic, is not lost. Optimize your purification method, such as the solvent system for column chromatography or recrystallization.[6]

Problem 2: Formation of a Dimeric Byproduct

Q: I've confirmed the formation of a significant amount of a dimeric byproduct. How can I prevent this?

A: Dimer formation is often concentration and temperature-dependent.

  • Slow Addition of Reagents: Adding the active methylene compound slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate, thus minimizing self-condensation and dimerization.[6][10]

  • Lower Reaction Temperature: If the reaction kinetics allow, lowering the temperature can disfavor the higher activation energy pathway leading to the dimer.

  • Choice of Catalyst: Certain catalysts may favor the intramolecular cyclization over intermolecular dimerization. Experiment with different Lewis acids or base catalysts to find one that is more selective for the desired product.

Problem 3: Poor Regioselectivity with Unsymmetrical Ketones

Q: My reaction with an unsymmetrical ketone is giving a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a known challenge in Friedländer-type reactions.

  • Catalyst Selection: The use of specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to provide high regioselectivity for the 2-substituted product.[10]

  • Slow Addition: As with dimer formation, the slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity.[10]

  • Directed Synthesis: If achieving high selectivity is not possible, consider a different synthetic strategy that builds the regiochemistry in a more controlled, stepwise manner, although this may increase the number of synthetic steps.

Troubleshooting Workflow

G start Low Yield or Impurity Observed check_sm Verify Purity of Starting Materials start->check_sm impure_sm Purify Starting Materials check_sm->impure_sm No pure_sm Starting Materials Pure check_sm->pure_sm Yes impure_sm->start analyze_byproducts Analyze Byproducts (LC-MS, NMR) pure_sm->analyze_byproducts dimer Dimer Formation? analyze_byproducts->dimer isomers Isomer Mixture? dimer->isomers No optimize_dimer Troubleshoot Dimerization: - Slow Addition - Lower Temperature dimer->optimize_dimer Yes other Other Impurities isomers->other No optimize_isomers Troubleshoot Regioselectivity: - Use Selective Catalyst (e.g., TABO) - Slow Ketone Addition isomers->optimize_isomers Yes optimize_general General Optimization: - Screen Catalysts (Acid/Base) - Optimize Temperature - Monitor Reaction to Completion other->optimize_general end_node Improved Yield and Purity optimize_dimer->end_node optimize_isomers->end_node optimize_general->end_node

Caption: A workflow for troubleshooting common issues in 1,7-naphthyridine synthesis.

Data Summary: Catalyst and Condition Effects

The choice of catalyst and reaction conditions can dramatically influence the outcome of the Friedländer synthesis. The following table summarizes various catalytic systems that have been successfully employed for the synthesis of naphthyridine derivatives, highlighting modern, more efficient approaches.

Catalyst SystemSubstratesSolventKey AdvantagesYield Range
Choline Hydroxide (ChOH) [7]2-aminonicotinaldehyde, AcetoneWaterEnvironmentally friendly, one-step process.Good to Excellent
CeCl₃·7H₂O [3][7]2-aminonicotinaldehyde, Active methylene compoundsSolvent-free (Grinding)Rapid, efficient, solvent-free, reusable catalyst.85-95%
DABCO [7]2-aminonicotinaldehyde, Active methylene compoundsSolvent-free (Microwave)Very rapid reaction times (minutes).88-96%
Propylphosphonic anhydride (T3P®) [8]Various amino-pyridines and ketonesDioxaneMild conditions, short reaction times.Excellent
Indium(III) triflate (In(OTf)₃) [9]2-aminoarylketones, β-ketoestersSolvent-freeHighly effective Lewis acid, selective for Friedländer product.75-92%

Experimental Protocols

Protocol 1: Baseline Friedländer Synthesis of a Substituted 1,7-Naphthyridine

This protocol is a generalized procedure based on classical acid-catalyzed methods and should be optimized for specific substrates.

Materials:

  • 3-Amino-2-chloropyridine (1 equivalent)

  • Ethyl acetoacetate (1.1 equivalents)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In the round-bottom flask, combine 3-amino-2-chloropyridine and ethyl acetoacetate.

  • Carefully add polyphosphoric acid to the mixture with stirring. The mixture will become viscous.

  • Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to approximately 80-90 °C.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8.

  • A precipitate should form. Collect the solid product by filtration.

  • Wash the crude product with cold water and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Minimizing Side Reactions using Solvent-Free Grinding

This protocol utilizes an environmentally friendly and efficient method for the synthesis of 1,8-naphthyridines, which can be adapted for 1,7-isomers.[3]

Materials:

  • 3-Amino-pyridine-4-carbaldehyde (1 mmol)

  • Active methylene compound (e.g., dimedone) (1 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1 mmol)

  • Mortar and pestle

  • Cold water

Procedure:

  • Place an equimolar mixture of the 3-aminopyridine aldehyde, the active methylene compound, and CeCl₃·7H₂O in a mortar.[7]

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes.[7] The progress of the reaction can be monitored by TLC.

  • Upon completion, add cold water to the reaction mixture.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the product with water and recrystallize from an appropriate solvent to afford the pure naphthyridine.

  • The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.[3]

Mechanistic Insight: Desired Annulation vs. Dimerization

G cluster_0 Desired Intramolecular Pathway cluster_1 Side Reaction: Intermolecular Pathway A 3-Aminopyridine + Enolate B Aldol Adduct Intermediate A->B Aldol Condensation E Enolate C Cyclized Intermediate B->C Intramolecular Cyclization D Desired 1,7-Naphthyridine C->D Dehydration F Self-Condensation Product (Dimer Precursor) E->F Intermolecular Attack

Caption: Competing pathways in 1,7-naphthyridine synthesis.

References

  • Frydman, B., Los, M., & Rapoport, H. (1969). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 34(10), 3117-3121. Available at: [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., ... & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1, 8-naphthyridines, and related heterocycles. The Journal of organic chemistry, 68(2), 467-477. Available at: [Link]

  • Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA. (2017). Chemistry–A European Journal, 23(69), 17568-17575. Available at: [Link]

  • Kumar, A., Sharma, S., Maurya, R. A., & Kumar, V. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(3), 748-759. Available at: [Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof. (2023). Google Patents.
  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3. 7H2O catalyzed Friedlander synthesis of 1, 8-naphthyridines under solvent-free grinding conditions. Connect Journals, 15(1), 1-4. Available at: [Link]

  • NHC–BIAN–Cu (I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per) fluoroacetylpyridines with Alkynes on Water. (2022). The Journal of Organic Chemistry, 87(10), 6679-6692. Available at: [Link]

  • Asymmetric Synthesis of a 5, 6, 7, 8-Tetrahydro-1, 6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Organic Process Research & Development, 24(10), 2174-2185. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Jida, M., Al-Sanea, M. M., & Abdel-Wahab, B. F. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 1045-1049. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1, 7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. Available at: [Link]

  • Czuba, W. (1979). Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 15(1), 1-13. Available at: [Link]

  • Darakshana, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, (36). Available at: [Link]

  • 1,6-Naphthyridin-2 (1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(23), 7291. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 1,7-Naphthyridine Cyclization

Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold.[1][2] The 1,7-naphthyridine core is a key component in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties.[1] However, its synthesis, particularly the critical cyclization step, can present significant challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for successful and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1,7-naphthyridine core?

There are several established methods, each with its own advantages and limitations. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the final molecule.

  • Friedländer Annulation: This is a classical and widely used method involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile).[1][3] It is a robust method, but can sometimes suffer from harsh reaction conditions or lack of regioselectivity with unsymmetrical ketones.[4][5]

  • Metal-Catalyzed Cyclizations: Modern synthetic chemistry has introduced milder and more versatile methods. Silver-catalyzed cyclization of starting materials like 2-aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydes, for example, proceeds under mild conditions, tolerates diverse functional groups, and can be amenable to gram-scale synthesis.[2][6] Other metals like Palladium, Ruthenium, and Manganese have also been successfully employed in various cyclization strategies.[4][7][8]

  • Multi-Component Reactions (MCRs): These reactions offer high efficiency and atom economy by combining three or more starting materials in a single pot to form the complex naphthyridine structure.[9] They are particularly valuable for building diverse compound libraries quickly.

  • Sequential Cross-Coupling and Cyclization: These strategies involve building a linear precursor through reactions like Suzuki or Heck couplings, followed by an intramolecular cyclization step to form the naphthyridine ring.[7][10]

Q2: How do I select the appropriate catalyst and solvent for my cyclization reaction?

Catalyst and solvent selection are codependent and critical for success. There is no single "best" choice; the optimal system depends on your specific substrates and reaction mechanism.

  • For Friedländer Reactions: Traditionally, these are catalyzed by acids or bases. However, modern variations use catalysts like choline hydroxide in water for a greener approach or cerium chloride (CeCl₃·7H₂O) under solvent-free grinding conditions for efficiency and simple work-up.[11][12]

  • For Metal-Catalyzed Reactions: The choice of metal and ligand is crucial. For instance, silver nitrate (AgNO₃) has proven effective in catalyzing the cyclization of ortho-alkynyl aldehydes.[2] Palladium catalysts like Pd(PPh₃)₄ are standard for cross-coupling steps that may precede cyclization.[1] The key is to screen a small set of catalysts and solvents. A solvent screening for a silver-catalyzed reaction identified dichloroethane (DCE) as the optimal medium for that specific transformation.[2]

  • Solvent Choice Rationale: Solvents are chosen based on their ability to dissolve the reactants, their boiling point (to control reaction temperature), and their inertness to the reaction conditions. Anhydrous solvents like DMF or DCE are often required for moisture-sensitive metal-catalyzed reactions.[1][4]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is not working, or the yield is consistently below 20%. What are the first parameters I should investigate?

A: When facing a low or non-existent yield, a systematic, step-by-step diagnosis is crucial. Start with the most fundamental aspects of the reaction setup before moving to more complex variables.

A Logical Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low-yielding cyclization reactions.

  • Reagent Quality and Stoichiometry:

    • Purity: Impurities in starting materials can poison catalysts or participate in side reactions. Re-purify your starting materials if their purity is questionable.

    • Solvents: For many metal-catalyzed reactions, anhydrous solvents are essential. Ensure solvents are properly dried and handled under an inert atmosphere.[4]

    • Stoichiometry: Carefully verify the molar equivalents of all reagents. For example, in some protocols, an excess of one reagent (e.g., 2.2 equivalents of NaH) is required to drive the reaction to completion.[1]

  • Reaction Atmosphere:

    • Many cyclization catalysts, especially palladium and ruthenium complexes, are sensitive to oxygen.[4] Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon. Degassing the solvent by bubbling with argon for 15-20 minutes before adding reagents is a standard best practice.[1]

  • Temperature and Time:

    • Temperature: This is a critical parameter. A temperature that is too low may result in an impractically slow reaction rate, while excessive heat can cause decomposition of reagents, intermediates, or the desired product.[4] For instance, some copper-catalyzed reactions show decreased yield when the temperature is raised from 100 °C to 120 °C.[4] A systematic optimization is recommended (see table below).

    • Reaction Time: Reactions should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum product formation. Prolonged reaction times do not always increase yield and can lead to the formation of degradation byproducts.[1][4]

Table 1: Example of Temperature Optimization Data

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
1 Room Temp. 12 < 5 No significant conversion
2 60 8 45 Incomplete conversion
3 80 6 85 Optimal conversion
4 100 6 70 Product degradation observed

Data is illustrative and based on general optimization principles.

Issue 2: Formation of Impurities and Side Products

Q: My TLC/LC-MS shows multiple spots, and purification is difficult. What are the likely side products and how can I prevent them?

A: The formation of side products is a primary cause of reduced yield and purification headaches. The identity of these byproducts is a clue to what is going wrong in your reaction.

  • Incomplete Cyclization: If the reaction does not go to completion, you will isolate intermediates. This can often be resolved by increasing the reaction time or temperature, but be mindful of potential product degradation.[4]

  • Homocoupling: In cross-coupling reactions used to build precursors, the homocoupling of starting materials is a common side reaction. This can often be minimized by adjusting the catalyst, ligand, or base.

  • Isomer Formation: The use of unsymmetrical ketones in a Friedländer synthesis can lead to the formation of two different regioisomers.[4] The selectivity can sometimes be controlled by the choice of catalyst. For example, using cyclic secondary amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) in Friedländer annulations has been shown to provide high regioselectivity for the 2-substituted product.[5]

  • Decomposition: Your target molecule or a key intermediate may be unstable under the reaction conditions. This is often observed at elevated temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.[4]

Issue 3: Scale-Up Challenges

Q: My reaction works well on a 50 mg scale, but fails when I try to scale it up to 5 grams. What could be the issue?

A: Scale-up introduces new challenges related to mass and heat transfer.

  • Heat Transfer: A small vial in a heating block has very efficient heat transfer. A large round-bottom flask does not. The "real" internal temperature of a large reaction may be significantly different from the set temperature of the heating mantle. Use a thermocouple to monitor the internal reaction temperature and adjust heating accordingly.

  • Mixing: Efficient stirring is crucial. As the reaction volume increases, ensure your stirring is vigorous enough to keep the mixture homogeneous, especially if solids are present.

  • Reagent Addition: The rate of addition for key reagents can be critical. A reagent added all at once in a small-scale reaction may need to be added dropwise via an addition funnel on a larger scale to control exotherms or local concentration effects.[1]

Section 3: Key Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates.

Protocol 1: Generalized Friedländer Annulation[11]

This protocol describes a classic approach to 1,8-naphthyridine synthesis.

A Generalized Friedländer Workflow

G Start Combine 2-aminonicotinaldehyde & active methylene compound Catalyst Add Catalyst (e.g., acid or base) Start->Catalyst Heat Heat Reaction Mixture (e.g., 50-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Precipitate/Extract Product Monitor->Workup Purify Purify by Filtration or Column Chromatography Workup->Purify End Characterize Final Product Purify->End

Caption: A simplified workflow for the Friedländer synthesis of naphthyridines.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 equiv) and the active methylene compound (1.0-1.2 equiv).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, water, or solvent-free). Add the catalyst (e.g., a catalytic amount of base like KOH or an acid like p-TSA).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 50-100 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent.[11] Alternatively, if the product is soluble, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Protocol 2: Silver-Catalyzed Synthesis of Fused 1,7-Naphthyridines[2]

This protocol outlines a modern, mild approach for constructing complex 1,7-naphthyridine derivatives.

  • Reaction Setup: To a reaction vessel, add the ortho-alkynylquinoline carbaldehyde (1.0 equiv), the 2-aminobenzamide derivative (1.0 equiv), and the silver catalyst (e.g., AgNO₃, 20 mol%).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent (e.g., DCE, 2 mL for a 0.2 mmol scale).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 6 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Note that prolonged reaction times may lead to decreased yield in some cases.[2]

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the final product.[2]

References

  • BenchChem. (n.d.). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols.
  • MDPI. (2025, November 12).
  • Shimkin, K. W., et al. (2024, July 20).
  • Al-dujaili, A. H., et al. (n.d.).
  • ResearchGate. (2019, April 16).
  • MDPI. (2024, October 14).
  • Chemical Review and Letters. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.
  • BenchChem. (n.d.). Technical Support Center: Improving Benzo[c]naphthyridine Cyclization Yields.
  • ResearchGate. (n.d.).
  • Sciforum. (2025, November 12).
  • ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
  • Frydman, B., Los, M., & Rapoport, H. (1971). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
  • PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • ACS Publications. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][9]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][13]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization.

  • Ciszewski, G., et al. (2002, December 6). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals.

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Troubleshooting

Technical Support Center: Enhancing the Selectivity of 1,7-Naphthyridine Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working on 1,7-naphthyridine kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on 1,7-naphthyridine kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in enhancing the selectivity of your compounds. Our approach is rooted in a deep understanding of the underlying science, providing not just protocols, but the rationale behind them to guide your experimental decisions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the development and characterization of 1,7-naphthyridine kinase inhibitors.

FAQ 1: My initial 1,7-naphthyridine hit is potent, but shows significant off-target activity in a broad kinase panel. What are my next steps?

This is a common challenge. The promiscuity of many kinase inhibitors stems from the highly conserved nature of the ATP-binding pocket across the kinome.[1] Your primary goal is to identify structural modifications that will be tolerated by your target kinase but rejected by off-target kinases.

Recommended Actions:

  • Analyze Existing Structure-Activity Relationships (SAR): If you have co-crystal structures of your inhibitor with its target or off-targets, analyze the binding modes. Look for unique pockets or residues in your target kinase that can be exploited. For 1,7-naphthyridine scaffolds, key interactions often involve hydrogen bonding with the kinase hinge region.[2][3]

  • Computational Modeling: Utilize computational methods to predict the binding of your lead compound to both on-target and off-target kinases.[4][5][6][7][8] This can help prioritize synthetic modifications.

  • Systematic Medicinal Chemistry Exploration:

    • Exploit Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. If your target has a small gatekeeper (e.g., glycine, alanine, or threonine), you can introduce bulky substituents to your inhibitor that will clash with the larger gatekeeper residues of off-target kinases.[1]

    • Target Non-Conserved Residues: Look for opportunities to form interactions with less conserved residues in the active site.

    • Modulate Physicochemical Properties: Fine-tuning properties like lipophilicity can impact selectivity. Highly lipophilic compounds are sometimes associated with off-target effects.[9]

FAQ 2: I'm seeing a discrepancy between my biochemical assay data and my cell-based assay results. Why is this happening and which data should I trust?

This is a critical question, and the answer is that both data sets are valuable and provide different types of information. It is not uncommon to see a drop in potency when moving from a biochemical to a cellular environment.[2][10]

Potential Reasons for Discrepancies:

  • ATP Concentration: Biochemical assays are often run at or below the Michaelis-Menten constant (Km) for ATP, whereas intracellular ATP concentrations are in the millimolar range.[2][11][12] An inhibitor that is a potent ATP competitor at low ATP concentrations may be less effective in the high-ATP cellular environment.

  • Cellular Permeability: Your compound may have poor membrane permeability, preventing it from reaching its intracellular target.[2][10]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Metabolism: The compound may be rapidly metabolized within the cell.

  • Off-Target Engagement in Cells: The cellular environment can influence inhibitor binding and reveal off-target interactions not observed in vitro.[10]

Which data to trust?

  • Biochemical assays provide a clean measure of direct target engagement and are excellent for initial SAR studies.

  • Cell-based assays offer a more physiologically relevant picture of a compound's activity, taking into account factors like cell permeability and competition with endogenous ATP.[10] Ultimately, for a drug development program, cellular activity is more predictive of in vivo efficacy.

Troubleshooting Workflow:

A Discrepancy Observed: Biochemical vs. Cellular Potency B Assess Cellular Permeability (e.g., Caco-2 assay) A->B C High Permeability B->C Good D Low Permeability B->D Poor E Run Biochemical Assay at High ATP (e.g., 1-2 mM) C->E I Modify Scaffold to Improve Permeability D->I F Potency Maintained E->F Yes G Potency Decreased E->G Yes H Investigate Cellular Efflux and Metabolism F->H J Significant ATP Competition: Re-evaluate Binding Mode G->J

Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.

FAQ 3: How do I design a robust kinase selectivity profiling strategy?

A comprehensive selectivity profiling strategy is essential to de-risk your lead compound and understand its potential for off-target effects.[13]

A Tiered Approach is Recommended:

  • Initial Broad Panel Screen: Screen your compound at a single high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases (e.g., the DiscoverX screen).[10] This will provide a broad overview of your compound's selectivity.

  • Dose-Response Follow-up: For any kinases that show significant inhibition in the initial screen, perform a dose-response experiment to determine the IC50 or Kd value.

  • Cell-Based Selectivity Profiling: As your compound advances, it is crucial to assess its selectivity in a cellular context using technologies like the NanoBRET Target Engagement Assay.[10] This will provide a more accurate picture of target engagement in a physiological setting.

Key Considerations for Assay Selection:

Assay TypeProsCons
Biochemical (e.g., ADP-Glo, TR-FRET) [12][14]High-throughput, direct measure of inhibition, good for initial SAR.May not reflect cellular activity due to low ATP concentrations and lack of cellular factors.
Biophysical (e.g., Thermal Shift Assay) [3][12]Confirms direct binding to the target.Does not measure inhibition of kinase activity.
Cell-Based Target Engagement (e.g., NanoBRET) [10]Physiologically relevant, measures direct target binding in live cells.Requires specific reagents for each target, can be lower throughput.
Cell-Based Functional Assays (e.g., Western blot for downstream substrate phosphorylation) Confirms functional inhibition of the target kinase in a cellular pathway.Can be indirect and may be affected by other pathways.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for key experiments to enhance and validate the selectivity of your 1,7-naphthyridine kinase inhibitors.

Protocol 2.1: Step-by-Step Guide to a Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your compound is engaging its intended target within the complex environment of a cell.[3][12] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow:

A 1. Cell Culture and Treatment: Grow cells to confluency and treat with inhibitor or vehicle control. B 2. Heating: Aliquot cell suspensions and heat at a range of temperatures. A->B C 3. Cell Lysis: Lyse cells to release proteins. B->C D 4. Separation of Soluble and Precipitated Proteins: Centrifuge to pellet aggregated proteins. C->D E 5. Protein Quantification: Collect supernatant and quantify soluble target protein (e.g., by Western blot or ELISA). D->E F 6. Data Analysis: Plot soluble protein vs. temperature to generate melt curves and determine the shift in melting temperature (Tm). E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture your chosen cell line to approximately 80-90% confluency.

    • Treat the cells with your 1,7-naphthyridine inhibitor at various concentrations (and a vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target kinase in the supernatant using Western blotting or an ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the percentage of soluble protein relative to the non-heated control against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A significant increase in Tm in the presence of your inhibitor confirms target engagement.

Protocol 2.2: Kinase Selectivity Profiling Using a Luminescence-Based Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][15] This protocol can be adapted for screening your 1,7-naphthyridine inhibitor against a panel of kinases.

Materials:

  • Kinase panel of interest

  • Corresponding kinase substrates

  • Your 1,7-naphthyridine inhibitor

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • ATP

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Luminometer

Experimental Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of your 1,7-naphthyridine inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following to each well:

      • Kinase reaction buffer

      • Your inhibitor at the desired final concentration (or vehicle control)

      • Substrate and ATP (at a concentration close to the Km for each kinase for optimal sensitivity)

    • Initiate the reaction by adding the kinase.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinases (usually 30°C or room temperature) for a set period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Interpretation:

A highly selective inhibitor will have a low IC50 for the target kinase and significantly higher IC50 values for off-target kinases. A selectivity index can be calculated by dividing the off-target IC50 by the on-target IC50.

Section 3: Data Interpretation and Advanced Strategies

Understanding Structure-Activity Relationships (SAR) for 1,7-Naphthyridines

The 1,7-naphthyridine scaffold is a versatile starting point for kinase inhibitors.[16] Understanding the SAR of your chemical series is key to rationally designing more selective compounds.

Key Structural Features and Their Impact on Selectivity:

  • Hinge-Binding Motif: The nitrogen atoms in the naphthyridine core are often crucial for forming hydrogen bonds with the kinase hinge region.[2] Modifying the substitution pattern on the naphthyridine core can fine-tune these interactions.

  • Substituents Exploring the Ribose Pocket and Solvent-Front: Modifications at positions that project towards the solvent-exposed region or the ribose-binding pocket can be altered to improve selectivity by introducing steric clashes with off-target kinases or by making favorable interactions with unique residues in the target kinase.

  • Carboxylic Acid and Amide Moieties: The presence of carboxylic acid or amide groups can significantly impact potency and permeability.[2][12] While carboxylic acids can increase potency, they may reduce cell permeability. Converting a carboxylic acid to a corresponding amide can improve permeability.[2]

Example SAR Table for a Hypothetical 1,7-Naphthyridine Series:

CompoundR1 GroupTarget Kinase IC50 (nM)Off-Target Kinase X IC50 (nM)Selectivity Index (X/Target)
1-H501503
2-CH34550011
3-OCH3602003.3
4-c-propyl20>10,000>500

This hypothetical data suggests that a cyclopropyl group at the R1 position dramatically improves selectivity.

Leveraging Type II Inhibitors for Enhanced Selectivity

Most kinase inhibitors are "Type I," binding to the active (DFG-in) conformation of the kinase. "Type II" inhibitors bind to the inactive (DFG-out) conformation, often extending into an adjacent allosteric pocket.[4] Because the inactive conformation and the allosteric pocket are generally less conserved across the kinome, Type II inhibitors can offer superior selectivity.[4]

Strategy:

If your 1,7-naphthyridine scaffold allows for modifications that can access the allosteric pocket created in the DFG-out conformation, this can be a powerful strategy to enhance selectivity. This often involves adding a larger, flexible substituent that can occupy this pocket.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A | Journal of Medicinal Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PUBDB. Available at: [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - ResearchGate. Available at: [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. Available at: [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed. Available at: [Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Molecular Hybridization of Naphthoquinones as Selective Inhibitors of Shikimate Kinase: A Promising Strategy Against Mycobacterium tuberculosis - MDPI. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. Available at: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Available at: [Link]

  • Full article: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. Available at: [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. Available at: [Link]

  • Addressing Off-Target Effects of TKIs in Pediatric CML | OncLive. Available at: [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Available at: [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. Available at: [Link]

  • off-target effects of drugs - YouTube. Available at: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. Available at: [Link]

  • Structure-activity relationships study of mTOR kinase inhibition | OTT - Dove Medical Press. Available at: [Link]

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Optimization

Technical Support Center: Navigating the Stability of 1,7-Naphthyridine Intermediates

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 1,7-naphthyridine intermediates. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 1,7-naphthyridine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this privileged heterocyclic scaffold. Here, we provide in-depth, experience-driven insights and practical solutions to common stability issues encountered during the synthesis, purification, and storage of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

The electron-deficient nature of the 1,7-naphthyridine core, stemming from the presence of two nitrogen atoms, is central to both its desirable biological activities and its potential instability under certain experimental conditions. This section addresses specific issues you may encounter and provides a framework for systematic troubleshooting.

Issue 1: My 1,7-naphthyridine intermediate is degrading during aqueous work-up or in protic solvents.

Potential Cause: The 1,7-naphthyridine ring system, particularly when functionalized with electron-withdrawing or hydrolyzable groups, can be susceptible to hydrolysis under both acidic and basic conditions. The protonation state of the ring nitrogens significantly influences the molecule's reactivity and degradation pathways[1].

Troubleshooting Steps & Expected Outcomes:

Troubleshooting Step Detailed Protocol Expected Outcome
pH Control During aqueous extraction, use a buffered solution (pH 6-8) instead of plain deionized water. If the reaction was conducted under acidic or basic conditions, neutralize the mixture carefully with a mild acid (e.g., saturated NH₄Cl) or base (e.g., saturated NaHCO₃) to a near-neutral pH before extraction.Minimized hydrolysis of sensitive functional groups (e.g., esters, amides) and prevention of ring degradation.
Solvent Selection For extractions, opt for less polar, aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) and minimize contact time with the aqueous phase. If possible, perform a direct work-up by filtering the reaction mixture through a pad of celite and washing with an appropriate organic solvent.Reduced exposure to water, thereby limiting the extent of hydrolysis.
Temperature Management Conduct all aqueous work-up procedures at low temperatures (0-5 °C) using an ice bath.Slower degradation kinetics, preserving the integrity of the intermediate.

Causality Explained: The nitrogen atoms in the 1,7-naphthyridine ring can be protonated under acidic conditions, increasing the ring's susceptibility to nucleophilic attack by water. Conversely, under basic conditions, deprotonation of acidic protons on substituents can initiate degradation pathways. Maintaining a neutral pH minimizes these risks.

Issue 2: I'm observing the formation of N-oxides or other oxidation byproducts.

Potential Cause: The lone pair of electrons on the nitrogen atoms of the 1,7-naphthyridine ring makes them susceptible to oxidation, leading to the formation of N-oxides[2]. This can be exacerbated by exposure to atmospheric oxygen, certain reagents, or metal catalysts.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting Step Detailed Protocol Expected Outcome
Inert Atmosphere Conduct reactions under an inert atmosphere of nitrogen or argon. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas or by using freeze-pump-thaw cycles.Prevention of aerobic oxidation of the naphthyridine nitrogen.
Reagent Purity Use freshly opened or purified reagents, as peroxide impurities in solvents like THF or diethyl ether can be a source of oxidation.Elimination of unintended oxidizing agents from the reaction mixture.
Antioxidant Addition For storage of sensitive intermediates, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). Confirm compatibility with downstream applications.Enhanced long-term stability of the intermediate in solution or as a solid.

Causality Explained: The nitrogen atoms in the 1,7-naphthyridine ring are nucleophilic and can react with electrophilic oxygen sources. N-oxide formation can alter the electronic properties and reactivity of the molecule, potentially leading to unwanted side reactions or difficulties in subsequent steps.

Issue 3: My reaction mixture or purified compound darkens upon exposure to light.

Potential Cause: Aromatic heterocyclic compounds are often susceptible to photodegradation. Exposure to ambient or UV light can induce photochemical reactions, leading to decomposition and the formation of colored impurities[1].

Troubleshooting Steps & Expected Outcomes:

Troubleshooting Step Detailed Protocol Expected Outcome
Light Protection Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware. Protect solutions and solid samples from light during storage by using amber vials and storing them in the dark.Minimized photodegradation and preservation of the compound's purity and appearance.
Low-Light Conditions Perform experimental manipulations, such as chromatography and solvent evaporation, under reduced laboratory lighting.Reduced exposure to light during purification and handling, preventing the formation of light-induced artifacts.

Causality Explained: The π-system of the 1,7-naphthyridine ring can absorb light energy, promoting electrons to higher energy states. This excited state can then undergo various reactions, including oxidation, rearrangement, or polymerization, leading to decomposition.

Workflow for Stability Assessment: Forced Degradation Studies

To proactively understand the stability profile of a novel 1,7-naphthyridine intermediate, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways[3][4][5][6][7].

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC RP-HPLC-UV/MS Acid->HPLC Analyze by Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze by Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Analyze by Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze by Photo Photolytic (UV/Vis light) Photo->HPLC Analyze by ID Identify Degradants HPLC->ID Pathway Elucidate Pathways HPLC->Pathway Method Develop Stability- Indicating Method HPLC->Method NMR NMR Spectroscopy MS Mass Spectrometry ID->NMR ID->MS Intermediate 1,7-Naphthyridine Intermediate Intermediate->Acid Expose to Intermediate->Base Expose to Intermediate->Oxidation Expose to Intermediate->Thermal Expose to Intermediate->Photo Expose to

Caption: Workflow for a forced degradation study of a 1,7-naphthyridine intermediate.

Detailed Protocol for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of your 1,7-naphthyridine intermediate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or slightly elevated (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Heat a solution of the compound at 60-80°C. Also, store the solid compound at an elevated temperature.

    • Photolytic Degradation: Expose a solution of the compound to UV (e.g., 254 nm) and visible light. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products. The mass spectrometry data will be crucial for the structural elucidation of these new species.

Best Practices for Synthesis and Purification

Troubleshooting Common Cross-Coupling Reactions

Suzuki and Buchwald-Hartwig reactions are frequently employed to functionalize the 1,7-naphthyridine core. However, the electron-deficient nature of the ring and the presence of nitrogen atoms can lead to challenges.

Troubleshooting_Cross_Coupling cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low Yield / No Reaction Catalyst Catalyst Deactivation LowYield->Catalyst Ligand Ligand Oxidation/ Inappropriate Choice LowYield->Ligand Base Suboptimal Base LowYield->Base SideReactions Side Reactions (e.g., Homocoupling) SideReactions->Catalyst Oxygen Presence of Oxygen SideReactions->Oxygen Precatalyst Use Pre-catalyst Catalyst->Precatalyst Inert Strict Inert Atmosphere Catalyst->Inert Screen Screen Ligands/Bases Ligand->Screen Base->Screen Degas Thorough Degassing Oxygen->Degas

Caption: Troubleshooting common issues in cross-coupling reactions with 1,7-naphthyridine substrates.

  • Catalyst Deactivation: The nitrogen atoms in the 1,7-naphthyridine ring can coordinate to the palladium catalyst, leading to its deactivation[8]. Using bulky, electron-rich phosphine ligands can help mitigate this issue.

  • Ligand Selection: The choice of ligand is crucial. For challenging couplings, a systematic screening of ligands (e.g., Buchwald or Josiphos-type ligands) is recommended.

  • Base Sensitivity: Some 1,7-naphthyridine intermediates may be sensitive to strong bases. If degradation is observed, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃).

Purification of Polar and Potentially Unstable Intermediates
  • Column Chromatography: For polar intermediates that exhibit tailing on silica gel, consider using a neutral or basic alumina column. Alternatively, deactivating the silica gel with a small amount of triethylamine in the eluent can improve chromatographic performance.

  • Boronic Acid/Ester Purification: Boronic acid and ester intermediates used in Suzuki couplings can be challenging to purify. If standard chromatography fails, consider converting the boronic acid to its trifluoroborate salt (which is often crystalline and more stable) or using specialized purification techniques like derivatization with diethanolamine followed by recrystallization[9][10].

  • Minimize Exposure: During purification, minimize the exposure of the intermediate to heat and light. Use a rotary evaporator with a water bath at a moderate temperature and protect the fractions from light.

The Role of Protecting Groups

For multi-step syntheses, the use of protecting groups can be essential to mask reactive functionalities and prevent unwanted side reactions[11][12][13].

  • Amine Protection: If the 1,7-naphthyridine intermediate bears an amino group, protecting it as a carbamate (e.g., Boc or Cbz) can prevent its interference in subsequent reactions.

  • Orthogonal Strategies: In complex syntheses, employing an orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others, providing greater synthetic flexibility.

By understanding the inherent reactivity of the 1,7-naphthyridine core and implementing these troubleshooting strategies and best practices, researchers can successfully navigate the challenges associated with the stability of these important synthetic intermediates.

References

  • K., M. A., & W., B. E. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Google Patents. (2023).
  • Pharmaguideline. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • Vijila, C., Ramalingam, A., Gowri, V. S., Chua, S. O., & Sivakumar, K. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(5), 983–989. [Link]

  • Lumeras, W., Vidal, L., Vidal, B., Balagué, C., Orellana, A., Maldonado, M., Domínguez, M., Segarra, V., & Caturla, F. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 54(21), 7555–7574. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry Proceedings, 18(1), 103. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. [Link]

  • Bajaj, S., & Singla, D. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Findlay, S. (2019). Protecting Groups – A Necessary Evil?. CHEMISTRY 4000. [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

  • Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. (2015). ResearchGate. [Link]

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2025). ResearchGate. [Link]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. (n.d.). [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). ResearchGate. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Reddit. (2024). Trouble purifying my boronate ester compound. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 869-873. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity Control in 1,7-Naphthyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 1,7-naphthyridines. The pyrido[3,4-b]pyridine (1,7-naphthyridine) scaffold is a privileged structure in medicinal chemistry and optoelectronics. However, its c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,7-naphthyridines. The pyrido[3,4-b]pyridine (1,7-naphthyridine) scaffold is a privileged structure in medicinal chemistry and optoelectronics. However, its construction is notoriously plagued by regioselectivity issues, often resulting in undesired 1,5-naphthyridine isomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol in your syntheses.

Section 1: Troubleshooting & FAQs

Q1: When attempting a classical Skraup synthesis starting from 3-aminopyridine, my major isolated product is 1,5-naphthyridine, with only trace amounts of the 1,7-isomer. Why does this happen, and how can I reverse the regioselectivity?

Causality & Expert Insight: In the Skraup reaction of 3-aminopyridine, the initial step is the conjugate addition of the amine to the α,β -unsaturated carbonyl intermediate. Subsequent electrophilic aromatic substitution closes the ring. The C6 position of 3-aminopyridine (para to the amine) is less sterically hindered and more electron-rich than the C2 position (ortho to the amine). Consequently, cyclization predominantly occurs at C6, yielding 1,5-naphthyridine.

Solution: To force cyclization at the sterically hindered C2 position, you must electronically activate it. By oxidizing the starting material to 3-aminopyridine 1-oxide , the N-oxide moiety strongly activates the C2 position toward electrophilic attack, directing the cyclization to yield the 1,7-naphthyridine N-oxide, which can subsequently be reduced. Alternatively, abandon the statistical Skraup method and utilize pre-functionalized precursors (e.g., 4-iodopyridin-3-amine) for transition-metal-catalyzed cross-coupling.

Q2: I am using a Palladium-catalyzed Heck coupling of 4-iodopyridin-3-amine with propenal dimethyl acetal, but I observe significant protodehalogenation and low cyclization yields. How do I optimize this?

Causality & Expert Insight: Electron-deficient heteroaryl halides are highly susceptible to protodehalogenation during Pd-catalyzed cross-couplings. Furthermore, the basic nitrogen atoms of the newly formed naphthyridine product can strongly coordinate to the palladium center, leading to catalyst poisoning and incomplete conversion.

Solution: Switch to a highly active, sterically bulky ligand such as tri-tert-butylphosphine ( P(t−Bu)3​ ). The steric bulk accelerates both the oxidative addition and reductive elimination steps, kinetically outcompeting the protodehalogenation pathway. Additionally, ensure the final cyclization step is performed under strictly neutral or mildly acidic conditions (e.g., using a catalytic amount of triethylamine hydroiodide) to facilitate acetal deprotection and imine condensation without degrading the sensitive intermediate.

Q3: Are there milder, highly regioselective one-pot alternatives to these classical multi-step syntheses?

Causality & Expert Insight: Yes. Recent breakthroughs have demonstrated that silver-catalyzed cyclization using 2-aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydes provides exceptional regioselectivity for fused 1,7-naphthyridines. The silver catalyst ( AgOTf ) selectively π -coordinates to the alkyne, lowering its LUMO. This facilitates a highly regioselective 6-endo-dig cyclization by the newly formed imine nitrogen, exclusively forming the 1,7-naphthyridine framework under mild conditions without the harsh acids required in Skraup/Friedländer syntheses.

Section 2: Quantitative Comparison of Synthetic Routes

The following table summarizes the quantitative data and operational parameters for the primary 1,7-naphthyridine synthesis strategies to help you select the optimal route for your substrate scope.

Synthetic StrategyStarting MaterialsMajor Isomer FormedRegioselectivity Control FactorTypical YieldReaction Conditions
Classical Skraup 3-Aminopyridine + Glycerol1,5-NaphthyridineSteric hindrance at C2< 10% (for 1,7)Harsh ( H2​SO4​ , 135 °C)
Modified Skraup 3-Aminopyridine 1-oxide1,7-NaphthyridineElectronic activation by N-oxide30 - 45%Harsh ( H2​SO4​ , 135 °C)
Pd-Catalyzed Heck 4-Iodopyridin-3-amine + Acetal1,7-NaphthyridinePre-installed halogen at C470 - 76%Mild (Pd(OAc)₂, 70 °C)
Ag-Catalyzed Cyclization o-Alkynylquinoline carbaldehyde1,7-NaphthyridineAg-alkyne π -coordination75 - 96%Mild (AgOTf, Room Temp/80 °C)

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Palladium-Catalyzed Heck Cyclization to 1,7-Naphthyridine

This protocol bypasses the regioselectivity issues of the Skraup reaction by utilizing a pre-halogenated pyridine ring to dictate the site of C-C bond formation.

  • Preparation of Intermediate: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-iodopyridin-3-amine (1.0 equiv), propenal dimethyl acetal (1.5 equiv), Pd(OAc)2​ (5 mol%), NaHCO3​ (2.0 equiv), and tetrabutylammonium chloride (TBACl) in anhydrous DMF.

  • Coupling: Heat the mixture to 70 °C for 12 hours. Monitor the formation of the intermediate pyridine acetal via LC-MS.

  • Cyclization: Once the Heck coupling is complete, add a catalytic amount of triethylamine hydroiodide ( Et3​N⋅HI ) to the reaction mixture.

  • Workup: The mildly acidic conditions provided by the hydroiodide salt facilitate the deprotection of the acetal and trigger the spontaneous intramolecular imine condensation.

  • Purification: Quench with water, extract with ethyl acetate ( 3×20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and purify via silica gel chromatography to isolate the pure 1,7-naphthyridine (approx. 76% yield).

Protocol B: Silver-Catalyzed Regioselective Synthesis

This modern, one-pot methodology is ideal for synthesizing highly functionalized, polycyclic 1,7-naphthyridines under mild conditions.

  • Imine Formation: In a reaction vial, dissolve the ortho-alkynylquinoline carbaldehyde (1.0 equiv) and 2-aminobenzamide derivative (1.1 equiv) in a suitable organic solvent (e.g., DCE).

  • Catalyst Addition: Add 10 mol% of AgOTf to the reaction mixture.

  • Cyclization: Stir the mixture at 80 °C. The silver catalyst selectively activates the alkyne, driving a regioselective 6-endo-dig attack by the imine nitrogen. Monitor via TLC until complete consumption of the starting materials is observed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture directly through a pad of Celite to remove the silver salts. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify by column chromatography using a 3:10 ethyl acetate/hexane gradient to yield the functionalized 1,7-naphthyridine as a yellow semi-solid (up to 96% yield).

Section 4: Mechanistic & Workflow Visualizations

SkraupRegioselectivity Start 3-Aminopyridine + Glycerol / H2SO4 Intermediate Michael Adduct Intermediate Start->Intermediate PathA Electrophilic Attack at C6 (Sterically favored) Intermediate->PathA Preferred PathB Electrophilic Attack at C2 (Sterically hindered) Intermediate->PathB Disfavored ProdA 1,5-Naphthyridine (Major Product) PathA->ProdA ProdB 1,7-Naphthyridine (Minor/Trace Product) PathB->ProdB Solution Solution: Use 3-Aminopyridine 1-oxide to activate C2 position Solution->PathB

Mechanistic divergence in the Skraup synthesis of naphthyridines from 3-aminopyridine.

AgCatalyzedWorkflow Step1 Step 1: Imine Condensation Amine + o-Alkynylquinoline Carbaldehyde Step2 Step 2: Silver-Alkyne π-Coordination (AgOTf Catalyst) Step1->Step2 Step3 Step 3: Regioselective Cyclization (6-endo-dig pathway) Step2->Step3 Step4 Step 4: Workup & Purification (Celite Filtration) Step3->Step4 Product Functionalized 1,7-Naphthyridine (High Yield & Regioselectivity) Step4->Product

Workflow for the highly regioselective silver-catalyzed 1,7-naphthyridine synthesis.

References

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025).
Optimization

Section 1: Structural Optimization &amp; SAR Troubleshooting (FAQs)

Welcome to the Technical Support Center for 1,7-Naphthyridine-Based Drug Development . This guide is designed for researchers, medicinal chemists, and drug development professionals actively troubleshooting off-target li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,7-Naphthyridine-Based Drug Development . This guide is designed for researchers, medicinal chemists, and drug development professionals actively troubleshooting off-target liabilities, pharmacokinetic issues, and target engagement discrepancies associated with the 1,7-naphthyridine scaffold.

Q1: We are observing significant off-target kinase activity (e.g., ERK1, JNK1-3) with our 1,7-naphthyridine p38α inhibitors. How can we structurally enhance selectivity? A: The lack of selectivity often stems from promiscuous binding within the highly conserved ATP-binding pockets of related kinases. To overcome this, introducing an N-oxide group to the 1,7-naphthyridine core is highly effective. Structure-activity relationship (SAR) studies reveal that the N-oxide oxygen is essential for both activity and marked selectivity against related kinases like ERK1 and JNK1-3 (>10,000 fold selectivity)[1]. Causality: The N-oxide oxygen acts as a critical hydrogen bond acceptor that perfectly aligns with the specific geometry of the p38α active site. In off-target kinases, this same oxygen creates a steric and electrostatic clash, effectively blocking promiscuous binding[1].

Q2: Our 1,7-naphthyridine PIP4K2A inhibitor shows potent biochemical activity but exhibits high off-target toxicity in vivo. What is the recommended troubleshooting workflow? A: Discrepancies between biochemical potency and in vivo toxicity usually indicate off-target engagement or poor physicochemical properties. First, avoid replacing the 1,7-naphthyridine core with a pyrido[3,4-d]pyrimidine core, as this is poorly tolerated by PIP4K2A and increases off-target promiscuity[2]. Instead, focus on functionalizing the existing core. The introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core significantly improves biochemical potency and target specificity[2]. To validate that your toxicity is off-target rather than mechanism-based, utilize a Cellular Thermal Shift Assay (CETSA) to confirm on-target PIP4K2A engagement in live cells[2].

Q3: We are developing CNS-targeted drugs, but our 1,7-naphthyridine candidates are showing high P-glycoprotein (P-gp) efflux ratios, acting as off-target substrates. How do we bypass this? A: The 1,7-naphthyridine core can sometimes act as a strong substrate for P-gp transport, which severely limits central nervous system (CNS) penetration and causes off-target accumulation in peripheral tissues[3]. If functional group optimization fails to reduce the P-gp liability, isomeric switching is the most effective strategy. Shifting the nitrogen atoms to form a 1,5-naphthyridine core has been shown to provide the best overall balance of target potency, selectivity, and a reduced P-gp efflux ratio, effectively bypassing the transporter's recognition motif[3].

Q4: How can we predict off-target liabilities computationally before synthesizing new 1,7-naphthyridine analogues? A: High attrition rates due to unpredicted off-target binding can be mitigated using machine learning-driven Quantitative Structure-Activity Relationship (QSAR) models. Implementing a Support Vector Machine (SVM) algorithm with a Radial Basis Function (RBF) kernel has proven highly effective for predicting the inhibitory activity of 1,7-naphthyridine analogues[4]. When used in tandem with molecular docking to map hydrogen bonding, pi-pi, and pi-cation interactions, this computational workflow provides a self-validating predictive model that screens out promiscuous binders before synthesis[4].

Section 2: Quantitative Data Summary

The following table summarizes the structure-activity outcomes of key 1,7-naphthyridine modifications to help benchmark your internal assay results.

Compound / SeriesTarget KinaseActivity (IC₅₀ / ED₅₀)Key Structural Modification & Outcome
Aminopyridine N-oxide 2 p38α MAP KinaseIC₅₀ = 21 nMBaseline comparison for p38α inhibition[1]
1,7-Naphthyridine N-oxides p38α MAP KinaseED₅₀ = 0.5 mg/kg (in vivo)N-oxide oxygen addition; eliminated ERK1/JNK off-target binding[1]
BAY-091 (Compound 60) PIP4K2AIC₅₀ = 5.5 nM (Low ATP)C-5 Chlorine substitution; improved target specificity[2]
BAY-297 (Compound 58) PIP4K2AIC₅₀ = 13 nM (Low ATP)Advanced tool compound with high biochemical selectivity[2]

Section 3: Diagnostic Workflows & Signaling Pathways

OptimizationWorkflow Hit 1,7-Naphthyridine Hit (High Off-Target Activity) SAR Structural Optimization (N-oxidation, C-5 Substitution) Hit->SAR Assay Biochemical Profiling (ADP-Glo at Low/High ATP) SAR->Assay CETSA Target Engagement (CETSA / TSA Validation) Assay->CETSA Decision Selectivity Check CETSA->Decision Lead Optimized Lead Compound (High Selectivity) Decision->Lead On-Target Confirmed Isomer Isomeric Switching (e.g., 1,5-Naphthyridine) Decision->Isomer P-gp Efflux / Promiscuity Isomer->SAR Re-enter Pipeline

Workflow for optimizing 1,7-naphthyridine derivatives to eliminate off-target liabilities.

SignalingPathway cluster_p38 p38α MAPK Pathway Drug 1,7-Naphthyridine N-oxide p38 p38α MAP Kinase Drug->p38 Potent Inhibition (On-Target) OffTarget Off-Target Kinases (ERK1, JNK1-3) Drug->OffTarget Steric Clash (No Binding) TNFa TNFα Production p38->TNFa Activates Inflammation Inflammatory Response TNFa->Inflammation Drives

Mechanism of selective p38α MAP kinase inhibition by 1,7-naphthyridine N-oxides.

Section 4: Experimental Protocols for Target Validation

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To causally link observed phenotypic effects to on-target binding rather than off-target cytotoxicity.

  • Cell Preparation & Dosing: Treat live cells with the 1,7-naphthyridine derivative or a DMSO vehicle control. Causality: Treating intact cells ensures that the drug must successfully cross the cell membrane and navigate the complex intracellular environment, validating real-world target accessibility.

  • Thermal Gradient Application: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler. Causality: Heat induces protein unfolding and aggregation. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm).

  • Lysis and Clarification: Lyse the cells using repeated freeze-thaw cycles. Centrifuge the lysates to separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction.

  • Quantification: Analyze the soluble fraction via Western Blot for the target kinase. Self-Validating Mechanism: The inclusion of the DMSO vehicle control establishes a baseline melt curve. Any positive shift in the derivative's curve (e.g., a ~10.3 K temperature shift as seen with PIP4K2A inhibitors[2]) is a self-validating confirmation of direct target engagement, effectively ruling out non-specific off-target toxicity.

Protocol 2: ADP-Glo Kinase Assay for ATP-Competitive Validation

Purpose: To confirm that the 1,7-naphthyridine derivative selectively inhibits the target kinase via the ATP-binding pocket, rather than through promiscuous allosteric sites.

  • Kinase Reaction Setup: Prepare two parallel reaction master mixes: one with low ATP (10 μM) and one with high ATP (250 μM). Causality: Running parallel ATP concentrations tests the competitive nature of the inhibitor against the natural substrate.

  • Inhibitor Incubation: Add serial dilutions of the 1,7-naphthyridine compound to the kinase/substrate mixture and incubate for the designated reaction time.

  • ADP Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal proportional to kinase activity. Self-Validating Mechanism: By comparing the IC₅₀ values between the low and high ATP conditions, the assay becomes self-validating. A significant drop in potency (a higher IC₅₀) at the 250 μM ATP concentration confirms that the drug is ATP-competitive[2]. If the IC₅₀ remains unchanged, the drug is binding allosterically, which may indicate a higher risk of off-target promiscuity.

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 1,7-Naphthyridine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-naphthyridine compounds. The 1,7-naphthyridine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-naphthyridine compounds. The 1,7-naphthyridine scaffold is a privileged heterocyclic system, recognized for its utility in designing potent therapeutic agents, particularly kinase inhibitors.[1] However, achieving an optimal pharmacokinetic profile is paramount, and metabolic stability is a critical hurdle. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of optimizing your compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is followed by a diagnostic workflow and actionable solutions grounded in established medicinal chemistry principles.

Issue 1: My 1,7-naphthyridine compound shows high in vitro clearance.

High clearance in assays using Human Liver Microsomes (HLM) or hepatocytes is a common challenge, indicating that your compound is rapidly metabolized.[2] This is often due to one or more metabolically labile sites, or "soft spots," on the molecule.[3]

Causality: The primary drivers of this rapid metabolism are typically Phase I oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4] These enzymes often target electron-rich or sterically accessible positions on a molecule.[5] For a 1,7-naphthyridine core, this can include unsubstituted positions on the heterocyclic rings or, more commonly, attached substituents like phenyl rings or alkyl groups.[6]

Diagnostic & Solution Workflow

G start High In Vitro Clearance Observed (e.g., in HLM assay) metid Perform Metabolite Identification (Met-ID) using LC-MS/MS start->metid soft_spot Identify Metabolic 'Soft Spot' (Site of Oxidation/Metabolism) metid->soft_spot Metabolite Found no_metabolite No Clear Metabolite? Consider Assay Issues metid->no_metabolite Ambiguous Result strategy Select Modification Strategy Based on 'Soft Spot' Location soft_spot->strategy substituent Strategy 1: Modify Labile Substituent strategy->substituent Metabolism on substituent core Strategy 2: Modify Naphthyridine Core strategy->core Metabolism on core ring block Block Site: Introduce F, Cl, or Deuterium (D) substituent->block bioisostere Bioisosteric Replacement: - Phenyl -> Pyridyl - Alkyl -> Cyclopropyl - OMe -> CF3, CN substituent->bioisostere deactivate Deactivate Core: Add Electron-Withdrawing Group (EWG) core->deactivate resynthesize Synthesize Analogs block->resynthesize bioisostere->resynthesize deactivate->resynthesize reassay Re-assay for Metabolic Stability resynthesize->reassay G start Poor In Vitro-In Vivo Correlation (IVIVC) q1 Was the initial assay in Microsomes (HLM)? start->q1 hepatocytes Step 1: Re-assay in Suspension Hepatocytes q1->hepatocytes Yes s9 Step 2: Assay in Liver S9 Fractions hepatocytes->s9 result1 Hepatocytes contain both Phase I and Phase II enzymes and active transporters. hepatocytes->result1 extrahepatic Step 3: Assay in Extrahepatic Fractions (e.g., Intestinal S9) s9->extrahepatic result2 S9 contains both microsomal and cytosolic enzymes (e.g., AO). s9->result2 result3 Identifies contribution of non-liver metabolism. extrahepatic->result3 end Build a more complete IVIVE model extrahepatic->end

Caption: Workflow for diagnosing poor IVIVC.

Actionable Solutions:

  • Broaden the Enzymatic Scope: Move from a simple system like HLM to a more comprehensive one.

    • Hepatocytes: Use cryopreserved suspension hepatocytes. This is the gold standard in vitro model because hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as active transporters. [7] * S9 Fractions: If clearance in hepatocytes is still lower than expected, consider S9 fractions, which contain both microsomal and cytosolic enzymes. [8]This can help identify clearance by enzymes like aldehyde oxidase (AO).

  • Investigate Extrahepatic Metabolism: If liver-based assays cannot explain the in vivo clearance, explore metabolism in other tissues by using intestinal, kidney, or lung S9 fractions. [8]3. Refine In Vitro-In Vivo Extrapolation (IVIVE): Use more sophisticated IVIVE models that account for plasma protein binding, blood-to-plasma ratio, and hepatic blood flow to improve the accuracy of your in vivo clearance predictions from in vitro data. [9][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 1,7-naphthyridines?

A: Like most nitrogen heterocycles, 1,7-naphthyridines are primarily metabolized by Phase I and Phase II enzymes. [8]* Phase I Metabolism: This is dominated by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1A, 2C, 2D, and 3A families. [4][11]The reaction typically involves hydroxylation of aromatic rings or alkyl groups, N-dealkylation, or N-oxidation. The electron-deficient nature of the dual-pyridine ring system in the 1,7-naphthyridine core can make it more resistant to direct oxidation compared to electron-rich heterocycles like indoles. [5][6]Therefore, metabolism often occurs on peripheral substituents.

  • Phase II Metabolism: If Phase I metabolism introduces a suitable chemical handle (like a hydroxyl group), the compound can undergo Phase II conjugation. This involves the addition of endogenous polar molecules, such as glucuronic acid (by UGTs) or sulfate (by SULTs), to increase water solubility and facilitate excretion. [8] Q2: Which in vitro system is best for assessing the metabolic stability of my 1,7-naphthyridine compound?

A: The choice of system depends on the stage of your drug discovery program. [2]* Early Discovery (Hit-to-Lead): Human Liver Microsomes (HLM) are ideal. The assay is high-throughput, cost-effective, and excellent for rank-ordering compounds based on their susceptibility to CYP-mediated metabolism. [12][13]* Lead Optimization: Suspension Cryopreserved Hepatocytes are the preferred system. They provide a more complete and physiologically relevant picture by including both Phase I and Phase II enzymes, as well as transporter functions. [7]This gives a more accurate measure of intrinsic clearance (Clint).

  • Troubleshooting/Investigative: S9 fractions (liver and extrahepatic) and recombinant enzymes can be used to dissect the specific pathways responsible for clearance (e.g., differentiating between CYP and AO metabolism). [8] Q3: What are the most common metabolic "soft spots" on a substituted 1,7-naphthyridine scaffold?

A: While the core itself is relatively stable, metabolic liabilities typically arise from its substituents.

  • Unsubstituted Aromatic/Aliphatic Rings: Phenyl, cyclohexyl, or other rings attached to the core are prime targets for oxidation, often at the para-position. [6]* Terminal Alkyl Groups: Methyl, ethyl, or larger alkyl groups can be hydroxylated.

  • Methoxy Groups (O-CH3): These are frequently targets for O-dealkylation, which forms a phenol that can then be rapidly conjugated and cleared.

  • Sterically Accessible C-H Bonds: Any sterically unhindered position on the molecule can be a potential site for oxidation.

Q4: What are the top structural modification strategies to block metabolic hotspots?

A: A few high-impact strategies are consistently used to improve metabolic stability. [14]1. Introduce Fluorine: Replacing a hydrogen with a fluorine at a labile position is a very common and effective tactic. [15]2. Switch to an Electron-Deficient Ring: Replacing a metabolically active phenyl ring with a pyridine or pyrimidine ring reduces the ring's susceptibility to oxidation. [5][16]3. Incorporate Small Rings: Replacing a labile linear alkyl group (e.g., t-butyl) with a cyclopropyl or cyclobutyl group can sterically hinder the metabolic site and improve stability. 4. Reduce Lipophilicity: Generally, more lipophilic compounds have a higher affinity for CYP enzymes. Reducing the overall LogP of your molecule can decrease its rate of metabolism. [14] Q5: How do I identify the specific metabolites of my compound?

A: Metabolite identification (Met-ID) is performed by incubating your compound in a relevant biological matrix (like HLM or hepatocytes) and then analyzing the sample using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). [3][17]The process involves:

  • Incubation: Incubate the parent drug with the chosen in vitro system (e.g., hepatocytes).

  • Chromatographic Separation: Separate the parent drug from its metabolites using LC.

  • Mass Spectrometry Detection: Use a high-resolution mass spectrometer to detect the parent drug and any new peaks corresponding to metabolites. Metabolites are initially identified by their mass shift from the parent (e.g., a +16 Da shift indicates an oxidation).

  • Structural Elucidation: Use MS/MS fragmentation to determine the exact site of the metabolic modification on the molecule. [3]

Part 3: Data Summaries & Key Protocols

Data Presentation

Table 1: Common Metabolic Liabilities and Bioisosteric Solutions This table summarizes common labile moieties and proven bioisosteric replacements to enhance metabolic stability. [6][18]

Metabolically Labile Group Common Metabolic Pathway More Stable Bioisostere(s) Rationale for Improvement
Phenyl Aromatic Hydroxylation Pyridyl, Pyrimidinyl Increased nitrogen content reduces electron density, making the ring less prone to CYP oxidation. [5]
para-Methoxy Phenyl O-Dealkylation para-Trifluoromethyl, para-Cyano Replaces the labile ether with an electronically similar but metabolically robust group.
tert-Butyl Hydroxylation Cyclobutyl, Oxetane Increases sp3 character and steric hindrance, reducing susceptibility to CYP oxidation. [6]
Carboxylic Acid Glucuronidation Tetrazole, Acyl Sulfonamide Mimics the acidic proton and hydrogen bonding profile but is more resistant to conjugation. [6][19]

| Amide | Hydrolysis | Transposed Amide, 1,2,3-Triazole | The triazole ring is stable to hydrolysis and metabolic degradation. [6][20]Transposed amides show increased resistance to proteases. [6]|

Table 2: Comparison of Common In Vitro Metabolic Assay Systems Choose the right system based on the experimental question you need to answer. [8][7]

In Vitro System Key Enzymes Present Primary Application Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs) High-throughput screening (HTS) for CYP-mediated metabolism Cost-effective, high-throughput, well-established. [13] Lacks cytosolic enzymes (e.g., AO) and active transporters. May underestimate total clearance. [8]
Liver S9 Fraction Phase I (CYPs, FMOs), Phase II (UGTs, SULTs), Cytosolic (AO) Measuring combined Phase I and Phase II metabolism More comprehensive than microsomes; includes cytosolic enzymes. [8] Still lacks cellular context and transporter activity.
Hepatocytes Full complement of Phase I, Phase II, and transporters "Gold standard" for in vitro intrinsic clearance (Clint) determination Most physiologically relevant system; contains all major metabolic pathways. [7] Lower throughput, more expensive, higher variability between donors.

| Recombinant Enzymes | Single, specific enzyme (e.g., rCYP3A4) | Reaction phenotyping (identifying which specific enzyme metabolizes a drug) | Pinpoints the contribution of a single enzyme. | Provides no information about any other metabolic pathway. |

Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a 1,7-naphthyridine compound due to Phase I metabolism.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plate and a collection plate

Methodology:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration in the incubation should be 0.5 mg/mL.

  • Prepare Compound Plate: Dilute the test compound and controls to an intermediate concentration (e.g., 100 µM) in buffer. Add 5 µL of this solution to the wells of the 96-well incubation plate. The final substrate concentration will be 1 µM.

  • Pre-incubation: Add 445 µL of the HLM master mix to each well. Mix and pre-incubate the plate for 10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiate Reaction: Add 50 µL of the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. This marks your T=0 time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take a 50 µL aliquot from the incubation wells and add it to a collection plate containing 150 µL of ice-cold ACN with IS to quench the reaction and precipitate the protein.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½): Calculate as 0.693 / k.

    • Intrinsic Clearance (Clint, in vitro): Calculate using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein). [7]

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the structure of major metabolites formed from a 1,7-naphthyridine compound after incubation with human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (10 mM in DMSO)

  • Incubation plates (e.g., 24-well non-coated)

  • Ice-cold Methanol for quenching

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system

Methodology:

  • Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol. Dilute to a final concentration of 1 x 10^6 viable cells/mL in incubation medium. [17]2. Incubation Setup: Add 0.5 mL of the hepatocyte suspension to wells of a 24-well plate. Pre-incubate at 37°C, 5% CO2 for 15-30 minutes.

  • Initiate Reaction: Add the test compound to the wells to a final concentration of 1-10 µM. Also include a control incubation without the test compound (blank matrix) and an incubation without hepatocytes (stability control).

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 2 hours).

  • Quench Reaction: After incubation, add 1 mL of ice-cold methanol to each well to stop the reaction and precipitate proteins.

  • Sample Processing: Scrape the wells to dislodge cells, transfer the entire mixture to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: Analyze the supernatant by high-resolution LC-MS/MS.

    • Full Scan MS: Acquire data in full scan mode to find the exact masses of the parent compound and any potential metabolites. Common metabolic transformations to search for include:

      • Oxidation: +15.9949 Da

      • Dehydrogenation: -2.0156 Da

      • Glucuronidation: +176.0321 Da

    • MS/MS Fragmentation: Perform data-dependent or data-independent acquisition to collect fragmentation spectra for the parent drug and potential metabolites.

  • Data Interpretation: Compare the fragmentation pattern of a metabolite to that of the parent compound. A shift in the mass of a specific fragment ion can pinpoint the location of the metabolic modification. [3]

References

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Biological Activity of N
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. PubMed.
  • Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset.
  • How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. PMC.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis.
  • Microbiological Metabolism of Naphthyridines. PMC.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Bioisosteric Replacements. Chemspace.
  • CHAPTER 9: Nitrogen Heterocycles. The Royal Society of Chemistry.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Institute of Pharmacology, Polish Academy of Sciences.
  • The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.
  • Antimicrobial Activity of Naphthyridine Deriv
  • How can in vitro and in vivo studies help me understand my drug's clearance? BioIVT.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).
  • The Modification Strategies for Enhancing the Metabolic Stabilities and Pharmacokinetics of Aptamer Drug Candid
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science.
  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Advanced metabolite identification services for drug discovery. Nuvisan.
  • Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? WuXi AppTec DMPK.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC.
  • Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development. WuXi AppTec.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Heterocycles: I | The Chemical Biology of Carbon. The Royal Society of Chemistry.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
  • Optimisation of In Vitro Methodology for Drug Metabolism Studies to Improve Prediction of Hepatic Drug Clearance. The University of Manchester.
  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Oriental Journal of Chemistry.
  • Metabolite Identification (Met ID): Its Purpose & Value in Drug Discovery.
  • The Quest for Bioisosteric Replacements.
  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapol
  • Metabolomics in drug and biomarker discovery. Drug Target Review.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Role of cytochrome P450 in drug interactions. springermedizin.de.

Sources

Optimization

Scaling up the synthesis of 1,7-Naphthyridin-6-amine for preclinical studies

Introduction Welcome to the technical support guide for the synthesis of 1,7-Naphthyridin-6-amine. This molecule is a vital heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of novel th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1,7-Naphthyridin-6-amine. This molecule is a vital heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics for preclinical evaluation.[1][2][3] While numerous synthetic routes exist for the naphthyridine core, scaling these processes from the bench to multi-gram or kilogram quantities introduces significant challenges, including decreased yields, purification difficulties, and increased safety risks.[4][5]

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to facilitate a robust, scalable, and efficient synthesis of 1,7-Naphthyridin-6-amine. Our approach is grounded in established chemical principles and leverages modern catalytic systems to overcome common scale-up bottlenecks.

Recommended Scalable Synthetic Strategy

For preclinical supply, a robust and reproducible synthetic route is paramount. We recommend a two-stage strategy that combines a modified Friedländer annulation to construct the core heterocycle, followed by a palladium-catalyzed Buchwald-Hartwig amination to install the required amine functionality. This sequence is selected for its high functional group tolerance, generally good yields, and the extensive documentation available for scaling similar transformations.[6][7][8]

G cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Buchwald-Hartwig Amination SM1 2-Amino-4-chloronicotinaldehyde Int 6-Chloro-8-methyl-1,7-naphthyridine SM1->Int KOH, Ethanol, Reflux SM2 Acetone SM2->Int Int2 6-(Benzhydrylideneamino)-8-methyl-1,7-naphthyridine Int->Int2 Pd₂(dba)₃, BINAP, NaOtBu Amine Benzophenone Imine Amine->Int2 Product 1,7-Naphthyridin-6-amine Int2->Product HCl (aq), THF

Caption: Recommended two-stage synthesis of 1,7-Naphthyridin-6-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Stage 1: Friedländer Annulation

Q1: The yield of the 6-chloro-8-methyl-1,7-naphthyridine intermediate is poor or the reaction is stalling.

  • Potential Cause 1: Purity of Starting Materials. The starting aldehyde, 2-amino-4-chloronicotinaldehyde, can be prone to degradation. Impurities can inhibit the catalyst or lead to side reactions.

    • Solution: Confirm the purity of your starting materials via NMR or LC-MS before starting the reaction. If necessary, purify the aldehyde by recrystallization or a short silica plug. Ensure the acetone used is dry.

  • Potential Cause 2: Ineffective Base or Reaction Conditions. Traditional Friedländer syntheses often use harsh acidic or basic conditions, which can degrade sensitive substrates and lower yields, especially at scale.[9][10]

    • Solution: While strong bases like KOH are effective, ensure the reaction temperature is carefully controlled to prevent side product formation. Monitor the reaction by TLC or LC-MS until the starting material is consumed. For particularly sensitive substrates, exploring milder catalytic systems, such as those employing novel amine catalysts or ionic liquids, could be beneficial.[11][12]

  • Potential Cause 3: Aldol Side Reactions. Under basic conditions, acetone can undergo self-condensation (an aldol reaction), consuming the reagent and complicating purification.[4][10]

    • Solution: Add the acetone slowly to the reaction mixture containing the aldehyde and the base. Maintaining a lower concentration of the enolate at any given time can suppress this side reaction.

Q2: I am observing the formation of multiple isomers in my crude product.

  • Potential Cause: Use of an Unsymmetrical Ketone. This is a common issue in Friedländer reactions when a ketone with two different α-methylene groups is used, leading to a lack of regioselectivity.[4][11]

    • Solution: For this specific synthesis, using a symmetrical ketone like acetone avoids this problem entirely. If a different, unsymmetrical ketone were required, employing a highly regioselective catalyst system, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to provide excellent control.[11][12]

Stage 2: Buchwald-Hartwig Amination

Q3: The amination of 6-chloro-1,7-naphthyridine is slow, incomplete, or fails entirely.

  • Potential Cause 1: Catalyst Inactivity or Inappropriate Ligand Choice. The palladium catalyst's efficacy is highly dependent on the phosphine ligand. An incorrect choice can lead to a failed reaction. The catalyst can also be poisoned by impurities.[6]

    • Solution: Ensure all reagents and the solvent (e.g., toluene or dioxane) are anhydrous and degassed. For electron-deficient heteroaryl chlorides, bidentate phosphine ligands like BINAP or DPPF are often effective.[6][8] If the reaction is still sluggish, consider more electron-rich, sterically hindered ligands from later "generations" of Buchwald-Hartwig catalysts, such as BrettPhos.[8]

  • Potential Cause 2: Incorrect Base or Solvent. The choice of base is critical for the catalytic cycle.[13]

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used and is a good starting point. If solubility is an issue, consider switching to a different solvent system like 1,4-dioxane. The reaction is sensitive to solvent, so screening may be necessary.[14]

  • Potential Cause 3: Use of Ammonia Gas. Directly using ammonia gas as the amine source can be challenging to handle, especially at scale, and can sometimes lead to lower yields.

    • Solution: Employing an "ammonia equivalent" like benzophenone imine is a well-established strategy.[6] The resulting imine is easily hydrolyzed in the final step under mild acidic conditions to reveal the primary amine.

Q4: A significant amount of the dehalogenated byproduct (8-methyl-1,7-naphthyridine) is forming.

  • Potential Cause: Competing Hydrodehalogenation. This is a known side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced instead of coupled. It can occur via a competing pathway to the desired reductive elimination.[6]

    • Solution: This issue is often ligand-dependent. Switching to a different ligand can alter the relative rates of reductive elimination versus the side reactions. Lowering the reaction temperature slightly may also disfavor the hydrodehalogenation pathway. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to minimize other degradation pathways.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on in-process monitoring.

Protocol 1: Synthesis of 6-Chloro-8-methyl-1,7-naphthyridine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloronicotinaldehyde and ethanol.

  • Reagent Addition: Add powdered potassium hydroxide (KOH) to the stirred suspension.

  • Condensation: Slowly add acetone to the reaction mixture via an addition funnel over 30 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add water to the residue and stir for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. This is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1,7-Naphthyridin-6-amine
  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Argon), combine 6-chloro-8-methyl-1,7-naphthyridine, benzophenone imine, and sodium tert-butoxide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., BINAP).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Heating: Heat the mixture to 100-110 °C and stir for 8-12 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Quenching & Filtration: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.[8]

  • Hydrolysis: Concentrate the filtrate under reduced pressure. Dissolve the crude imine intermediate in THF, add aqueous HCl (e.g., 2M), and stir at room temperature for 2-4 hours until hydrolysis is complete.

  • Purification: Neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like dichloromethane or ethyl acetate. The product can be further purified by recrystallization or by forming a hydrochloride salt.[15]

Data Table: Reagent Quantities for Lab vs. Scale-Up Synthesis
Reagent/SolventLab Scale (1 g SM)Scaled-Up (100 g SM)Molar Eq.Key Considerations
Stage 1: Friedländer
2-Amino-4-chloronicotinaldehyde1.0 g100.0 g1.0Ensure high purity.
Acetone1.0 mL100 mL~2.1Add slowly to manage exotherm and minimize side reactions.
Potassium Hydroxide (KOH)0.72 g72.0 g2.0Use powdered KOH for better dissolution.
Ethanol20 mL2.0 L-Maintain a good stirrable slurry; volume may need adjustment.
Stage 2: Buchwald-Hartwig
6-Chloro-8-methyl-1,7-naphthyridine1.0 g100.0 g1.0Ensure it is dry.
Benzophenone Imine1.21 g121.0 g1.2Use a slight excess to drive the reaction to completion.
Sodium tert-butoxide (NaOtBu)0.81 g81.0 g1.5Handle in a glovebox; highly hygroscopic.
Pd₂(dba)₃51 mg5.1 g0.01Catalyst loading may be optimized (reduced) at scale.
BINAP70 mg7.0 g0.02Pd:Ligand ratio is critical.
Toluene25 mL2.5 L-Must be anhydrous and degassed.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

Q: Why choose this Friedländer/Buchwald-Hartwig sequence over a one-pot synthesis for scaling up? A: While one-pot syntheses can be very efficient, they are often more challenging to optimize and control at a large scale.[7] A multi-step, telescoped process where the intermediate is isolated (even if crude) allows for better process control, quality assessment at each stage, and easier troubleshooting. The chosen sequence uses two of the most reliable and well-understood reactions in modern organic synthesis, making them highly amenable to scale-up.[5][6]

Q: What are the most critical safety considerations for this process at scale? A: At scale, several hazards must be managed. The use of sodium tert-butoxide, a pyrophoric and water-reactive solid, requires handling under an inert atmosphere in a glovebox. Potential exotherms during the Friedländer condensation (KOH addition) and the final acidic workup (neutralization) must be controlled with careful addition rates and adequate cooling. Finally, proper handling and disposal of the palladium catalyst are necessary due to both cost and environmental/health considerations.

Q: Can purification by column chromatography be avoided? A: Yes, and for large-scale synthesis, avoiding chromatography is a primary goal. The final product, 1,7-Naphthyridin-6-amine, is a basic compound. This allows for an effective acid-base extraction to remove non-basic impurities.[15] Furthermore, the amine can be converted to a salt (e.g., hydrochloride), which often has excellent crystallinity, allowing for purification by recrystallization. The free base can then be regenerated if required.[15]

Q: How does the synthesis of the 1,7-naphthyridine isomer differ from other isomers like 1,8- or 1,6-naphthyridine? A: The final isomeric structure is dictated entirely by the arrangement of the nitrogen atom and the reactive groups on the initial pyridine-based starting material. For a 1,7-naphthyridine via a Friedländer approach, one must start with a 3-aminopyridine derivative (specifically, 3-amino-4-formylpyridine or a synthetic equivalent).[16] To synthesize a 1,8-naphthyridine, a 2-aminopyridine derivative would be used, and for a 1,6-naphthyridine, a 4-aminopyridine derivative is required.[17][18][19]

References

  • 20

  • 11

  • 9

  • 17

  • 10

  • [The first application of the Friedländer reaction for the synthesis of[4][20]naphthyridine derivatives containing phosphorus - R Discovery]([Link])

Sources

Troubleshooting

Technical Support Center: Ensuring the Integrity of 1,7-Naphthyridin-6-amine

Welcome to the technical support center for 1,7-Naphthyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,7-Naphthyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound during storage. By understanding its potential instabilities and implementing proper handling and storage protocols, you can ensure the reliability and reproducibility of your experimental results.

Introduction to the Stability of 1,7-Naphthyridin-6-amine

1,7-Naphthyridin-6-amine is a heterocyclic aromatic amine, a class of compounds often susceptible to degradation through various pathways. The presence of the amino group and the nitrogen atoms within the fused pyridine rings makes the molecule susceptible to oxidation, photodegradation, and hydrolysis. Degradation can lead to the formation of impurities, which may compromise the compound's purity, alter its biological activity, and lead to inconsistent experimental outcomes. This guide provides a proactive approach to maintaining the stability of 1,7-Naphthyridin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 1,7-Naphthyridin-6-amine degradation?

A1: Visual inspection can be the first indicator. Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., from off-white/pale yellow to brown or dark brown), development of an odor, or a change in texture. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and detecting degradation products.

Q2: What are the optimal storage conditions for 1,7-Naphthyridin-6-amine?

A2: To minimize degradation, 1,7-Naphthyridin-6-amine should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for short-term storage. For long-term storage, -20°C is preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Moisture: Store in a tightly sealed container in a dry environment, preferably in a desiccator, to prevent hydrolysis.

Q3: My 1,7-Naphthyridin-6-amine has changed color. Can I still use it?

A3: A color change is a strong indicator of degradation. While the compound may still contain a significant amount of the active ingredient, the presence of impurities can interfere with your experiments. It is highly recommended to assess the purity of the material using a validated analytical method (see Protocol 2) before use. If significant degradation is confirmed, it is best to use a fresh, pure batch of the compound.

Q4: How can I prepare a stable stock solution of 1,7-Naphthyridin-6-amine?

A4: To prepare a stable stock solution, consider the following:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If an aqueous buffer is required for your experiment, prepare the stock solution in an organic solvent first and then dilute it into the aqueous buffer immediately before use. Protic solvents, while potentially enhancing photostability, may contribute to other degradation pathways depending on the specific conditions.

  • pH Control: If using aqueous solutions, maintain a pH between 6 and 8, as both acidic and basic conditions can promote hydrolysis of the amine or other functional groups.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation: The presence of oxygen can lead to the formation of N-oxides, hydroxylated derivatives, or dimerization products.

    • Troubleshooting:

      • Inert Atmosphere: When handling the solid or preparing solutions, work under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).

      • Degas Solvents: Before preparing solutions, degas the solvents by sparging with an inert gas or by sonication under vacuum.

      • Antioxidants: For solution-based experiments, consider the addition of a compatible antioxidant, but verify its compatibility with your downstream application.

  • Photodegradation: Exposure to UV or ambient light can cause the formation of various degradation products.

    • Troubleshooting:

      • Light Protection: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil.

      • Low-Light Conditions: Perform all manipulations under low-light conditions.

  • Hydrolytic Degradation: The presence of moisture can lead to hydrolysis, particularly if the compound has susceptible functional groups or is stored under non-neutral pH conditions.

    • Troubleshooting:

      • Dry Storage: Ensure the solid is stored in a desiccator.

      • Anhydrous Solvents: Use high-purity, anhydrous solvents for preparing stock solutions.

      • pH Control: For aqueous solutions, buffer the solution to a neutral pH (6-8).

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Peaks in HPLC/LC-MS cause1 Potential Cause: Oxidative Degradation start->cause1 cause2 Potential Cause: Photodegradation start->cause2 cause3 Potential Cause: Hydrolytic Degradation start->cause3 solution1 Troubleshooting: - Use inert atmosphere - Degas solvents - Consider antioxidants cause1->solution1 solution2 Troubleshooting: - Use amber vials/foil - Work in low light cause2->solution2 solution3 Troubleshooting: - Store in desiccator - Use anhydrous solvents - Buffer to neutral pH cause3->solution3 outcome Purity Maintained No Unexpected Peaks solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for identifying and mitigating degradation of 1,7-Naphthyridin-6-amine.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of 1,7-Naphthyridin-6-amine and for developing a stability-indicating analytical method.[1]

Objective: To intentionally degrade 1,7-Naphthyridin-6-amine under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 1,7-Naphthyridin-6-amine

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1,7-Naphthyridin-6-amine in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all stressed samples to a suitable concentration with the mobile phase.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method Acid Hydrolysis->analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->analysis Oxidation Oxidation Oxidation->analysis Thermal Thermal Thermal->analysis Photolytic Photolytic Photolytic->analysis start 1,7-Naphthyridin-6-amine (Stock Solution & Solid) start->Acid Hydrolysis start->Base Hydrolysis start->Oxidation start->Thermal start->Photolytic result Identify Degradation Products & Pathways analysis->result

Caption: Workflow for conducting a forced degradation study on 1,7-Naphthyridin-6-amine.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 1,7-Naphthyridin-6-amine from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point for Method Development):

ParameterRecommended Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 254 nm (or scan for optimal wavelength with PDA)
Injection Volume 10 µL

Method Development and Validation:

  • Optimization: Analyze the samples from the forced degradation study. Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent compound from all degradation products.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Summary of Key Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)To slow down the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation.
Light Exposure Store in amber or opaque containersTo prevent photodegradation.
Moisture Store in a tightly sealed container in a desiccatorTo prevent hydrolysis.
Solution pH Maintain near neutral (pH 6-8) for aqueous solutionsTo minimize acid or base-catalyzed hydrolysis.
Purity Assessment Regularly use a validated stability-indicating HPLC methodTo ensure the integrity of the compound before use.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation of 1,7-Naphthyridin-6-amine, thereby ensuring the quality and reliability of their research.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to the Efficacy of 1,7-Naphthyridine and 1,8-Naphthyridine Inhibitors

For Researchers, Scientists, and Drug Development Professionals The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine rings, stands as a privileged structure in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine rings, stands as a privileged structure in medicinal chemistry. The strategic placement of nitrogen atoms within this framework gives rise to multiple isomers, with the 1,7- and 1,8-naphthyridines being two of the most extensively explored in the quest for novel therapeutics. While structurally similar, the subtle difference in the position of a single nitrogen atom bestows upon these isomers distinct physicochemical properties and, consequently, divergent biological activities and therapeutic applications. This guide offers an in-depth, objective comparison of 1,7- and 1,8-naphthyridine inhibitors, supported by experimental data, to provide a comprehensive resource for researchers navigating the selection of the optimal scaffold for their drug discovery endeavors.

At a Glance: Key Distinctions Between 1,7- and 1,8-Naphthyridine Scaffolds

Feature1,7-Naphthyridine1,8-Naphthyridine
Primary Therapeutic Focus Kinase Inhibition (Oncology, Inflammation)Topoisomerase/DNA Gyrase Inhibition (Antibacterial, Oncology)
Key Molecular Targets p38 MAP Kinase, PIP4K2A, Tpl2 KinaseTopoisomerase II, DNA Gyrase, Topoisomerase IV
Notable Characteristics Emerging scaffold with high potential for selective kinase inhibitors.Well-established scaffold, cornerstone of quinolone antibiotics.
Synthesis Historically more challenging to synthesize.More established and varied synthetic routes.

The Isomeric Influence: A Comparative Look at Physicochemical Properties

The seemingly minor shift of a nitrogen atom from position 8 to 7 results in measurable differences in the physicochemical properties of the core naphthyridine scaffold. These differences can have a profound impact on the pharmacokinetic profile of derivative compounds, influencing their solubility, membrane permeability, and metabolic stability.[1]

Property1,7-Naphthyridine1,8-NaphthyridineReference
Molecular Formula C₈H₆N₂C₈H₆N₂N/A
Molecular Weight 130.15 g/mol 130.15 g/mol N/A
Melting Point 61-64 °C98-99 °C[1]
logP (Octanol/Water) 1.11.5[1]
Water Solubility SolubleData not readily available[1]

The higher melting point and logP of 1,8-naphthyridine suggest stronger intermolecular forces and greater lipophilicity compared to its 1,7-counterpart.[1] This increased lipophilicity in the 1,8-isomer can influence its interaction with biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) properties.

The Divergent Paths of Efficacy: A Tale of Two Therapeutic Niches

While direct head-to-head comparative studies of 1,7- and 1,8-naphthyridine derivatives against the same biological target under identical conditions are limited, the existing body of research clearly indicates that these two scaffolds have carved out distinct and promising therapeutic niches.[2]

The Rise of 1,7-Naphthyridines as Kinase Inhibitors

The 1,7-naphthyridine scaffold has emerged as a fertile ground for the development of potent and selective kinase inhibitors, with significant potential in oncology and the treatment of inflammatory diseases.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases.

  • p38 MAP Kinase: A key regulator of inflammatory responses, making it an attractive target for diseases like rheumatoid arthritis.[2]

  • PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha): A lipid kinase implicated in tumor suppression.[1]

  • Tpl2 (Tumor Progression Loci-2) Kinase: A target for the treatment of inflammatory diseases and cancer.[1]

Signaling Pathway: Inhibition of p38 MAP Kinase by 1,7-Naphthyridine Derivatives

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases Activation p38 MAP Kinase p38 MAP Kinase Upstream Kinases->p38 MAP Kinase Phosphorylation Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Phosphorylation Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Induction Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->p38 MAP Kinase Inhibition

Caption: The p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives.

The Established Dominance of 1,8-Naphthyridines as Topoisomerase and DNA Gyrase Inhibitors

The 1,8-naphthyridine core is a well-established and highly successful scaffold, most notably as the foundational structure for many quinolone antibiotics.[1] Its derivatives have also demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of topoisomerase and DNA gyrase enzymes, which are essential for DNA replication and repair.

  • DNA Gyrase and Topoisomerase IV (in bacteria): The inhibition of these enzymes leads to the disruption of bacterial DNA replication, resulting in bactericidal activity.[1]

  • Topoisomerase II (in eukaryotes): Targeting this enzyme in cancer cells leads to DNA damage and apoptosis.[3][4]

Signaling Pathway: Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives

topoisomerase_pathway cluster_dna DNA Replication & Repair Supercoiled DNA Supercoiled DNA Topoisomerase II Topoisomerase II Supercoiled DNA->Topoisomerase II Binding Relaxed DNA Relaxed DNA Topoisomerase II->Relaxed DNA Relaxation DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to Apoptosis Apoptosis DNA Damage->Apoptosis Induction Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->Topoisomerase II Inhibition

Caption: Simplified signaling pathway for Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

Comparative Efficacy: A Look at the Experimental Data

While a direct, side-by-side comparison of the two scaffolds against a single target is rare, we can analyze representative data from studies focusing on their respective areas of strength.

Efficacy of 1,7-Naphthyridine Kinase Inhibitors
Compound ClassTarget KinasePotencyReference
Benzo[de][1][5]naphthyridin-7(8H)-onesPARP1IC₅₀ = 0.31 nM[6]
1,7-Naphthyridine analoguesPIP4K2APredicted high inhibitory activity[1]
1,7-Naphthyridine derivativesTpl2 KinaseSelective inhibition[1]
Efficacy of 1,8-Naphthyridine Topoisomerase Inhibitors and Antimicrobials
Compound ClassTarget/OrganismPotencyReference
Substituted 1,8-naphthyridinesTopoisomerase IIPotent inhibition[4]
Nalidixic acid-D-(+)-glucosamine conjugatesListeria monocytogenesMIC = 0.1113 mM[7]
Nalidixic acid-D-(+)-glucosamine conjugatesEscherichia coli (resistant)MIC = 0.1589 mM[7]
Nalidixic acid-D-(+)-glucosamine conjugatesMRSAMIC = 0.1589 mM[7]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Design

The biological activity of both 1,7- and 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

SAR of 1,7-Naphthyridine Inhibitors

For kinase inhibitors, the 1,7-naphthyridine core often serves as a scaffold to which various functional groups are appended to achieve specific interactions within the ATP-binding pocket of the target kinase. The development of machine learning models to predict the inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A highlights the importance of computational approaches in understanding and predicting SAR.[1]

SAR of 1,8-Naphthyridine Inhibitors

Extensive QSAR studies have been conducted on 1,8-naphthyridine derivatives, particularly in the context of their anticancer activity. These studies have identified key steric and electrostatic interactions that influence their cytotoxicity.[3] For antibacterial agents, modifications at the N1, C3, C6, and C7 positions of the 1,8-naphthyridine ring have been systematically explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Experimental Protocols: Methodologies for Efficacy Evaluation

The following are detailed, step-by-step protocols for key assays used to evaluate the efficacy of 1,7- and 1,8-naphthyridine inhibitors.

In Vitro Kinase Assay (for p38 MAP Kinase)

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), a stock solution of the test compound in DMSO, a solution of recombinant p38α MAP kinase, a substrate solution (e.g., ATF2), and an ATP solution.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations (including a DMSO control), and the p38α MAP kinase.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add the substrate and ATP to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA or Western blot) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control and determine the IC₅₀ value.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reagent Preparation: Prepare a 10x topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA), a 10 mM ATP solution, kDNA, human Topoisomerase IIα enzyme, a stop solution/loading dye, and a stock solution of the test compound in DMSO.

  • Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, ATP, kDNA, and the test compound at various concentrations (or DMSO for a vehicle control).

  • Initiation of Reaction: Add Topoisomerase IIα enzyme to each tube to start the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding the stop solution/loading dye.

  • Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel and perform electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of decatenation is observed as a dose-dependent decrease in the migration of DNA into the gel.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Conclusion and Future Directions

The 1,7- and 1,8-naphthyridine scaffolds, while isomeric, present distinct and compelling opportunities for drug discovery. The 1,8-naphthyridine core has a proven track record, particularly in the development of antibacterial agents, and continues to be a versatile platform for anticancer drug design.[1] In contrast, the 1,7-naphthyridine isomer is a less explored but rapidly emerging scaffold with significant potential for the development of selective kinase inhibitors for a range of diseases.[1][2]

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the therapeutic target and the desired pharmacological profile. As our understanding of the nuanced structure-activity relationships for each isomer deepens, and as more direct comparative studies are conducted, researchers will be better equipped to harness the full potential of the diverse naphthyridine chemical space. Future efforts should focus on head-to-head comparisons and the exploration of hybrid molecules that may leverage the advantageous properties of both isomeric scaffolds.

References

  • Design, synthesis, and biological evaluation of a series of benzo[de][1][5]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. (URL: [Link])

  • Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. (URL: [Link])

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (URL: [Link])

Sources

Comparative

Validation of 1,7-Naphthyridin-6-amine Derivatives as PIP4K2A Inhibitors: A Comparative Guide

Executive Summary Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A) is a critical lipid kinase that catalyzes the conversion of PI5P to PI(4,5)P2. Genetic knockdown studies have historically positioned PIP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A) is a critical lipid kinase that catalyzes the conversion of PI5P to PI(4,5)P2. Genetic knockdown studies have historically positioned PIP4K2A as a highly attractive therapeutic target, demonstrating that its depletion induces tumor growth inhibition, apoptosis, and metabolic collapse in p53-deficient tumors and acute myeloid leukemia (AML)[1],[2].

However, the pharmacological validation of PIP4K2A has revealed a complex biological paradox. This guide objectively compares the performance of BAY-091 , a highly selective 1,7-naphthyridin-6-amine-based reversible inhibitor[1],[3], against THZ-P1-2 , a covalent pan-PIP4K2 inhibitor[4],[5]. By dissecting their biochemical profiles, target engagement, and phenotypic outcomes, we provide a definitive framework for researchers evaluating PIP4K2A inhibitors in drug discovery.

Target Biology & Mechanistic Pathway

PIP4K2A regulates intracellular lipid signaling networks that dictate cell survival, autophagy, and mTOR/AKT pathway activation[6],[2].

PIP4K2A_Pathway PI5P PI5P (Lipid Substrate) PIP4K2A PIP4K2A (Lipid Kinase) PI5P->PIP4K2A Binds PI45P2 PI(4,5)P2 (Second Messenger) PIP4K2A->PI45P2 Phosphorylates AKT AKT / mTOR Signaling PI45P2->AKT Regulates Autophagy Autophagy & Lysosomal Flux PI45P2->Autophagy Modulates Proliferation Tumor Survival (AML / p53-mutant) AKT->Proliferation Promotes Autophagy->Proliferation Maintains

Fig 1: PIP4K2A lipid kinase signaling pathway and its downstream cellular effects.

Comparative Profiling: BAY-091 vs. THZ-P1-2

To understand the utility of 1,7-naphthyridin-6-amines, we must compare BAY-091 to the alternative tool compound, THZ-P1-2.

Quantitative Data Comparison
PropertyBAY-091 (1,7-Naphthyridin-6-amine)THZ-P1-2
Mechanism of Action Reversible, ATP-competitive[1]Covalent (targets disordered loop cysteines)[5]
Isoform Selectivity Highly selective (PIP4K2A > PIP4K2B/C)[1]Pan-inhibitor (PIP4K2A/B/C)[4]
IC50 (High ATP - 2mM) 16 nM[1]N/A (Time-dependent covalent binding)
Cellular Phenotype (AML) No anti-proliferative effect / No apoptosis[1],[3]Cytotoxic, induces subG1 accumulation & apoptosis[4]
Autophagic Impact NegligibleInduces severe lysosomal/autophagosomal defects[5]
Synergy N/APotentiates Venetoclax-induced apoptosis[7]
The Scaffolding Paradox (Expert Insight)

A critical divergence exists between these two compounds. Genetic knockdown (RNAi) of PIP4K2A causes cell death in p53-deficient tumors[1]. THZ-P1-2 mirrors this toxicity[4]. However, BAY-091, despite being a highly potent and selective kinase inhibitor, fails to induce cell death [1],[3].

Causality: This discrepancy strongly suggests that the kinase activity of PIP4K2A is dispensable for tumor survival. Instead, PIP4K2A likely acts as a structural scaffolding protein . RNAi removes the entire scaffold, causing cell death. BAY-091 only blocks the ATP-binding pocket, leaving the scaffold intact (hence, no cell death)[1]. THZ-P1-2's toxicity is likely driven either by its pan-inhibition of all three isoforms, off-target covalent binding, or a covalent-induced conformational change that disrupts the protein's scaffolding function[1],[5].

Experimental Validation Workflows

To rigorously validate a compound like BAY-091, researchers must utilize self-validating assay systems that account for physiological conditions and prove intracellular target engagement.

Validation_Workflow HTS HTS Screening (Low ATP) Lead 1,7-Naphthyridine Hit HTS->Lead BAY091 BAY-091 (Selective Probe) Lead->BAY091 Optimization HTRF HTRF Assay (2mM High ATP) BAY091->HTRF Step 1 CETSA CETSA (Target Engagement) BAY091->CETSA Step 2 Pheno Phenotypic Profiling (Cell Viability) BAY091->Pheno Step 3

Fig 2: Step-by-step validation workflow for PIP4K2A inhibitors from screening to cellular profiling.

Protocol 1: High-ATP HTRF Biochemical Assay

The Causality: Initial High-Throughput Screening (HTS) often uses luminescence-based ADP-Glo assays at low ATP (10 μM) to maximize sensitivity[1]. However, physiological cellular ATP concentrations are in the millimolar range (1–5 mM). At these concentrations, ADP-Glo suffers from unspecific background ATP hydrolysis, rendering it useless[1]. To prove that BAY-091 can compete with physiological ATP, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

  • Enzyme/Substrate Mix: Incubate recombinant PIP4K2A with PI5P substrate and serial dilutions of BAY-091 (0.1 nM to 10 μM) in a 384-well plate.

  • High-ATP Competition: Add ATP to a final concentration of 2 mM to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-PI(4,5)P2 antibody and d2-labeled PI(4,5)P2 tracer).

  • Self-Validation Check: The assay relies on competitive binding. If the kinase is active, it generates unlabeled PI(4,5)P2, which displaces the d2-tracer from the antibody, decreasing the FRET signal. Calculate the IC50 by plotting the FRET ratio (665nm/620nm) against the log of the inhibitor concentration. (BAY-091 yields an IC50 of 16 nM[1]).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

The Causality: Because BAY-091 does not induce cell death in p53-mutant cells, one might falsely conclude the drug fails to penetrate the cell membrane. CETSA is deployed as a self-validating system to definitively prove intracellular target engagement by measuring the thermodynamic stabilization of the PIP4K2A protein upon ligand binding[1],[3].

Step-by-Step Methodology:

  • Cell Treatment: Seed AML or p53-mutant cells (e.g., THP-1). Treat one cohort with 1 μM BAY-091 and the other with 0.1% DMSO (Vehicle Control) for 2 hours.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells using freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction.

  • Clearance: Centrifuge the lysates at 20,000 x g for 20 minutes. Self-Validation: Denatured, unbound proteins will precipitate into the pellet, while stabilized, ligand-bound proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using a PIP4K2A-specific antibody.

  • Interpretation: A significant shift in the melting temperature ( Tm​ ) or the preservation of the PIP4K2A band at higher temperatures in the BAY-091 cohort compared to the DMSO control confirms true intracellular target engagement[1].

Conclusion & Strategic Recommendations

The 1,7-naphthyridin-6-amine derivative BAY-091 is a masterclass in chemical probe design, offering unparalleled potency and selectivity for PIP4K2A. However, its validation reveals a crucial lesson in drug discovery: kinase inhibition does not always equal target abrogation.

  • For Mechanistic Kinase Studies: Use BAY-091. It is the definitive tool to isolate the specific catalytic functions of PIP4K2A without confounding off-target cytotoxicity[1],[8].

  • For Phenotypic Anti-Tumor Studies: Use THZ-P1-2, but acknowledge that its efficacy relies on covalent pan-inhibition[4],[5].

  • Future Drug Development: Because the scaffolding function of PIP4K2A appears responsible for tumor survival, future therapeutic efforts should pivot away from traditional ATP-competitive inhibitors and focus on PROTACs (Proteolysis Targeting Chimeras) to degrade the entire PIP4K2A protein[1].

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry (2021). URL:[Link]

  • What are PIP4K2A inhibitors and how do they work? Patsnap Synapse (2024). URL:[Link]

  • PIP4K2A as a negative regulator of PI3K in PTEN-deficient glioblastoma. Journal of Experimental Medicine (2019). URL:[Link]

  • Targeting PIP4K2 Lipid Kinases through Thz-P1-2 Reveals Vulnerabilities Related to Mitochondrial Homeostasis and Autophagy in Acute Leukemia. Blood (2022). URL:[Link]

  • Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors. Cell Chemical Biology / PMC (2019). URL:[Link]

  • Pharmacological Inhibition of PIP4K2 Potentiates Venetoclax-Induced Apoptosis in Acute Myeloid Leukemia. Cancers / PMC (2023). URL:[Link]

Sources

Validation

A Comparative Guide to 1,7-Naphthyridin-6-amine Derivatives and Sildenafil as PDE5 Inhibitors

In the landscape of therapeutic interventions for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), the inhibition of phosphodiesterase type 5 (PDE5) has been a cornerstone. Sildenafil, the pioneering...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic interventions for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), the inhibition of phosphodiesterase type 5 (PDE5) has been a cornerstone. Sildenafil, the pioneering PDE5 inhibitor, revolutionized treatment paradigms. However, the quest for agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. This guide provides a detailed comparative analysis of a promising class of compounds, 1,7-naphthyridin-6-amine derivatives, against the benchmark, Sildenafil.

The Central Role of PDE5 in cGMP Signaling

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[1][3] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow, which is essential for penile erection.[1][3][4] PDE5 curtails this process by hydrolyzing cGMP to GMP.[5] By inhibiting PDE5, drugs like Sildenafil prevent the degradation of cGMP, thereby amplifying the NO/cGMP signaling cascade and promoting vasodilation.[1][6][7]

PDE5_Signaling_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Nitric Oxide (NO) Sexual Stimulation->Nitric Oxide (NO) Guanylate Cyclase (GC) Guanylate Cyclase (GC) Nitric Oxide (NO)->Guanylate Cyclase (GC) activates cGMP cGMP Guanylate Cyclase (GC)->cGMP catalyzes GTP GTP GTP->Guanylate Cyclase (GC) Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation GMP GMP PDE5->GMP hydrolyzes Sildenafil / 1,7-Naphthyridin-6-amine Sildenafil / 1,7-Naphthyridin-6-amine Sildenafil / 1,7-Naphthyridin-6-amine->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Chemical Scaffolds: A Tale of Two Cores

Sildenafil is a pyrazolopyrimidinone derivative.[4] Its structure was the result of extensive structure-activity relationship (SAR) studies aimed at mimicking the guanine base of cGMP.

In contrast, 1,7- and 2,7-naphthyridine derivatives were designed by introducing a nitrogen atom into the phenyl ring of previously reported 4-aryl-1-isoquinolinone inhibitors.[8][9] This modification was intended to mimic the N7 of cGMP, which is crucial for binding to the catalytic site of PDE5, thereby enhancing inhibitory potency.[4]

Comparative In Vitro Potency and Selectivity

The efficacy of a PDE5 inhibitor is not solely defined by its potency against the target enzyme but also by its selectivity over other PDE isoenzymes. Off-target inhibition can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[10][11][12]

The following table summarizes the available in vitro inhibitory data for Sildenafil and a highly potent 2,7-naphthyridine derivative, compound 4c (also referred to as T-0156).

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE6/PDE5)Other PDE SelectivityReference
Sildenafil 3.535~10>80-fold vs PDE1; >700-fold vs PDE2, 3, 4, 7-11[11]
2,7-Naphthyridine 4c (T-0156) 0.2355.2~240>100,000-fold vs PDE1-4[8][9]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity ratio is calculated by dividing the IC50 for the off-target enzyme (e.g., PDE6) by the IC50 for the target enzyme (PDE5). A higher ratio signifies greater selectivity.

As the data indicates, the 2,7-naphthyridine derivative 4c exhibits significantly higher potency for PDE5 inhibition than Sildenafil.[8][9] More importantly, it demonstrates a markedly improved selectivity profile against PDE6, suggesting a potentially lower risk of visual side effects.[8][9]

Delving into Structure-Activity Relationships (SAR)

Sildenafil

The SAR of Sildenafil is well-documented. Key structural features contributing to its activity include:

  • Pyrazolopyrimidinone core: Mimics the guanine ring of cGMP.

  • Methyl and propyl groups on the pyrazole ring: Modifications here can impact potency. For example, replacing the methyl group with hydrogen reduces PDE5 activity.[4]

  • Ethoxyphenylsulfonyl group: Essential for binding.

  • N-methylpiperazine moiety: Influences solubility and pharmacokinetic properties. Introducing more polar or charged substituents in place of the methyl group can improve water solubility.[4]

1,7-Naphthyridine-6-amine Derivatives

For the naphthyridine class of inhibitors, SAR studies have revealed critical insights:

  • Naphthyridine core: The introduction of a nitrogen atom in the isoquinolinone ring system to form the naphthyridine core significantly enhances PDE5 inhibitory potency.[4]

  • Position of the basic nitrogen: The specific placement of a basic nitrogen atom at the 7-position of the naphthyridine ring was found to be important for high PDE5 inhibition and specificity.[4]

  • Substituents: The nature of the substituent at the 7-position is crucial for optimizing selectivity. An optimized methylpicolyl group in one derivative resulted in a 40-fold selectivity over PDE6.[4]

Experimental Protocol: In Vitro PDE5 Inhibition Assay

A robust and reliable in vitro assay is fundamental to determining the potency and selectivity of potential PDE5 inhibitors. A commonly employed method is the fluorescence polarization (FP)-based assay.

PDE5_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Reagent Prep Prepare Assay Buffer, Substrate (FAM-cGMP), and Enzyme (PDE5) Compound Prep Prepare Serial Dilutions of Test Compounds (e.g., 1,7-Naphthyridin-6-amine) and Controls (Sildenafil, DMSO) Add Compounds Add Test Compounds/Controls to Microplate Wells Compound Prep->Add Compounds Add Enzyme Add PDE5 Enzyme to Wells and Incubate Add Compounds->Add Enzyme Initiate Reaction Add FAM-cGMP Substrate to Start the Reaction and Incubate Add Enzyme->Initiate Reaction Stop Reaction Add Binding Agent to Stop the Reaction Initiate Reaction->Stop Reaction Read FP Read Fluorescence Polarization (mP) on a Microplate Reader Stop Reaction->Read FP Calculate Inhibition Calculate % Inhibition Read FP->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Sources

Comparative

High-Resolution Insights: X-ray Crystallography of 1,7-Naphthyridine Inhibitors and Target Protein Complexes

Introduction: The Privileged 1,7-Naphthyridine Scaffold In the landscape of structure-based drug design (SBDD), the 1,7-naphthyridine core has emerged as a highly privileged bicyclic heteroaromatic scaffold. Composed of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 1,7-Naphthyridine Scaffold

In the landscape of structure-based drug design (SBDD), the 1,7-naphthyridine core has emerged as a highly privileged bicyclic heteroaromatic scaffold. Composed of two fused pyridine rings, the specific spatial arrangement of the nitrogen atoms in the 1,7-isomer provides unique electronic properties and highly directional hydrogen-bonding vectors[1]. These features make it exceptionally complementary to the ATP-binding pockets of various kinases (such as PIP4K2A and TNIK) and other critical disease-associated enzymes[2][3].

For drug development professionals, understanding the precise crystallographic binding modes of these inhibitors is critical. This guide objectively compares the structural and biochemical performance of 1,7-naphthyridine inhibitors against alternative scaffolds (like quinolines and 1,5-naphthyridines) and provides a self-validating experimental workflow for their co-crystallization.

Comparative Structural Analysis: 1,7-Naphthyridines vs. Alternatives

To evaluate the true efficacy of the 1,7-naphthyridine core, we must compare its performance against structurally related alternatives across different target proteins.

  • Targeting PIP4K2A (Lipid Kinase): The 1,7-naphthyridine core (e.g., in compounds BAY-091 and BAY-297) demonstrates an exquisite fit within the PIP4K2A ATP pocket. Crystallographic evidence (PDB: 6YM3, 6YM5) shows that the N7 atom acts as a critical hydrogen bond acceptor for the backbone amide of Val199 in the kinase hinge region[2][4]. Attempts to replace this core with a pyrido[3,4-d]pyrimidine resulted in a complete loss of biochemical activity, proving the strict geometric requirements of this binding site[2].

  • Targeting MIF (Macrophage Migration Inhibitory Factor): When optimizing inhibitors for MIF, researchers hypothesized that replacing a standard quinoline core with a 1,7-naphthyridin-8-one would introduce an additional hydrogen bond with the Lys32 residue. X-ray crystallography (PDB: 6B2C) confirmed this causality: the desired hydrogen bond formed perfectly (O–N distance of 2.8–3.0 Å), maintaining a potent Kd​ of 94 nM while drastically improving aqueous solubility to 288 μg/mL[5].

  • Targeting ALK5 (TGF-β Type I Receptor): Conversely, the 1,5-naphthyridine scaffold is the preferred isomer for ALK5 inhibition. Crystal structures (PDB: 1VJY) reveal that the 1,5-isomer optimally aligns with the distinct hinge region architecture of ALK5, yielding single-digit nanomolar potency (IC50 = 4 nM)[6][7].

Table 1: Quantitative Comparison of Naphthyridine Inhibitors
CompoundScaffoldTarget ProteinPDB IDAffinity / IC50Key Structural Interactions
BAY-091 1,7-NaphthyridinePIP4K2A6YM5< 13 nMN7 H-bond with Val199 (hinge); π-π stacking with Phe200
BAY-297 1,7-NaphthyridinePIP4K2A6YM413 nMN7 H-bond with Val199; Halogen interaction at C-5
Compound 19 1,5-NaphthyridineALK51VJY4 nMH-bond with ALK5 hinge region
Compound 4b 1,7-Naphthyridin-8-oneMIF6B2C Kd​ = 94 nMCarbonyl H-bond with Lys32 ammonium group
Compound 9 Naphthyridine analogTNIK6RA5NanomolarH-bonds with Glu106 and Cys108

Mechanistic Insights: The Causality of Binding

Why does the 1,7-naphthyridine core achieve such high selectivity and potency? The causality lies in the induced-fit mechanism .

Apo-structures of kinases often feature flexible activation loops. Crystallographic data reveals that the binding of 1,7-naphthyridine derivatives to PIP4K2A induces significant conformational shifts in the side chains of Phe134 and Lys145[2]. This induced fit creates a tailored hydrophobic pocket. Furthermore, the planar aromatic system of the naphthyridine engages in a perfect π–π T-stacking interaction with Phe200[2]. By introducing a chlorine atom at the C-5 position of the naphthyridine core, researchers successfully exploited an additional halogen-bonding interaction with Phe200, significantly driving up lipophilic ligand efficiency (LLE)[2].

SBDD A High-Throughput Screening (Identify Hit) B 1,7-Naphthyridine Core Synthesis A->B C Protein-Ligand Co-Crystallization (Induced-Fit Mechanism) B->C D X-ray Diffraction & Electron Density Mapping C->D E Structural Analysis (N7 to Val199 H-bond) D->E F Lead Optimization (e.g., Halogen Addition -> BAY-091) E->F

Structure-Based Drug Design workflow for 1,7-Naphthyridine kinase inhibitors.

Experimental Methodology: Self-Validating Co-Crystallization Protocol

A robust crystallographic protocol must be self-validating to prevent wasted synchrotron time on empty or poorly diffracting crystals. Co-crystallization is strictly required for 1,7-naphthyridines because the induced-fit changes in flexible loops cannot be accommodated by simply soaking the ligand into pre-formed apo-crystals[2].

Step-by-Step Workflow for PIP4K2A / 1,7-Naphthyridine Complexes

Step 1: Protein Preparation & Quality Control

  • Action: Express the PIP4K2A kinase domain in E. coli and purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

  • Causality & Validation: Perform Dynamic Light Scattering (DLS) to ensure >95% monodispersity. Why? Polydisperse or aggregated protein will fail to form the highly ordered lattices required for high-resolution diffraction.

Step 2: Ligand Binding Verification (Thermal Shift Assay)

  • Action: Incubate 2 μM PIP4K2A with 10 μM 1,7-naphthyridine inhibitor (e.g., BAY-091) and SYPRO Orange dye. Subject to a temperature gradient[8].

  • Causality & Validation: A positive thermal shift ( ΔTm​>2∘C ) confirms target engagement and stabilization in solution. This self-validates the decision to proceed with crystallization, proving the ligand actually binds the protein.

Step 3: Complex Formulation

  • Action: Concentrate the validated protein to 10 mg/mL. Add the inhibitor to a final concentration of 1 mM (using a 50 mM DMSO stock). Incubate on ice for 2 hours.

  • Causality & Validation: The vast molar excess of ligand drives the equilibrium toward the fully complexed state. The 2-hour incubation provides the necessary time for the slow induced-fit conformational adjustments (e.g., Phe134/Lys145 shifts) to occur prior to nucleation[2].

Step 4: Crystallization via Vapor Diffusion

  • Action: Set up sitting-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution.

  • Causality & Validation: Vapor diffusion allows for slow, controlled equilibration, gently bringing the complex to its supersaturation point to promote single-crystal nucleation.

Step 5: Data Collection & Refinement

  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source (100 K).

  • Causality & Validation: Solve the structure using Molecular Replacement. Critical Check: Clear positive Fo​−Fc​ difference electron density (>3 σ ) in the ATP pocket must be visible before modeling the 1,7-naphthyridine ligand to prevent model bias[9].

Signaling Pathway Context: The Therapeutic Impact

Understanding the structural biology of these inhibitors is only half the battle; their impact on cellular signaling dictates their therapeutic utility.

PIP4K2A is a type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[2][8]. In p53-mutant or p53-null cancers, tumors become highly dependent on PIP4K2A for survival. By utilizing highly selective 1,7-naphthyridine probes like BAY-091 to competitively block the ATP-binding site, researchers can disrupt this lipid signaling cascade. This blockade prevents the hyperactivation of the downstream AKT/mTOR pathway, ultimately inducing reactive oxygen species (ROS)-mediated apoptosis and cell cycle arrest in malignant cells[2].

Pathway PI5P PI5P (Lipid Substrate) PIP4K2A PIP4K2A Kinase (Target Protein) PI5P->PIP4K2A Binds Active Site PI45P2 PI(4,5)P2 (Product) PIP4K2A->PI45P2 Phosphorylation AKT AKT / mTOR Survival Pathway PI45P2->AKT Downstream Activation Inhibitor 1,7-Naphthyridine (e.g., BAY-091) Inhibitor->PIP4K2A ATP-Competitive Blockade

PIP4K2A lipid signaling pathway and targeted blockade by 1,7-Naphthyridines.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor. ACS Medicinal Chemistry Letters. URL:[Link]

  • 1VJY: Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor. RCSB Protein Data Bank / NCBI. URL: [Link]

  • Structural Insight into TNIK Inhibition. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Validation

A Head-to-Head Comparison of 1,7-Naphthyridine-Based Inhibitors in Cellular Assays: A Guide for Researchers

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors for a range of therapeutic targets.[1][2][3] This guide provides a comprehensive, head...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors for a range of therapeutic targets.[1][2][3] This guide provides a comprehensive, head-to-head comparison of 1,7-naphthyridine-based inhibitors in key cellular assays, offering researchers, scientists, and drug development professionals a detailed technical resource. We will delve into the experimental data, explain the causality behind the chosen assays, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rise of the 1,7-Naphthyridine Scaffold in Kinase Inhibition

The rigid, planar structure of the 1,7-naphthyridine core makes it an ideal framework for designing molecules that can fit into the ATP-binding pockets of various kinases with high affinity and selectivity.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[2][3] This guide will focus on the comparative cellular performance of 1,7-naphthyridine-based inhibitors targeting three key kinases: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), p38 Mitogen-Activated Protein (MAP) Kinase, and Fibroblast Growth Factor Receptors (FGFRs).

Comparative Analysis of 1,7-Naphthyridine-Based Inhibitors

PIP4K2A Inhibitors: A Tale of Potency and Cellular Engagement

PIP4K2A is a lipid kinase implicated in cancer cell proliferation and survival, particularly in the context of p53 mutant or null tumors.[2][4] Several 1,7-naphthyridine derivatives have been identified as potent PIP4K2A inhibitors.[2] Here, we compare two prominent examples: BAY-091 and BAY-297.

CompoundTargetBiochemical IC50 (ADP-Glo, 10 µM ATP)Cellular Target Engagement (CETSA, THP-1 cells) EC50Antiproliferative Activity (NCI-H460, p53 wild-type) IC50Reference
BAY-091 PIP4K2A1.3 nM1.1 µM> 30 µM[3][5][6]
BAY-297 PIP4K2A13 nM1.6 µMWeakly active in 2/3 cell lines[5][7]

Expert Insights: The biochemical assays (ADP-Glo and HTRF) demonstrate the potent enzymatic inhibition of PIP4K2A by both BAY-091 and BAY-297, with BAY-091 showing approximately 10-fold greater potency in the low ATP ADP-Glo assay.[5] However, the critical data for drug development comes from cellular assays. The Cellular Thermal Shift Assay (CETSA) confirms that both compounds engage their target in intact THP-1 cells, with EC50 values in the low micromolar range.[6][7] This is a crucial validation step, as it demonstrates that the inhibitors can penetrate the cell membrane and bind to their intracellular target.

Interestingly, despite potent biochemical activity and confirmed cellular target engagement, neither BAY-091 nor BAY-297 translated this into significant antiproliferative activity in p53-deficient tumor cells as initially hypothesized.[4][8] This underscores the importance of a multi-assay approach in drug discovery. While a compound may be a potent inhibitor of its target enzyme, this does not always translate to the desired cellular phenotype. These compounds, therefore, serve as excellent chemical probes for further studying PIP4K2A signaling.[4][8]

p38 MAP Kinase Inhibitors: Targeting Inflammation

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it a therapeutic target for a variety of inflammatory diseases.[2] 1,7-Naphthyridine derivatives, particularly 1,7-naphthyridine 1-oxides, have been developed as potent and selective inhibitors of p38α MAP kinase.[9]

Compound ClassTargetIn Vitro ActivityIn Vivo Efficacy (LPS-induced TNFα production in mice)Reference
1,7-Naphthyridine 1-oxides p38α MAP KinasePotent inhibitionED50 = 0.5 mg/kg (oral)[9]
7-amino-naphthyridone derivative p38 MAP KinasePotent inhibitionEC50 as low as 0.2 mg/kg[10]

Expert Insights: The data on 1,7-naphthyridine-based p38 inhibitors highlights their potential in modulating inflammatory responses. The significant reduction in LPS-induced TNFα production in human whole blood and in murine models of inflammation demonstrates their functional activity in a complex biological system.[9] The oral efficacy observed in animal models is a critical parameter for drug development, indicating good bioavailability and metabolic stability.[9][10] The structure-activity relationship studies revealing the essential role of the N-oxide oxygen for activity and selectivity provide valuable guidance for the design of future inhibitors.[9]

FGFR Inhibitors: A Weapon Against Cancer Proliferation

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that can drive tumor growth and proliferation when aberrantly activated.[2] The 1,7-naphthyridine core has been successfully utilized in the design of potent FGFR inhibitors.

Compound ClassTargetIn Vitro Activity (Enzymatic Assay)Cellular Activity (Antiproliferative)Reference
Novel 1,7-naphthyridine derivatives FGFR1, 2, 3, 4Nanomolar affinityActive in cells[11]
F1-7 FGFR1, 2, 3, 4IC50: 10, 21, 50, 4.4 nM respectivelyIC50: 1-2 µM in colon cancer cells[12]

Expert Insights: The development of 1,7-naphthyridine-based FGFR inhibitors with nanomolar affinity against all FGFR family members showcases the versatility of this scaffold.[11] The cellular activity of these compounds, demonstrated by their ability to inhibit the proliferation of FGFR-dependent cancer cells, is a promising indicator of their therapeutic potential.[12] The ability of F1-7 to inhibit FGFR phosphorylation and downstream signaling pathways like AKT and MAPK further validates its mechanism of action.[12] The observation that F1-7 induces DNA damage and cell death in colon cancer cells suggests a multi-faceted anti-tumor effect.[12]

Key Experimental Protocols in Detail

To ensure scientific rigor and enable researchers to replicate and build upon these findings, we provide detailed, step-by-step methodologies for the key cellular assays discussed.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine-based inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[7]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., THP-1) with the 1,7-naphthyridine-based inhibitor at various concentrations for a defined period.

  • Heat Challenge: Heat the cell suspensions in PCR tubes at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., PIP4K2A) using methods like Western blotting or AlphaScreen.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can be performed to determine the EC50 of target engagement.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[13][14]

Protocol:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant PIP4K2A), the substrate, and the 1,7-naphthyridine-based inhibitor at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Stop Reaction and Deplete ATP: After a defined incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13]

  • ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert the ADP produced to ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction, which generates a luminescent signal.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting cellular data and for rational drug design.

PIP4K2A Signaling Pathway

PIP4K2A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 Downstream Downstream Signaling (e.g., AKT pathway modulation) PI45P2->Downstream PIP4K2A->PI45P2 Phosphorylation Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PIP4K2A Inhibition

Caption: PIP4K2A catalyzes the phosphorylation of PI(5)P to PI(4,5)P2, a key step in phosphoinositide signaling. 1,7-Naphthyridine-based inhibitors block this activity.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Stress Environmental Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->p38 Inhibition

Caption: The p38 MAP Kinase cascade is activated by stress signals, leading to inflammatory responses. 1,7-Naphthyridine inhibitors block p38 activation.

FGFR Signaling Pathway

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Autophosphorylation & Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->FGFR Inhibition

Sources

Comparative

Cross-Reactivity Profiling of 1,7-Naphthyridin-6-amine Against a Panel of Kinases: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with kinase selectivity when evaluating privileged molecular scaffolds. The 1,7-naphthyridin-6-amine core is a prime ex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with kinase selectivity when evaluating privileged molecular scaffolds. The 1,7-naphthyridin-6-amine core is a prime example of a highly versatile bicyclic heteroaromatic system. Its unique electronic properties allow it to act as a potent hinge-binding motif in the ATP-binding pocket of various kinases. However, this inherent versatility necessitates rigorous cross-reactivity profiling to differentiate between intended polypharmacology and detrimental off-target toxicity.

In this guide, we will objectively compare the performance of the 1,7-naphthyridin-6-amine scaffold and its optimized derivatives against a panel of clinically relevant targets, notably the lipid kinase PIP4K2A and the Janus kinase TYK2. We will also detail the self-validating experimental workflows required to confidently map this cross-reactivity.

The Mechanistic Challenge of Cross-Reactivity

Small molecule inhibitors targeting the highly conserved ATP-binding site of kinases inherently risk off-target binding. The 1,7-naphthyridine scaffold has been successfully optimized into highly selective inhibitors like BAY-091 and BAY-297 for PIP4K2A (1[1]). However, functionalized derivatives of 1,7-naphthyridin-6-amine are also heavily utilized in the development of TYK2 inhibitors for autoimmune diseases (2[2]) and PDE4D inhibitors (3[3]).

Understanding the signaling pathways affected by this scaffold is critical for drug development.

Mechanism Scaffold 1,7-Naphthyridin-6-amine Scaffold PIP4K2A PIP4K2A (Lipid Kinase) Scaffold->PIP4K2A Primary Target TYK2 TYK2 (Janus Kinase) Scaffold->TYK2 Potential Off-Target PI5P PI5P -> PI(4,5)P2 Conversion Blocked PIP4K2A->PI5P STAT STAT Signaling Cascade Inhibited TYK2->STAT

Dual inhibition mechanism showing primary PIP4K2A targeting and TYK2 off-target effects.

Comparative Profiling Data

To evaluate the selectivity landscape, we compare the biochemical IC50 values of the unoptimized 1,7-naphthyridine core against highly functionalized clinical candidates. The data reveals that while the base scaffold exhibits broad, low-affinity binding across multiple enzyme classes, strategic substitutions (e.g., carboxamide derivatives) drive nanomolar selectivity.

Table 1: Quantitative Selectivity Profile of 1,7-Naphthyridine Derivatives

Compound / ScaffoldTarget KinaseIC50 ValueAssay PlatformReference
BAY-297 (Carboxamide deriv.)PIP4K2A0.013 µMADP-Glo (Low ATP)1
BAY-091 (Carboxylic acid deriv.)PIP4K2A< 0.1 µMADP-Glo1
1,7-Naphthyridine Core PIP4K2A18.0 µMADP-Glo4
Fused 1,7-Naphthyridin-6-amine TYK2ActiveBiochemical2
Compound 1 PDE4D1.5 nMBiochemical[[3]]()

Self-Validating Experimental Workflows

To accurately map cross-reactivity, we must employ a self-validating system. Biochemical affinity does not always translate to cellular efficacy due to membrane permeability, efflux pumps, or intracellular ATP competition. Therefore, we pair an orthogonal biochemical assay (ADP-Glo) with a biophysical cellular assay (CETSA).

Workflow Compound 1,7-Naphthyridin-6-amine Library Biochemical ADP-Glo Assay (Biochemical IC50) Compound->Biochemical Screen Panel Kinase Panel (PIP4K2A, TYK2, etc.) Panel->Biochemical Substrates Cellular CETSA (Target Engagement) Biochemical->Cellular Hit Validation Analysis Cross-Reactivity Profile Generation Cellular->Analysis In Vivo Correlation

High-throughput workflow for 1,7-naphthyridin-6-amine kinase cross-reactivity profiling.

Protocol 1: Universal Kinase Profiling via ADP-Glo Assay

Causality Check: Unlike radiometric assays that require specific ³³P-labeled substrates for each kinase, the ADP-Glo assay measures the universal byproduct of kinase activity: ADP. This is critical for cross-reactivity profiling because it allows us to compare the inhibitor's affinity against fundamentally different enzymes—such as the lipid kinase PIP4K2A and the protein kinase TYK2—using a standardized luminescence readout.

  • Kinase Reaction Setup: Incubate 1,7-Naphthyridin-6-amine derivatives (serial dilutions from 10 µM to 0.1 nM) with the target kinase in the appropriate assay buffer for 15 minutes at room temperature. Why? Pre-incubation ensures that slow-binding inhibitors reach equilibrium with the kinase before ATP competition begins, preventing artificially inflated IC50 values.

  • Substrate Addition: Initiate the reaction by adding ultra-pure ATP (10 µM) and the specific substrate (e.g., PI5P for PIP4K2A). Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. Why? Complete depletion of background ATP is critical to ensure the subsequent luminescence signal is exclusively derived from the ADP produced by the kinase, maximizing the signal-to-background ratio.

  • Kinase Detection: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence and calculate IC50 via non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Check: We employ CETSA to validate target engagement. By heating intact cells and measuring the stabilization of the target kinase, we confirm that the 1,7-naphthyridin-6-amine scaffold physically binds the kinase in a complex physiological environment, ruling out false positives from the biochemical screen.

  • Cell Treatment: Treat THP-1 cells (for PIP4K2A evaluation) or PBMCs (for TYK2 evaluation) with the inhibitor or DMSO control for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature. Why? Heating denatures unbound proteins, causing them to precipitate. Ligand binding thermodynamically stabilizes the target kinase, shifting its melting temperature (Tm) higher.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to separate the soluble (stabilized) kinase fraction from the precipitated proteins.

  • Quantification: Analyze the soluble fraction via Western blot using target-specific antibodies to determine the apparent Tm shift (ΔTm). A significant positive ΔTm confirms direct cellular target engagement.

References

  • Source: PubMed Central (PMC)
  • Source: Googleapis.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Source: ResearchGate / Journal of Medicinal Chemistry URL
  • Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols Source: Benchchem URL

Sources

Validation

In Vivo Efficacy of 1,7-Naphthyridine Derivatives: A Comparative Guide for Drug Development Professionals

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas. Its rigid, planar nature provides a robust framework for the desig...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas. Its rigid, planar nature provides a robust framework for the design of targeted inhibitors. This guide offers an in-depth comparison of the in vivo efficacy of 1,7-naphthyridine derivatives in key preclinical animal models, with a focus on their activity as inhibitors of p38 MAP kinase and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). We will delve into the experimental data, compare their performance against established alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility.

The 1,7-Naphthyridine Core: A Versatile Scaffold for Kinase Inhibition

Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist in several isomeric forms, each with distinct electronic and steric properties.[1][2] The 1,7-isomer, in particular, has proven to be an excellent starting point for the development of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][3] The 1,7-naphthyridine core can be strategically functionalized to achieve high-affinity binding within the ATP-binding pockets of various kinases, leading to the modulation of their downstream signaling pathways.

This guide will focus on two key kinase targets where 1,7-naphthyridine derivatives have shown promise: p38 MAP kinase for inflammatory diseases and PIP4K2A for oncology.

Section 1: 1,7-Naphthyridine Derivatives as p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 Mitogen-Activated Protein (MAP) kinase is a key player in the inflammatory response, regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] As such, inhibitors of p38 have been actively pursued as potential treatments for a variety of inflammatory conditions, including rheumatoid arthritis.

A novel series of 1,7-naphthyridine 1-oxides has demonstrated potent and selective inhibition of p38α MAP kinase, translating to significant in vivo efficacy in animal models of inflammation.[1][5][6]

Comparative In Vivo Efficacy of p38 MAP Kinase Inhibitors

The following table summarizes the in vivo efficacy of a representative 1,7-naphthyridine 1-oxide derivative compared to other well-characterized p38 inhibitors in two standard preclinical models of inflammation.

Compound ClassCompound ExampleAnimal ModelEfficacy ReadoutDosage/RouteIn Vivo Efficacy (ED50)Reference
1,7-Naphthyridine 1-Oxide Representative DerivativeLPS-induced TNF-α production (mouse)Reduction of TNF-α levelsOral0.5 mg/kg [1][5][6]
1,7-Naphthyridine 1-Oxide Representative DerivativeAdjuvant-induced arthritis (rat)Reduction of paw swellingOral< 1 mg/kg [1][5][6]
PyridinylimidazoleSB203580Adjuvant-induced arthritis (rat)Reduction of paw swellingIntrathecal8 µ g/day [7]
Diaryl UreaBIRB-796LPS-induced TNF-α production (mouse)Inhibition of TNF-α releaseNot specifiedEffective at nanomolar concentrations in cell culture[8][9]

Causality Behind Experimental Choices: The LPS-induced TNF-α production model in mice is a well-established acute model to quickly assess the anti-inflammatory potential of a compound by measuring its ability to suppress a key inflammatory cytokine.[10] The adjuvant-induced arthritis model in rats, on the other hand, is a more chronic model that mimics many of the pathological features of human rheumatoid arthritis, including joint swelling and inflammation, making it a more translationally relevant model for this disease.[2][4][11][12]

Experimental Protocols

This protocol is designed to evaluate the ability of a test compound to inhibit the systemic release of TNF-α following a challenge with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Animal Model: Use male BALB/c mice, 8-10 weeks old.

  • Compound Administration: Administer the 1,7-naphthyridine derivative or vehicle orally (p.o.) 1.5 hours prior to the LPS challenge.

  • LPS Challenge: Inject lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose of 10 µ g/mouse .[1]

  • Blood Collection: One hour after the LPS injection, collect blood samples via cardiac puncture into tubes containing an anticoagulant.

  • TNF-α Measurement: Centrifuge the blood to obtain plasma. Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each treatment group compared to the vehicle-treated control group and determine the ED50.

This protocol establishes a chronic inflammatory arthritis model to assess the therapeutic efficacy of test compounds over a longer duration.

Step-by-Step Methodology:

  • Animal Model: Use female Lewis rats, 6-8 weeks old.

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 1 mg/mL of heat-inactivated Mycobacterium tuberculosis at the base of the tail.[2][11]

  • Compound Administration: Begin daily oral administration of the 1,7-naphthyridine derivative or vehicle on day 11, after the onset of clinical signs of arthritis.

  • Assessment of Arthritis: Measure the volume of the hind paws using a plethysmometer on alternating days. Clinical scores can also be assigned based on the severity of erythema and swelling.

  • Termination and Analysis: On day 21, terminate the experiment. The efficacy of the compound is determined by the reduction in paw volume increase compared to the vehicle-treated group. The ED50 is then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and the experimental workflow for evaluating inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effects Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) MKKK MKKKs (e.g., TAK1, ASK1) Inflammatory Cytokines (TNF-α, IL-1β)->MKKK Stress (LPS, UV) Stress (LPS, UV) Stress (LPS, UV)->MKKK MKK MKKs (MKK3, MKK6) MKKK->MKK p38 p38 MAPK MKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Naphthyridine 1,7-Naphthyridine Inhibitor Naphthyridine->p38 Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Cytokine_Production

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

p38_Inhibitor_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Models Kinase_Assay p38 Kinase Inhibition Assay Cell_Assay LPS-stimulated Cytokine Release Kinase_Assay->Cell_Assay Lead_Compound 1,7-Naphthyridine Lead Compound Cell_Assay->Lead_Compound LPS_Model LPS-induced TNF-α (Mouse) AIA_Model Adjuvant-induced Arthritis (Rat) Lead_Compound->LPS_Model Lead_Compound->AIA_Model

Caption: Workflow for p38 Inhibitor Evaluation.

Section 2: 1,7-Naphthyridine Derivatives as PIP4K2A Inhibitors in Oncology

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that plays a role in regulating phosphoinositide signaling pathways.[13] Dysregulation of PIP4K2A has been implicated in cancer cell proliferation and survival, making it an attractive target for therapeutic intervention.[14][15]

High-throughput screening and subsequent structure-based optimization have led to the identification of potent and highly selective 1,7-naphthyridine-based inhibitors of PIP4K2A, such as BAY-091 and BAY-297.[5][13][16] However, translating this in vitro potency into in vivo anti-tumor efficacy has proven to be challenging.

In Vitro Potency vs. In Vivo Efficacy: A Case Study

The following table summarizes the data for the 1,7-naphthyridine-based PIP4K2A inhibitors and a comparator, highlighting the disconnect between in vitro activity and in vivo outcomes for this particular series.

Compound ClassCompound ExampleTargetIn Vitro IC50Animal ModelIn Vivo EfficacyReference
1,7-Naphthyridine BAY-091PIP4K2APotent (nM range)Not reportedDid not translate to antiproliferative activity in tested cell lines[5][13][16]
1,7-Naphthyridine BAY-297PIP4K2APotent (nM range)Not reportedDid not translate to antiproliferative activity in tested cell lines[5][13][16]
Covalent InhibitorTHZ-P1-2Pan-PIP4K2Not specifiedAML Xenograft (mouse)Synergistic with venetoclax in reducing tumor burden[17]

Causality Behind Experimental Choices: The study on BAY-091 and BAY-297 underscores a critical aspect of drug development: potent in vitro inhibition does not always guarantee in vivo efficacy. The authors concluded that despite successful cellular target engagement, inhibition of PIP4K2A with these specific compounds did not produce the expected anti-proliferative effects in their p53-deficient tumor cell models.[13][16] This highlights the complexity of the signaling pathway and potential compensatory mechanisms in a cellular context. In contrast, the study with THZ-P1-2 in combination with venetoclax suggests that targeting PIP4K2 may be a viable strategy when combined with other agents that induce cellular stress, such as apoptosis inducers.[17]

Experimental Protocol

This protocol is used to evaluate the in vivo efficacy of anti-leukemic drugs in a patient-derived or cell-line-derived xenograft model.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Cell Implantation: Engraft human AML cells (e.g., OCI-AML3) either intravenously or subcutaneously.

  • Tumor Establishment: Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for engraftment to be confirmed (for intravenous models).

  • Compound Administration: Administer the test compounds (e.g., THZ-P1-2 and venetoclax) via the appropriate route (e.g., oral gavage) according to the desired dosing schedule.

  • Efficacy Assessment: Monitor tumor growth by caliper measurements (subcutaneous) or by assessing leukemic burden in the peripheral blood, bone marrow, and spleen. Survival is also a key endpoint.

  • Data Analysis: Compare tumor growth inhibition and survival rates between treatment groups and the vehicle control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIP4K2A signaling pathway and the experimental workflow for evaluating its inhibitors.

PIP4K2A_Pathway cluster_lipids Phosphoinositide Metabolism cluster_downstream_pip Downstream Signaling PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PI3K_Akt PI3K/Akt Pathway PI45P2->PI3K_Akt PIP4K2A->PI45P2 Naphthyridine_PIP 1,7-Naphthyridine Inhibitor Naphthyridine_PIP->PIP4K2A Inhibition Cell_Processes Cell Proliferation, Survival, Metabolism PI3K_Akt->Cell_Processes

Caption: PIP4K2A Signaling Pathway and Point of Inhibition.

PIP4K2A_Inhibitor_Workflow cluster_discovery Drug Discovery & In Vitro cluster_invivo_cancer In Vivo Efficacy HTS High-Throughput Screening SBDD Structure-Based Drug Design HTS->SBDD In_Vitro_Potency In Vitro Potency (IC50) SBDD->In_Vitro_Potency Lead_Candidate 1,7-Naphthyridine Candidate In_Vitro_Potency->Lead_Candidate Xenograft Cancer Xenograft Model (Mouse) Efficacy_Readout Tumor Growth Inhibition/Survival Xenograft->Efficacy_Readout Lead_Candidate->Xenograft

Caption: Workflow for PIP4K2A Inhibitor Evaluation.

Conclusion

The 1,7-naphthyridine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated with the p38 MAP kinase inhibitors, this core can be elaborated to yield compounds with significant in vivo efficacy in relevant animal models of inflammatory disease.

However, the case of the PIP4K2A inhibitors BAY-091 and BAY-297 serves as a crucial reminder of the complexities of drug discovery. While these 1,7-naphthyridine derivatives exhibit high in vitro potency, they did not translate to the desired in vivo anti-proliferative effects in the models tested. This underscores the importance of comprehensive in vivo evaluation and the need to consider factors beyond simple target engagement, such as pathway redundancy and cellular context.

Future development of 1,7-naphthyridine derivatives should continue to leverage structure-based design to optimize potency and selectivity, while also employing a thoughtful selection of in vivo models and combination strategies to maximize the potential for clinical translation.

References

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Comparative

A Comparative Guide to the Synthesis of Naphthyridine Isomers for the Modern Chemist

The naphthyridine framework, a family of six diazanaphthalenes, represents a cornerstone in contemporary medicinal chemistry and materials science. The specific arrangement of the two nitrogen atoms within the fused pyri...

Author: BenchChem Technical Support Team. Date: March 2026

The naphthyridine framework, a family of six diazanaphthalenes, represents a cornerstone in contemporary medicinal chemistry and materials science. The specific arrangement of the two nitrogen atoms within the fused pyridine rings profoundly influences the molecule's electronic properties, three-dimensional structure, and, consequently, its biological activity and material characteristics. This guide provides a comparative analysis of the principal synthetic routes to the most common naphthyridine isomers, offering researchers, scientists, and drug development professionals a critical overview of the available methodologies. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices and a clear-eyed view of the advantages and limitations of each approach.

The Strategic Importance of Naphthyridine Isomers

Naphthyridine scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutic agents with activities spanning from antibacterial and anticancer to anti-inflammatory and neuroprotective.[1][2] The precise positioning of the nitrogen atoms dictates the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, making the selective synthesis of a particular isomer a critical endeavor.

Classical Approaches: The Foundation of Naphthyridine Synthesis

The synthesis of naphthyridines has historically been dominated by a handful of powerful, name-brand reactions. While often requiring harsh conditions, these methods remain relevant for their simplicity and scalability.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis and its close relative, the Doebner-von Miller reaction, are venerable methods for constructing the quinoline and, by extension, the naphthyridine ring system.[3][4] The classical Skraup reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The in situ dehydration of glycerol to acrolein is the key first step, followed by a Michael addition of the aminopyridine, cyclization, and finally, oxidation to the aromatic naphthyridine.[3]

The Doebner-von Miller reaction offers greater versatility by employing pre-formed α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the introduction of a wider range of substituents.[4][5]

Causality Behind Experimental Choices: The choice of aminopyridine is paramount as it dictates the resulting isomer. For instance, 3-aminopyridine is a common starting material for the synthesis of 1,5-naphthyridines.[3] The strongly acidic conditions are necessary to promote both the dehydration of glycerol and the cyclization step. The oxidizing agent, often nitrobenzene or arsenic acid, is crucial for the final aromatization. However, the exothermic nature and the use of hazardous reagents are significant drawbacks of the classical Skraup synthesis.[1]

Regioselectivity: A key challenge in these reactions, particularly with substituted aminopyridines, is controlling the regioselectivity of the cyclization, which can lead to mixtures of isomers.[6]

The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between an o-aminoaryl (or heteroaryl) aldehyde or ketone and a compound containing a reactive α-methylene group.[7][8] This method is broadly applicable to the synthesis of various naphthyridine isomers, most notably 1,8-naphthyridines from 2-aminonicotinaldehyde.[8] The reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup synthesis.[7]

Mechanism at a Glance:

Start o-Aminoaryl Aldehyde/Ketone + Active Methylene Compound Intermediate1 Aldol-type Condensation Start->Intermediate1 Base or Acid Catalyst Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Dehydration Product Naphthyridine Intermediate2->Product Aromatization

A simplified workflow of the Friedländer synthesis.

Advantages: The Friedländer synthesis offers greater flexibility in introducing substituents on both rings of the naphthyridine core and generally provides higher yields with fewer byproducts compared to the Skraup reaction.[8]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxy-substituted quinolines and naphthyridines.[9][10] It involves the condensation of an aminopyridine with a substituted malonic ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[9][11] Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxynaphthyridine.[9] This method is particularly well-suited for the synthesis of 1,5-naphthyridine derivatives.[11][12]

Modern Synthetic Strategies: Expanding the Toolkit

In recent years, a plethora of new synthetic methods have emerged, offering milder reaction conditions, greater functional group tolerance, and access to novel substitution patterns.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have proven to be a highly efficient strategy for the synthesis of complex heterocyclic scaffolds, including naphthyridines.[13][14][15][16] These reactions often proceed with high atom economy and can generate diverse libraries of compounds from simple starting materials. For example, a one-pot synthesis of substituted 1,8-naphthyridines can be achieved through a three-component reaction of a 2-aminopyridine, an aldehyde, and a malononitrile derivative.[14]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[17][18][19][20] This technology has been successfully applied to various classical and modern naphthyridine syntheses, providing a more environmentally friendly approach. A notable example is the microwave-assisted synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile.[17][18]

Catalytic and Advanced Cyclization Methods

The development of novel catalytic systems has revolutionized the synthesis of naphthyridines. For instance, silver-catalyzed cyclization strategies have been developed for the synthesis of functionalized 1,7-naphthyridine derivatives under mild conditions.[21][22] Furthermore, modern cross-coupling reactions, such as the Suzuki reaction, have been employed to construct the naphthyridine core from pre-functionalized pyridine precursors.[23]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular naphthyridine isomer depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the key features of the discussed synthetic methodologies.

Synthetic RouteTarget Isomer(s)Starting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Skraup Reaction 1,5-, 1,8-Aminopyridines, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)Readily available starting materials, one-pot reaction.Harsh conditions, low to moderate yields, potential for runaway reactions, limited substituent diversity.[1][3]
Doebner-von Miller 1,5-, 1,8-Aminopyridines, α,β-Unsaturated carbonylsAcid catalyst (e.g., HCl, H₂SO₄)Greater substituent diversity than Skraup.[4][6]Harsh acidic conditions, potential for polymerization of the carbonyl compound.
Friedländer Annulation 1,7-, 1,8-o-Amino(hetero)aryl aldehydes/ketones, Active methylene compoundsAcid or base catalystMilder conditions, good to excellent yields, high versatility.[7][8]Requires pre-functionalized starting materials which may not be readily available.
Gould-Jacobs Reaction 1,5-Aminopyridines, Substituted malonic esters (e.g., DEEM)High temperature (thermal cyclization)Good for 4-hydroxy substituted naphthyridines.[9][11]High reaction temperatures, limited to specific substitution patterns.
Multicomponent Reactions 1,6-, 1,8-Aminopyridines, Aldehydes, Active methylene compoundsVarious catalysts (e.g., Lewis acids, organocatalysts)High efficiency, atom economy, diversity-oriented.[13][14]Optimization can be complex, substrate scope may be limited.
Microwave-Assisted 2,6- and othersVariousMicrowave irradiationRapid reaction times, often higher yields, environmentally friendly.[17][18]Requires specialized equipment, scalability can be a challenge.
Catalytic Cyclizations 1,7- and othersPre-functionalized precursorsTransition metal catalysts (e.g., Ag, Pd)Mild reaction conditions, high functional group tolerance.[21][23]Catalyst cost and sensitivity can be a concern.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for two key synthetic transformations.

Protocol 1: Classical Skraup Synthesis of 1,5-Naphthyridine

This protocol is a generalized procedure based on the classical Skraup synthesis.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Sodium Hydroxide solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the 3-aminopyridine and glycerol.

  • Slowly and with cooling, add the concentrated sulfuric acid to the mixture.

  • Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heat the reaction mixture to 140-160°C and maintain this temperature for several hours. The reaction is often exothermic and may require initial cooling to control the rate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure 1,5-naphthyridine.[1]

Protocol 2: Friedländer Synthesis of a 2-Substituted-1,8-Naphthyridine

This protocol describes an environmentally friendly, one-step synthesis of 1,8-naphthyridines in water.[24]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone (or other active methylene compound)

  • Choline hydroxide (ChOH) solution (45 wt % in H₂O)

  • Deionized water

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).

  • Add the active methylene compound (e.g., acetone, 1.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture under a nitrogen atmosphere at 50 °C in a water bath for approximately 6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer and concentrate under vacuum to obtain the crude product.

  • The product can be further purified by column chromatography.[24]

Visualization of Synthetic Pathways

cluster_classical Classical Routes cluster_modern Modern Routes Skraup Skraup/Doebner-von Miller NaphthyridineIsomers Naphthyridine Isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-) Skraup->NaphthyridineIsomers Friedlander Friedländer Annulation Friedlander->NaphthyridineIsomers GouldJacobs Gould-Jacobs Reaction GouldJacobs->NaphthyridineIsomers MCR Multicomponent Reactions MCR->NaphthyridineIsomers Microwave Microwave-Assisted Synthesis Microwave->NaphthyridineIsomers Catalytic Catalytic Cyclizations Catalytic->NaphthyridineIsomers

Overview of major synthetic approaches to naphthyridine isomers.

Conclusion

The synthesis of naphthyridine isomers remains a vibrant and evolving field of research. While classical methods provide robust and scalable routes to many fundamental naphthyridine cores, modern synthetic strategies offer milder conditions, greater efficiency, and access to a broader range of functionalized derivatives. The choice of a particular synthetic route must be carefully considered based on the specific target isomer, desired substitution pattern, and available resources. As our understanding of the biological significance of different naphthyridine isomers continues to grow, the development of novel and efficient synthetic methodologies will undoubtedly remain a key focus for the chemical science community.

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  • Anonymous. (n.d.). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-535). Cambridge University Press. [Link]

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  • Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry, 9(6), 1055-1058. [Link]

  • ResearchGate. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • Chahal, K., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry, 5(4), 2636-2651. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

  • Anonymous. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Trend in Scientific Research and Development, 4(4), 516-519. [Link]

  • ResearchGate. (2023). Synthesis of new 2,7-naphthyridine derivatives 9–12. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ChemEurope. (n.d.). Doebner-Miller reaction. [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Chahal, K., et al. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules, 28(22), 7601. [Link]

  • Jones, R. C. F., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Organic & Biomolecular Chemistry, 4(17), 3296-3298. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

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Validation

Benchmarking 1,7-Naphthyridin-6-amine Derivatives Against FDA-Approved Kinase Inhibitors: A Comparative Guide

Introduction: The Enduring Pursuit of Kinase Inhibitor Specificity and Potency The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. These agents are des...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Pursuit of Kinase Inhibitor Specificity and Potency

The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. These agents are designed to interfere with the intricate signaling pathways that drive tumor growth, proliferation, and survival. Kinases, a large family of enzymes that catalyze the transfer of phosphate groups to substrate proteins, are central regulators of these pathways. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This bicyclic heteroaromatic system provides a rigid and planar core that can be strategically functionalized to achieve high-affinity binding to the ATP-binding pocket of various kinases.[1] This guide provides a comprehensive benchmarking analysis of a specific subclass, 1,7-naphthyridin-6-amine derivatives, against established FDA-approved kinase inhibitors. We will delve into their comparative efficacy, selectivity, and the underlying methodologies for their evaluation.

Comparative Analysis of Kinase Inhibitory Potency

A critical metric for evaluating the efficacy of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables present a comparative analysis of the in vitro kinase inhibitory activity of representative 1,7-naphthyridine derivatives against key FDA-approved kinase inhibitors.

It is important to note that direct head-to-head studies are not always available. Therefore, the data presented here is a synthesis of information from various sources to provide a comparative overview. The specific assay conditions can influence the absolute IC50 values.

Table 1: In Vitro Inhibitory Activity against EGFR
Compound/DrugTarget KinaseIC50 (nM)Reference
1,7-Naphthyridine Derivative 1 EGFR~25[2]
Erlotinib EGFR2[3][4]
Lapatinib EGFR/HER210.8[5]

Note: The 1,7-naphthyridine derivative referenced is a 6-substituted-4-anilino-[2][6]naphthyridine-3-carbonitrile, a close structural analog to the 1,7-naphthyridin-6-amine core.

Table 2: In Vitro Inhibitory Activity against VEGFR-2
Compound/DrugTarget KinaseIC50 (nM)Reference
1,6-Naphthyridine Derivative 2 VEGFR-28.8[7]
Sorafenib VEGFR-2, PDGFR, RAF~90[8]
Sunitinib VEGFR-2, PDGFR, c-KIT~2[8]

Note: The naphthyridine derivative referenced is a 1,6-naphthyridine, included to provide context on the potential of the broader naphthyridine scaffold against this target.

Methodologies for Benchmarking Kinase Inhibitors

The following section details the step-by-step experimental protocols for the key assays used to evaluate and compare the performance of kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Benchmarking

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Determine Potency (IC50) Western Blot Western Blot Cell-Based Assays->Western Blot Confirm Cellular Activity

Caption: A streamlined workflow for the comprehensive evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[9][10]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[9][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase, substrate, and ATP solutions at the desired concentrations.

    • Prepare serial dilutions of the 1,7-naphthyridin-6-amine derivatives and the FDA-approved inhibitor standards.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase solution.

    • Add 2.5 µL of the test compound or vehicle control (DMSO).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,7-naphthyridin-6-amine derivatives and FDA-approved inhibitors in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[15]

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, thereby confirming the mechanism of action of a kinase inhibitor.[16]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the target protein (e.g., total ERK) and its phosphorylated form (e.g., phospho-ERK).

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the 1,7-naphthyridin-6-amine derivatives or FDA-approved inhibitors at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) to ensure equal loading.

    • Quantify the band intensities using densitometry software.

Signaling Pathway Analysis: Targeting the MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[17] Many kinase inhibitors, including those targeting EGFR and VEGFR, exert their effects by modulating this pathway.

G cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival 1,7-Naphthyridin-6-amine 1,7-Naphthyridin-6-amine 1,7-Naphthyridin-6-amine->RTK inhibits

Caption: The MAPK signaling pathway and the inhibitory action of 1,7-naphthyridin-6-amine derivatives on Receptor Tyrosine Kinases (RTKs).

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of 1,7-naphthyridin-6-amine derivatives against FDA-approved kinase inhibitors. The presented data, while synthesized from various sources, suggests that the 1,7-naphthyridine scaffold holds significant promise for the development of potent kinase inhibitors. The detailed experimental protocols provide a solid foundation for researchers to conduct their own benchmarking studies.

Future research should focus on the synthesis and evaluation of a broader library of 1,7-naphthyridin-6-amine derivatives to establish a comprehensive structure-activity relationship (SAR). Head-to-head comparative studies against a panel of FDA-approved inhibitors under standardized assay conditions are crucial for a definitive assessment of their therapeutic potential. Furthermore, in vivo studies in relevant cancer models will be essential to translate the promising in vitro activity into tangible clinical benefits.

References

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  • Li, J., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4384.
  • Smaill, J. B., et al. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[2][6] and[6][18] naphthyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 14(6), 1411-1416.

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618.
  • Konecny, G. E., et al. (2006). Comparison of lapatinib concentrations that achieve IC50 and the concentrations that are achievable in patients. Journal of Clinical Oncology, 24(18_suppl), 3047-3047.
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  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911.
  • Al-Warhi, T., et al. (2022).
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  • Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology, 13, 869650.
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  • ResearchGate. (n.d.). IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

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  • Szymańska, P., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
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Comparative

A Comparative Guide to Molecular Docking of 1,7-Naphthyridine Analogues Against Key Enzymatic Targets

An In-Depth Technical Guide The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential.[1] These bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential.[1] These bicyclic heterocyclic compounds are versatile, demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This versatility stems from their rigid structure and their capacity to form specific, high-affinity interactions with biological macromolecules.

This guide provides a comparative overview of the in silico molecular docking performance of 1,7-naphthyridine analogues against various validated enzyme targets. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support all claims with experimental data and authoritative sources.

Target Showcase 1: Phosphatidylinositol-4-Phosphate 5-Kinase (PIP4K2A)

Biological Role and Rationale for Targeting

Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI4,5P2).[4][5] Its dysregulation is intricately linked to the progression of various cancers, where it can influence tumor inhibition through reactive oxygen species-mediated apoptosis.[5] This makes PIP4K2A a significant therapeutic target for the development of novel anticancer agents.

The inhibition of PIP4K2A disrupts a key step in phosphoinositide signaling, a pathway fundamental to cell growth, proliferation, and survival.

PIP4K2A_Pathway PIP PI5P (Phosphatidylinositol 5-phosphate) PIP2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) PIP->PIP2 ATP -> ADP Apoptosis ROS-Mediated Apoptosis PIP2->Apoptosis Downstream Signaling Tumor_Inhibition Tumor Inhibition Apoptosis->Tumor_Inhibition Naphthyridine 1,7-Naphthyridine Analogue PIP4K2A PIP4K2A Enzyme Naphthyridine->PIP4K2A Inhibition PIP4K2A->PIP2 Catalysis

Caption: Inhibition of the PIP4K2A signaling pathway by 1,7-naphthyridine analogues.

Comparative Docking Performance of 1,7-Naphthyridine Analogues against PIP4K2A

Molecular docking studies have been instrumental in elucidating the structural basis for the inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A. These studies, combined with machine learning algorithms, have successfully predicted compounds with high binding affinities.[4][5]

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction TypesExperimental IC₅₀ (µM)
Compound 15 High Affinity (Not specified)Not specifiedHydrogen bonding, π-π stacking0.066 - 18.0 (range for series)[4]
Compound 25 High Affinity (Not specified)Not specifiedπ-cation interactions0.066 - 18.0 (range for series)[4]
Compound 13 High Affinity (Not specified)Not specifiedHydrogen bonding0.066 - 18.0 (range for series)[4]
Compound 09 High Affinity (Not specified)Not specifiedπ-π stacking, π-cation0.066 - 18.0 (range for series)[4]
Compound 28 High Affinity (Not specified)Not specifiedHydrogen bonding0.066 - 18.0 (range for series)[4]
Note: Specific docking scores were not detailed in the source, but high binding affinity was confirmed. The IC₅₀ values represent the range for the entire library of analogues studied.[4]

Analysis of Interactions: The inhibitory potency of these analogues is largely modulated by a combination of hydrogen bonds, pi-pi stacking, and pi-cation interactions within the PIP4K2A active site.[4] These non-covalent interactions anchor the ligand in the binding pocket, preventing the natural substrate from binding and effectively halting the kinase's catalytic activity. The design of future inhibitors should focus on optimizing functional groups that can enhance these specific interactions.

Target Showcase 2: HIV-1 Reverse Transcriptase (NNRTI Pocket)

Biological Role and Rationale for Targeting

HIV-1 Reverse Transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus. It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that disrupt its catalytic activity. The 1,7-naphthyridine scaffold has been explored for its potential to fit within this NNRTI binding pocket.[6][7]

Docking Performance of 1,7-Naphthyridine Analogues against HIV-1 RT

Studies on 2,4-disubstituted-1,7-naphthyridine derivatives have confirmed their ability to bind favorably within the NNRTI binding pocket.[6] Molecular dynamics simulations further validated the stability of these ligand-enzyme complexes.[7]

Compound SeriesDocking ResultKey Interaction FeatureExperimental Validation
2,4-disubstituted-1,7-naphthyridines Favorable binding confirmedBinding within NNRTI allosteric pocketSeveral derivatives showed notable inhibitory effects on HIV-1 RT.[7]
Compound 17a (from series) Stable binding predictedNot specifiedShowed significant cytotoxic activity against various cancer cell lines.[7]

Analysis of Interactions: While specific residue interactions are not detailed in the abstracts, the stable binding confirmed by docking and molecular dynamics simulations suggests a strong complementarity between the 1,7-naphthyridine derivatives and the hydrophobic NNRTI pocket.[6][7] This interaction locks the enzyme in an inactive conformation, providing a clear mechanism for viral replication inhibition.

Methodologies: A Guide to Robust Molecular Docking

A successful molecular docking study is not merely about generating a low score; it is a multi-step process where each stage is critical for the validity of the final result. The protocol described below represents a self-validating system, ensuring that the computational predictions are both reproducible and reliable.[3][8]

Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Retrieve Receptor (e.g., from PDB) PrepReceptor Prepare Receptor (Remove water, add H+) PDB->PrepReceptor BindingSite Define Binding Site (Grid Generation) PrepReceptor->BindingSite Validate Protocol Validation (Re-dock native ligand, RMSD < 2Å) PrepReceptor->Validate Native Ligand Ligands Prepare Ligand Library (1,7-Naphthyridine Analogues) Ligands->BindingSite Docking Perform Molecular Docking (e.g., AutoDock Vina, GOLD) BindingSite->Docking Analyze Analyze Poses & Scores (Rank by Binding Affinity) Docking->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) Analyze->Visualize MD_Sim Further Validation (Molecular Dynamics) Visualize->MD_Sim Validate->Docking Validated Protocol

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,7-Naphthyridin-6-amine

As a Senior Application Scientist, my experience in laboratory settings has underscored a critical principle: the lifecycle of a chemical does not end when an experiment is complete. The safe, compliant, and environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my experience in laboratory settings has underscored a critical principle: the lifecycle of a chemical does not end when an experiment is complete. The safe, compliant, and environmentally responsible disposal of research chemicals is as crucial as their synthesis and application. This guide provides drug development professionals, researchers, and scientists with a detailed, actionable framework for the proper disposal of 1,7-Naphthyridin-6-amine (CAS: 5912-36-7), a nitrogen-containing heterocyclic compound common in medicinal chemistry. Our focus is not just on procedure, but on the underlying causality, ensuring that safety is an intuitive and integrated part of your workflow.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 1,7-Naphthyridin-6-amine is not a benign substance; its hazard profile necessitates a high degree of caution. The primary documented hazard is its corrosivity, capable of causing severe skin burns and serious eye damage.

It is critical to note that for many specialized research chemicals, including derivatives of naphthyridine, comprehensive toxicological data may not be available.[1][2] Therefore, a prudent approach dictates treating the substance with a high level of caution, assuming potential for uncharacterized toxicity.

Table 1: Hazard Summary for 1,7-Naphthyridin-6-amine | Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | | :--- | :---: | :---: | :--- | :--- | | Skin Corrosion / Eye Damage | alt text | Danger | H314: Causes severe skin burns and eye damage.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P310: Immediately call a POISON CENTER or doctor/physician.[3] |

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][5]

  • Hazardous Decomposition: Combustion of this compound emits toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5] This is a key reason why controlled, high-temperature incineration is the preferred disposal method.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, ensure the proper safety infrastructure is in place.

  • Engineering Controls: All handling of 1,7-Naphthyridin-6-amine, especially when dealing with the solid powder or creating solutions, should be conducted within a certified chemical fume hood.[6] This minimizes the risk of inhaling fine particulates. The fume hood should be uncluttered to ensure efficient airflow.[6]

  • Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the hazard assessment. The P280 precautionary statement is a mandate for comprehensive protection.[3]

    • Eye and Face Protection: Wear chemical splash goggles compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[5] Given the severe eye damage risk, a face shield worn over goggles is strongly recommended.[7]

    • Hand Protection: Use chemically-resistant gloves. Nitrile or neoprene gloves are suitable choices.[8] Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating your skin.[7][9] Never reuse disposable gloves.[9]

    • Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned.[8] Ensure you are wearing closed-toe shoes, preferably made of a durable material like leather.[6]

    • Respiratory Protection: While engineering controls are the primary method for exposure prevention, a NIOSH-approved respirator may be required if there is a risk of aerosol generation outside of a fume hood.[8]

Waste Segregation and Collection Protocol

The cardinal rule of hazardous waste management is to never mix incompatible waste streams.[10] Proper segregation at the point of generation is essential for safe disposal.

Step 1: Select and Prepare the Correct Waste Container

  • Choose a container that is compatible with the waste. For solid waste (neat compound, contaminated wipes), a high-density polyethylene (HDPE) container with a screw-top lid is appropriate.[10]

  • For liquid waste, use a container designed for liquids, ensuring it is compatible with any solvents used. Do not use metal containers for corrosive waste.[10]

  • The container must be in good condition, free from cracks or leaks.[10]

Step 2: Label the Container Before Use

  • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

  • Clearly write the full chemical name, "1,7-Naphthyridin-6-amine," and list any other components (e.g., solvents) with their approximate percentages.[10]

Step 3: Collect Waste Streams Separately

  • Unused/Expired Neat Compound: Collect the solid 1,7-Naphthyridin-6-amine directly in a designated solid hazardous waste container.

  • Dry Contaminated Materials: This includes items like gloves, weighing paper, and paper towels used for minor clean-up. Place these in the same solid hazardous waste container as the neat compound.

  • Contaminated Sharps: Needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container. This container should also be labeled as hazardous waste with the chemical contaminant listed.

  • Contaminated Solutions: Collect liquid waste containing 1,7-Naphthyridin-6-amine in a designated liquid hazardous waste container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's waste management plan.

Step 4: Maintain Safe Storage

  • Keep waste containers tightly closed at all times, except when adding waste.[10]

  • Store the containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and located at or near the point of generation.

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[2][5]

Disposal Pathway Decision Logic

The proper disposal of 1,7-Naphthyridin-6-amine is not a candidate for drain disposal or regular trash.[5] The compound's chemical nature and hazard profile require professional handling. The logical workflow below outlines the decision-making process for its disposal.

G cluster_0 A Waste Generation (1,7-Naphthyridin-6-amine) B Identify Waste Type A->B C1 Neat Solid or Contaminated Debris B->C1  Solid   C2 Contaminated Liquid B->C2  Liquid   C3 Contaminated Sharps B->C3  Sharps   D1 Collect in Labeled Solid Hazardous Waste Container C1->D1 D2 Collect in Labeled Liquid Hazardous Waste Container C2->D2 D3 Collect in Labeled Puncture-Proof Sharps Container C3->D3 E Store in Designated Satellite Accumulation Area (SAA) Segregate from Incompatibles D1->E D2->E D3->E F Arrange Pickup with Licensed Environmental Health & Safety (EHS) Vendor E->F G Final Disposal Method: High-Temperature Incineration with Scrubber F->G

Caption: Disposal workflow for 1,7-Naphthyridin-6-amine waste streams.

Final Disposal Procedure: The Hand-Off

The ultimate disposal of 1,7-Naphthyridin-6-amine must be conducted by a licensed professional waste disposal service.[1] The recommended method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products (NOx).[1]

Step-by-Step Guide for Disposal:

  • Ensure Proper Containment: Double-check that all waste containers are securely sealed and properly labeled with all constituents.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They manage the relationship with licensed hazardous waste disposal companies.

  • Request a Pickup: Follow your institution's specific procedure for requesting a hazardous material pickup. This typically involves submitting a form detailing the container's contents.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance.

By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding your professional responsibility to protect the environment. The principles of diligent hazard assessment, proper segregation, and compliant disposal are cornerstones of a robust safety culture in any research setting.

References

  • AMERICAN ELEMENTS®. 1,7-naphthyridin-6-amine | CAS 5912-36-7. [Link]

  • PubChem. 1,7-naphthyridin-6-amine (C8H7N3). [Link]

  • Capot Chemical Co., Ltd. material safety data sheet. [Link]

  • Greenbook. SAFETY DATA SHEET AMINE 6. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe Handling of Organolithium Compounds in the Laboratory. [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

Sources

Handling

Personal protective equipment for handling 1,7-Naphthyridin-6-amine

Here is a comprehensive, step-by-step safety and operational guide for handling 1,7-Naphthyridin-6-amine, designed for researchers and drug development professionals. Executive Summary & Chemical Profile 1,7-Naphthyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step safety and operational guide for handling 1,7-Naphthyridin-6-amine, designed for researchers and drug development professionals.

Executive Summary & Chemical Profile

1,7-Naphthyridin-6-amine (CAS: 5912-36-7) is a highly valuable bicyclic heteroaromatic building block, frequently utilized in the synthesis of kinase inhibitors and Small Molecule Immune Potentiators (SMIPs) [1]. While critical for advanced drug discovery, its chemical structure presents significant acute hazards. Under the Globally Harmonized System (GHS), it is classified under H314: Causes severe skin burns and eye damage [2].

This guide provides the necessary procedural framework to handle, dissolve, and dispose of this compound safely, ensuring both scientific integrity and operator protection.

Hazard Assessment & Mechanistic Causality

To effectively protect yourself, it is crucial to understand why 1,7-Naphthyridin-6-amine is hazardous:

  • Basicity and Nucleophilicity: The compound features an exocyclic primary amine attached to an electron-rich naphthyridine core. The lone pairs on the nitrogen atoms act as strong Lewis bases. Upon contact with the moisture of human skin or mucous membranes, the compound drives a rapid, localized elevation in pH.

  • Tissue Necrosis Mechanism: This highly alkaline environment induces lipid saponification—stripping and breaking down the lipid bilayers of cell membranes—and subsequent protein denaturation. Unlike acid burns, which form a coagulative eschar (scab) that limits deeper tissue penetration, alkaline burns cause liquefactive necrosis . This allows the chemical to continuously penetrate deeper into tissues if not immediately removed and neutralized.

Personal Protective Equipment (PPE) Matrix

Because of the risk of liquefactive necrosis, stringent barrier protection is mandatory.

PPE CategorySpecificationMechanistic Justification & Operational Logic
Gloves Double-gloved; Inner: 4-mil Nitrile, Outer: 8-mil Nitrile or Neoprene.Aromatic amines can permeate thin latex rapidly. Double-gloving ensures a sterile, uncontaminated barrier remains intact if the outer glove is compromised and requires immediate doffing.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).Protects against micro-aerosolization of the fine powder during weighing and violent splashing during exothermic dissolution. Standard safety glasses are insufficient.
Face Protection Full face shield (worn over goggles).Required when handling >5 grams of raw powder or when transferring highly concentrated stock solutions.
Body Protection Flame-resistant (FR) or heavy cotton lab coat with knit cuffs.Prevents skin exposure to airborne particulates. Knit cuffs prevent wrist exposure in the gap between the glove and sleeve.
Respiratory Certified Class II Type A2/B2 BSC or Chemical Fume Hood (Face velocity: 80-120 FPM).Prevents inhalation of corrosive dust. If ventilation fails or maintenance is required, a half-mask respirator with P100/Organic Vapor (OV) cartridges is mandatory.

Standard Operating Procedure (SOP): Experimental Workflow

The following step-by-step methodology ensures a self-validating system for handling the compound without risking cross-contamination or exposure.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational and the sash is positioned at the certified height (ensuring 80-120 FPM face velocity).

  • Clear the workspace of incompatible materials. 1,7-Naphthyridin-6-amine must be kept away from strong oxidizing agents and concentrated acids, which can trigger violent, exothermic neutralization reactions.

Step 2: Weighing and Transfer

  • Electrostatic Mitigation: Powders of heterocyclic amines are often fluffy and prone to static cling. Use an anti-static gun (ionizer) on the weighing boat and a PTFE-coated spatula prior to handling. This prevents the powder from "jumping" out of the boat—a primary cause of unexpected skin exposure.

  • Closed-System Transfer: Tare a sealable glass vial on the analytical balance. Transfer the required mass of the compound into the vial inside the fume hood, seal it securely, and then move it to the balance if weighing must be conducted outside the hood.

Step 3: Dissolution Protocol

  • Solvent Selection: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Controlled Addition: Slowly add the solvent to the pre-weighed solid. Never add the solid to the solvent, as this can cause rapid clumping, localized heat generation, and micro-splashing.

  • Agitation: Use a magnetic stir bar or gentle vortexing. Avoid vigorous shaking of unvented containers to prevent pressure buildup from exothermic solvation.

Emergency Response & Disposal Plan

Spill Response:

  • Solid Spills: Do not sweep dry powder. Cover the spill with damp absorbent pads (using water or a 1% acetic acid solution to protonate and neutralize the amine base) to prevent dust generation. Carefully scoop into a hazardous waste container.

  • Liquid Spills: Absorb with inert materials like vermiculite or sand. Do not use combustible materials like sawdust.

Exposure First Aid:

  • Skin Contact: Immediately doff contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with acids , as the resulting exothermic heat will exacerbate the burn [2].

  • Eye Contact: Flush with water or sterile saline for 15-20 minutes, holding eyelids open. Seek immediate ophthalmological care.

Decontamination & Waste Management:

  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a mild acid (e.g., 1% acetic acid or citric acid). This protonates the amine, rendering it water-soluble and neutralizing its corrosive hazard. Follow this with a standard DI water wipe.

  • Disposal: Segregate as Corrosive/Toxic Hazardous Waste. Store in clearly labeled, chemically compatible containers (e.g., High-Density Polyethylene - HDPE). Never mix with acidic waste streams.

Operational Workflow Visualization

G A 1. Risk Assessment & Fume Hood Prep B 2. PPE Gowning Protocol (Nitrile, Goggles, Lab Coat) A->B C 3. Weighing & Transfer (Closed System / Anti-static) B->C D 4. Dissolution in Solvent (Exothermic / Fuming Risk) C->D E 5. Waste Segregation (Hazardous Chemical Waste) D->E F 6. Surface Decontamination (Mild Acid Wash -> Water) E->F

Operational workflow for the safe handling, dissolution, and disposal of 1,7-Naphthyridin-6-amine.

References

  • Title: US9597326B2 - Benzonapthyridine compositions and uses thereof Source: Google Patents URL

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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